Poloxamer 188
Description
Properties
IUPAC Name |
2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
| Record name | Ethylene oxide-propylene oxide triblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide diblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poloxalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in cold water | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Liquid | |
CAS No. |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
| Record name | Thanol E 4003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poloxamer 407 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLOXALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What are the physicochemical properties of Poloxamer 188 for research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Poloxamer 188 (P188), also known commercially as Pluronic® F68 or Kolliphor® P 188, is a non-ionic, amphiphilic triblock copolymer widely utilized in the pharmaceutical and biotechnology industries.[1][2] Its unique properties make it a versatile excipient in applications ranging from drug delivery and formulation to bioprocessing and cell therapy.[3][4] This guide provides a detailed overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual workflows to support its application in a research setting.
Molecular Structure and Core Properties
This compound consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][4][5] This PEO-PPO-PEO structure imparts an amphiphilic nature, allowing it to act as a surfactant.[1][4] According to pharmacopeia monographs, the PEO blocks average around 80 units each, while the central PPO block averages about 27 units.[5] This composition results in a molecule with a high Hydrophile-Lipophile Balance (HLB), making it an effective stabilizer and emulsifier.[1][6]
The primary function of this compound in research is often linked to its surface-active properties. It is used to stabilize proteins against interfacial and mechanical stresses, prevent cellular damage from shear stress in bioreactors, and enhance the solubility of poorly water-soluble drug compounds.[5][7][8][9]
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of this compound, compiled from various sources. It is important to note that due to its polymeric nature, this compound exists as a mixture of molecules with varying chain lengths, leading to a distribution of molecular weights and properties that can exhibit lot-to-lot variability.[5][10]
Table 1: Molecular and Structural Properties
| Property | Value | References |
| Average Molecular Weight ( g/mol ) | 7,680 - 9,510 | [5][11][12] |
| Calculated Molecular Weight (Daltons) | ~8,400 | [1][13] |
| Polyoxyethylene (PEO) Units (average) | ~80 | [5] |
| Polyoxypropylene (PPO) Units (average) | ~27 | [5] |
| Weight Percent Oxyethylene (%) | 79.9 - 83.7 | [5][12] |
| Hydrophile-Lipophile Balance (HLB) | >24 (typically ~29) | [1][6][11][14] |
Table 2: Thermal and Solution Properties
| Property | Value | Conditions | References |
| Physical Form | Solid (flakes) | Ambient | [11] |
| Melting Point | ~52 °C | - | [12][15] |
| Critical Micelle Concentration (CMC) | 0.48 mM | - | [11] |
| 4.8 x 10⁻⁴ M | - | [16] | |
| 24 - 38 mg/mL | 37 °C | [17][18] | |
| Cloud Point | >100 °C | - | [11][14] |
| pH | 5.0 - 7.5 | 2.5% or 10% aqueous solution at 25°C | [12] |
Experimental Protocols and Characterization
Accurate characterization of this compound is critical for ensuring consistent performance in research and manufacturing.[10] Below are detailed methodologies for assessing key physicochemical properties.
Determination of Molecular Weight
The molecular weight and its distribution are critical parameters influencing the performance of this compound.[5]
-
Methodology: Size-Exclusion Chromatography (SEC)
-
System Preparation : Utilize an SEC system with a refractive index (RI) detector.[19] The columns (e.g., Polymer Laboratory Mixed Gel) should be suitable for separating polymers in the range of 4,000 to 13,000 Da.[17]
-
Mobile Phase : A suitable organic solvent, such as dimethylformamide (DMF), is used.[17]
-
Sample Preparation : Dissolve a known concentration of this compound (e.g., 2% w/v) in the mobile phase. Filter the solution through a 0.2 µm filter before injection.[17]
-
Calibration : Calibrate the system using a series of narrow-polydispersity poly(ethylene glycol) (PEG) and poly(ethylene oxide) (PEO) standards.[17]
-
Analysis : Inject the sample onto the column at a controlled flow rate (e.g., 1.0 mL/min) and temperature (e.g., 80 °C).[17] The RI detector will monitor the eluent.
-
Data Interpretation : The molecular weight distribution (including number average, Mn, and weight average, Mw) is calculated by comparing the retention time of the this compound peak to the calibration curve.[5][10]
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which this compound unimers begin to self-assemble into micelles. This is a crucial parameter for applications involving solubilization.[4]
-
Methodology: Dye Solubilization Method (using Sudan IV)
-
Stock Solutions : Prepare a stock solution of this compound in deionized water. Prepare a stock of a water-insoluble dye, such as Sudan IV (2.5 mg/mL).[17]
-
Sample Series : Create a series of vials with increasing concentrations of this compound. Add a fixed amount of the Sudan IV stock solution to each vial.[17]
-
Equilibration : Sonicate the samples for 2 minutes and incubate them overnight in a shaking water bath at a controlled temperature (e.g., 37 °C) to ensure equilibrium is reached.[17]
-
Separation : Filter each solution through a surfactant-free cellulose (B213188) acetate (B1210297) filter (0.45 µm) to remove any undissolved dye.[17]
-
Measurement : Measure the absorbance of the filtrate spectrophotometrically at the dye's maximum absorbance wavelength (λ_max = 515 nm for Sudan IV).[17]
-
Data Analysis : Plot the absorbance versus the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in absorbance occurs, indicating the encapsulation of the dye within the newly formed micelles.
-
Surface Tension Measurement
Surface tension analysis helps quantify the surfactant activity of this compound, which is vital for its role in stabilizing proteins at interfaces.[5]
-
Methodology: Force Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Instrumentation : Use a force tensiometer equipped with a platinum Du Noüy ring or Wilhelmy plate.
-
Sample Preparation : Prepare a series of this compound solutions of varying concentrations in a high-purity solvent (e.g., deionized water).
-
Measurement :
-
For the Du Noüy ring method, the ring is placed at the interface of the solution. The force required to pull the ring through the interface is measured and is proportional to the surface tension.
-
For the Wilhelmy plate method, a plate is suspended perpendicular to the interface. The force exerted on the plate by the liquid is measured.
-
-
Analysis : As the concentration of this compound increases, its molecules adsorb to the air-water interface, reducing the surface tension.[5] A plot of surface tension versus concentration will show a decrease until the CMC is reached, after which the surface tension remains relatively constant. The effectiveness of different this compound grades can be compared by their ability to lower surface tension.[5]
-
Visualizing Mechanisms and Workflows
Mechanism of this compound in Cell Membrane Repair
This compound is known for its ability to repair damaged cell membranes, a mechanism that does not involve traditional receptor-based signaling.[1][20] It is believed to act by directly inserting into the damaged, more fluidic regions of the lipid bilayer, thereby "plugging" defects and restoring membrane integrity.[20][21] This prevents uncontrolled ion flux and the loss of intracellular contents, allowing the cell's natural repair mechanisms to take over.[1]
Caption: Logical flow of this compound's role in repairing damaged cell membranes.
Experimental Workflow for Physicochemical Characterization
A systematic approach is required to fully characterize a batch of this compound for research or quality control purposes. The workflow below outlines the key analytical techniques employed.
Caption: A typical experimental workflow for characterizing this compound.
Applications in Research
-
Cell Culture: this compound is widely used as a shear-protectant in suspension cell cultures, particularly in large-scale bioreactors.[8][10][22] It reduces cell damage caused by agitation and gas sparging.[8][10] Different grades are optimized for this purpose, with lower hydrophobicity and molecular weight variants often providing better shear protection.[5][7]
-
Protein Formulation: Its surfactant properties make it an excellent stabilizer for protein-based therapeutics, preventing aggregation and adsorption to surfaces.[5][7] Grades with higher hydrophobicity tend to offer better protein stabilization due to greater surface activity.[5][7]
-
Drug Delivery: As an excipient, this compound is used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[4][9][23] It can form micelles that encapsulate hydrophobic drug molecules, and it is also used as an emulsifying agent in intravenous fat emulsions and as a stabilizer in gels, ointments, and syrups.[3]
-
Membrane Sealing: In a therapeutic context, this compound is researched for its ability to restore cell membrane integrity after various injuries, including those from ischemia-reperfusion, electroporation, and mechanical trauma.[1][20]
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing this compound [bioprocessonline.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Solid dispersion with Poloxamer-188: Significance and symbolism [wisdomlib.org]
- 10. cellculturedish.com [cellculturedish.com]
- 11. This compound 9003-11-6 [sigmaaldrich.com]
- 12. himedialabs.com [himedialabs.com]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. This compound, 100 g, CAS No. 9003-11-6 | Detergents | Biochemistry | Life Science | Carl ROTH - Germany [carlroth.com]
- 16. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. etflin.com [etflin.com]
Poloxamer 188: A Deep Dive into its Mechanism of Action for Cell Membrane Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Poloxamer 188 (P188), a non-ionic triblock copolymer, has emerged as a promising agent for the repair of damaged cell membranes across a spectrum of injury models and disease states. Its unique amphiphilic structure, consisting of a central hydrophobic polyoxypropylene (PPO) core flanked by two hydrophilic polyoxyethylene (PEO) chains, allows it to interact with and stabilize compromised lipid bilayers. This technical guide provides a comprehensive overview of the core mechanisms underlying P188-mediated cell membrane repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Biophysical Interaction with the Cell Membrane: The "Molecular Band-Aid" Effect
The primary mechanism of this compound's action lies in its direct biophysical interaction with damaged cell membranes. In a healthy, intact cell membrane, the lipid bilayer is tightly packed, creating a high surface pressure that prevents the insertion of the P188 molecule. However, when the membrane is compromised, for instance through mechanical stress, electroporation, or ischemia-reperfusion injury, the lipid packing density decreases, exposing the hydrophobic core of the bilayer. This localized disruption creates a thermodynamically favorable environment for the insertion of the hydrophobic PPO block of P188.
This insertion is a critical first step in the repair process. The PPO block acts as a "hydrophobic anchor," lodging itself into the damaged, less-ordered regions of the membrane. The hydrophilic PEO chains remain in the aqueous environment, effectively "plugging" the defect and preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[1] This "molecular band-aid" effect is transient; as the cell's endogenous repair mechanisms restore the membrane's integrity and increase the lipid packing density, the increased surface pressure "squeezes out" the P188 molecule.[2]
Quantitative Data on this compound-Lipid Monolayer Interaction
The interaction of this compound with lipid membranes has been quantitatively studied using techniques such as Langmuir-Blodgett trough measurements combined with X-ray reflectivity. These studies provide insights into the surface pressure-dependent insertion of P188 into lipid monolayers, which serve as a model for a single leaflet of the cell membrane.
| Lipid Monolayer Composition | P188 Concentration | Insertion Surface Pressure (π) | Squeeze-out Surface Pressure (π) | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | Sub-micellar | ≤ 22 mN/m | > 22 mN/m | [2] |
| Dipalmitoylphosphatidylglycerol (DPPG) | Sub-micellar | ≤ 22 mN/m | > 22 mN/m | [2] |
Table 1: Surface Pressure-Dependent Interaction of this compound with Lipid Monolayers. The data indicates that P188 preferentially inserts into lipid monolayers at lower surface pressures, characteristic of damaged membranes, and is expelled as the surface pressure increases towards that of a healthy membrane (approximately 30-35 mN/m).
Modulation of Membrane Fluidity and Tension
Beyond simply plugging holes, this compound also influences the biophysical properties of the cell membrane, including its fluidity and tension. By inserting into damaged areas, P188 can alter the local lipid packing and, consequently, the membrane's fluidity. Studies using fluorescent probes like Laurdan have been employed to investigate these changes. An increase in membrane order (decreased fluidity) in the vicinity of the damage can contribute to the stabilization of the membrane and facilitate the sealing process.
The reduction of membrane tension is another crucial aspect of P188's mechanism. A damaged membrane experiences a significant increase in tension at the edges of the defect. By adsorbing to these exposed hydrophobic edges, P188 acts as a surfactant, reducing the line tension of the pore and preventing its expansion. This reduction in tension is a critical step that allows the cell's intrinsic repair machinery to function more effectively.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane-repairing effects of this compound.
Langmuir-Blodgett Trough with X-ray Reflectivity for Lipid Monolayer Interaction
This technique is instrumental in studying the surface pressure-dependent insertion and exclusion of this compound into a model cell membrane leaflet.
Objective: To determine the surface pressure at which P188 inserts into and is squeezed out of a lipid monolayer.
Materials:
-
Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers.
-
X-ray reflectometer.
-
Phospholipid solution (e.g., DPPC in chloroform).
-
This compound solution in ultrapure water.
-
Aqueous subphase (e.g., phosphate-buffered saline, PBS).
Protocol:
-
Clean the Langmuir trough meticulously with appropriate solvents (e.g., chloroform (B151607) and ethanol) and rinse thoroughly with ultrapure water.
-
Fill the trough with the aqueous subphase.
-
Inject the this compound solution into the subphase to achieve the desired concentration.
-
Carefully spread the phospholipid solution onto the air-water interface to form a monolayer.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Compress the monolayer at a constant rate using the movable barriers, while continuously monitoring the surface pressure.
-
Simultaneously, perform X-ray reflectivity measurements at various surface pressures to determine the electron density profile of the monolayer, which reveals the presence and location of P188.
-
The surface pressure at which a significant change in the electron density profile is observed indicates the insertion or squeeze-out of P188.
Cell Viability Assessment using Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for membrane integrity.
Objective: To quantify the percentage of cells with compromised membranes after injury and the protective effect of this compound.
Materials:
-
Adherent or suspension cells.
-
Cell culture medium.
-
Method for inducing cell injury (e.g., mechanical shear stress, electroporation, chemical injury).
-
This compound solution.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate for microscopy or culture flasks for flow cytometry).
-
Induce cell injury using the chosen method.
-
Immediately after injury, treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
For Fluorescence Microscopy:
-
Wash the cells gently with PBS to remove excess PI.
-
Image the cells using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm) and a brightfield channel to visualize all cells.
-
Quantify the percentage of PI-positive (dead/damaged) cells relative to the total number of cells.
-
-
For Flow Cytometry:
-
Harvest the cells (if adherent).
-
Analyze the cell suspension using a flow cytometer, detecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Gate the cell populations to determine the percentage of PI-positive cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as another indicator of membrane damage.
Objective: To quantify the amount of LDH released from damaged cells as a measure of cytotoxicity and the protective effect of this compound.
Materials:
-
Cells and culture medium.
-
Method for inducing cell injury.
-
This compound solution.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Include control wells:
-
Spontaneous LDH release: Untreated, uninjured cells.
-
Maximum LDH release: Uninjured cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Injured cells treated with the vehicle used to dissolve P188.
-
-
Induce injury in the experimental and vehicle control wells.
-
Immediately add different concentrations of this compound to the experimental wells.
-
Incubate the plate for the desired time at 37°C.
-
Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate for the recommended time (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution (if required by the kit).
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, according to the kit's formula.
Modulation of Intracellular Signaling Pathways
Beyond its direct effects on the cell membrane, this compound can also influence intracellular signaling pathways, contributing to its overall cytoprotective effects. This is often a secondary consequence of its primary membrane-sealing action, which prevents the uncontrolled influx of ions like calcium and the loss of essential intracellular molecules.
Inhibition of NF-κB Signaling
In the context of ischemia-reperfusion injury, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7][8][9] Ischemia and subsequent reperfusion trigger a cascade of inflammatory events, a key component of which is the activation of NF-κB. This transcription factor promotes the expression of pro-inflammatory cytokines and adhesion molecules, exacerbating tissue damage. By stabilizing the cell membrane and preventing the initial triggers of inflammation, P188 can indirectly suppress the activation of NF-κB, leading to a reduction in the inflammatory response and improved cell survival.[3][4][5][6][7][8][9]
References
- 1. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 9. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Surfactant Properties of Poloxamer 188 in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxamer 188 (P188) is a non-ionic triblock copolymer extensively utilized in the pharmaceutical industry as a surfactant, emulsifier, solubilizing agent, and stabilizer.[1] Its chemical structure consists of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[2][3] This amphiphilic nature drives its self-assembly in aqueous solutions, forming micelles that are critical to its function in drug delivery and bioprocessing.[2][4] Also known by trade names such as Pluronic® F68 and Kolliphor® P188, this polymer is valued for its low toxicity and its ability to stabilize sensitive biological molecules and protect cells from shear stress.[1][2] This guide provides an in-depth examination of the core surfactant properties of this compound, the experimental methods used for their characterization, and the factors influencing its behavior in aqueous environments.
The fundamental mechanism behind this compound's surfactant activity is its tendency to form core-shell micellar structures above a specific concentration and temperature.[5] The hydrophobic PPO core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEO corona forms a steric barrier, preventing aggregation and enhancing stability in aqueous formulations.[6]
Core Surfactant Properties of this compound
The functional characteristics of this compound as a surfactant are defined by several key quantitative parameters. These properties dictate its behavior in solution and its efficacy in various applications.
| Property | Value | Description |
| Average Molecular Weight | 7680–9510 g/mol [7] | The average molecular mass of the polymer chain. |
| Critical Micelle Concentration (CMC) | 0.48 mM (approx. 4.0 mg/mL) at 37 °C[8][9] | The concentration at which individual polymer chains (unimers) begin to self-assemble into micelles. |
| Critical Micelle Temperature (CMT) | > 30 °C[10] | The temperature above which micellization occurs. Below this temperature, P188 typically exists as unimers.[5] |
| Hydrophilic-Lipophilic Balance (HLB) | > 24 (typically cited as 29)[4][8][11] | A measure of the degree of hydrophilicity or lipophilicity. The high HLB value indicates strong hydrophilic characteristics. |
| Micelle Hydrodynamic Diameter | < 20 nm at 37 °C[12] | The effective diameter of the hydrated micelle in solution as measured by techniques like Dynamic Light Scattering. |
| Surface Tension Reduction | Reduces surface tension of aqueous solutions.[13] | As a surfactant, P188 adsorbs at the air-water interface, lowering the surface tension. |
Factors Influencing Surfactant Behavior
The self-assembly and surface activity of this compound are highly sensitive to environmental conditions. Understanding these influences is crucial for formulation development.
3.1 Effect of Temperature Temperature is a critical factor governing the micellization of this compound. Below its Critical Micelle Temperature (CMT), typically above 30°C, P188 exists as individual unimers in solution.[10][14] As the temperature increases beyond the CMT, the hydrophobic PPO block becomes less soluble, which drives the self-assembly process to form micelles. This temperature-dependent behavior is a hallmark of many poloxamers.
3.2 Effect of Concentration Concentration dictates the state of this compound in solution.
-
Below the CMC: P188 molecules exist as unimers and will adsorb at interfaces, leading to a decrease in the surface tension of the solution.[15]
-
At and Above the CMC: Once the concentration reaches the CMC, the unimers aggregate to form spherical micelles.[2] Further increases in concentration primarily lead to an increase in the number of micelles, with the surface tension remaining relatively constant.
3.3 Effect of Additives The presence of other molecules, such as preservatives or salts, can significantly alter the aggregation behavior of this compound. For instance, preservatives like phenol (B47542) and benzyl (B1604629) alcohol have been shown to induce micelle formation at temperatures below the normal CMT.[16][17] Studies using Small-Angle X-ray Scattering (SAXS) have demonstrated that phenol can trigger a unimer-to-micelle transition.[10] The addition of benzyl alcohol can further lower the phenol concentration required to induce this transition, indicating complex interactions between the components.[10]
Experimental Protocols for Characterization
The quantitative properties of this compound are determined through a suite of established analytical techniques. Detailed methodologies for the most common experiments are provided below.
4.1 Determination of CMC by Surface Tensiometry
This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing surface tension. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension reaches a plateau.
-
Apparatus: A surface tensiometer, typically equipped with a Wilhelmy plate or a Du Noüy ring.
-
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from this stock solution to cover a range of concentrations both below and above the anticipated CMC.[18]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water. Ensure the Wilhelmy plate is thoroughly cleaned (e.g., with a suitable solvent and flamed) to remove contaminants.[18]
-
Measurement: For each concentration, starting from the lowest, measure the surface tension.[18] The solution should be allowed to equilibrate in a thermostatically controlled vessel to ensure a stable temperature.[15]
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of the trend lines for these two regions.[19]
-
4.2 Determination of CMC by Fluorescence Spectroscopy
This technique utilizes a fluorescent probe that exhibits different fluorescent properties in polar (aqueous) versus non-polar (micelle core) environments.
-
Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has low solubility in water. When micelles form, the probe partitions into the hydrophobic core. This change in the microenvironment alters the probe's fluorescence spectrum, which can be correlated with the onset of micellization.[20] The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the polarity of its surroundings.[20]
-
Apparatus: A fluorescence spectrophotometer.
-
Methodology:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small, constant amount of pyrene (from a stock solution in a volatile solvent like acetone, which is then evaporated) to each solution to achieve a final pyrene concentration in the micromolar range.[21]
-
Measurement: Excite the pyrene probe at an appropriate wavelength (e.g., ~335 nm) and record the emission spectrum (e.g., from 350 nm to 500 nm).[21]
-
Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm). Plot this I1/I3 ratio against the logarithm of the this compound concentration. A sigmoidal curve is typically observed, with the inflection point corresponding to the CMC.[22]
-
4.3 Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Principle: Smaller particles diffuse more rapidly in solution than larger particles. DLS measures the rate of these movements and uses the Stokes-Einstein equation to calculate the hydrodynamic diameter.[6]
-
Apparatus: A Dynamic Light Scattering instrument with a laser source and a correlator.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a concentration well above the CMC to ensure the presence of micelles. The solution must be filtered through a small-pore-size filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or contaminants.[6]
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate. Set the measurement parameters, such as the scattering angle, temperature, and solvent viscosity.[23]
-
Measurement: The instrument illuminates the sample with a laser and collects the scattered light over time. The correlator analyzes the intensity fluctuations to generate a correlation function.
-
Data Analysis: The software uses the correlation function to calculate the translational diffusion coefficient, which is then used in the Stokes-Einstein equation to determine the size distribution and average hydrodynamic diameter of the micelles.[24]
-
Visualizations of this compound Properties and Analysis
Diagrams created using Graphviz DOT language to illustrate key concepts and workflows.
Caption: Molecular structure of a this compound unimer and its self-assembly into a micelle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound 溶液 10%, sterile-filtered, BioReagent, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. himedialabs.com [himedialabs.com]
- 8. This compound 9003-11-6 [sigmaaldrich.com]
- 9. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. commons.erau.edu [commons.erau.edu]
- 16. Micelle Formation and Phase Separation of this compound and Preservative Molecules in Aqueous Solutions Studied by Small Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering | NIST [nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. usc.gal [usc.gal]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. muser-my.com [muser-my.com]
- 24. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
Poloxamer 188: A Comprehensive Technical Guide to its Critical Micelle Concentration and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Poloxamer 188, its determination, influencing factors, and profound significance in scientific research, particularly within the realm of drug development. This compound, a non-ionic triblock copolymer, is a versatile excipient widely recognized for its surfactant properties, which are pivotal to its function as a solubilizing agent, emulsifier, and stabilizer in pharmaceutical formulations.
Understanding the Critical Micelle Concentration (CMC) of this compound
This compound is an amphiphilic polymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. This unique structure drives its self-assembly in aqueous solutions. At low concentrations, this compound exists as individual polymer chains, or unimers. However, as the concentration increases and surpasses a critical point—the critical micelle concentration (CMC)—the unimers spontaneously aggregate to form spherical micelles.[1] In these micelles, the hydrophobic PPO cores are shielded from the aqueous environment by a corona of hydrophilic PEO chains.[2]
The CMC is a fundamental physicochemical parameter of this compound, as it dictates the onset of micelle formation and, consequently, its efficacy in various applications. The formation of micelles is crucial for the encapsulation and solubilization of hydrophobic drugs, thereby enhancing their bioavailability.[1][2]
Quantitative Data on the CMC of this compound
The CMC of this compound is not a fixed value but is influenced by several factors, most notably temperature and the composition of the aqueous medium. Below is a summary of reported CMC values under various conditions.
| CMC Value | Temperature (°C) | Method of Determination | Additional Notes | Reference(s) |
| ~0.1% w/v | Not Specified | Not Specified | General reported value. | [3] |
| 4.8 x 10⁻⁴ M | Not Specified | Not Specified | Widely cited value in drug delivery studies. | [2] |
| 24–32 mg/mL | 37 | Dye Solubilization (Sudan IV) | For non-clinical grade this compound. | [4] |
| 29–38 mg/mL | 37 | Dye Solubilization (Sudan IV) | For clinical grade this compound (Flocork). | [4] |
| 0.04 mM | 25 | Tensiometry | [5] | |
| 0.743 mg/mL | Not Specified | Fluorescence Probe (Pyrene) | [6] | |
| 0.48 mM | Not Specified | Not Specified | Provided by a commercial supplier. | [7] |
Note: It is crucial for researchers to determine the CMC of this compound under their specific experimental conditions due to the significant impact of temperature, ionic strength, and the presence of other molecules.
Significance of this compound's CMC in Research
The CMC is a critical parameter in a multitude of research applications, particularly in drug delivery and formulation science.
-
Enhanced Drug Solubility and Bioavailability: The hydrophobic core of this compound micelles serves as a microenvironment for encapsulating poorly water-soluble drugs.[1] By formulating a drug with this compound at a concentration above its CMC, the drug's apparent solubility in aqueous media can be significantly increased, leading to improved bioavailability.[8]
-
Drug Targeting and Controlled Release: Polymeric micelles, including those formed from this compound, are nanoscale drug delivery systems that can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. The hydrophilic PEO corona provides a "stealth" effect, reducing opsonization and prolonging circulation time in the bloodstream.[2] The release of the encapsulated drug can be modulated by the stability of the micelle structure.
-
Stabilization of Nanoparticles and Emulsions: this compound is widely used as a steric stabilizer for nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and as an emulsifying agent in oil-in-water emulsions.[9][10] Its amphiphilic nature allows it to adsorb at interfaces, preventing aggregation and coalescence.
-
Membrane Sealing and Cytoprotection: Beyond its role in drug delivery, this compound has been shown to have cytoprotective effects by inserting into damaged cell membranes and resealing them.[11][12] This property is being explored for therapeutic applications in conditions such as muscular dystrophy and neurodegenerative disorders.[12]
Experimental Protocols for CMC Determination
Accurate determination of the CMC is essential for the effective application of this compound. Two common and reliable methods are detailed below.
Surface Tension Measurement using Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free unimers in the bulk solution remains relatively constant, leading to a plateau or a significant change in the slope of the surface tension versus concentration curve.[9] The CMC is determined from the inflection point of this curve.[6][13]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 1% w/v).
-
Preparation of Dilutions: Create a series of dilutions of the this compound stock solution with varying concentrations, ensuring the range covers the expected CMC.
-
Surface Tension Measurement:
-
Data Analysis:
Fluorescence Spectroscopy using Pyrene (B120774) as a Probe
Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[15][16]
Methodology:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 6 x 10⁻⁵ M).
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Sample Preparation:
-
To each this compound solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range (e.g., 250 nM).[7] The final concentration of the organic solvent should be kept minimal (e.g., < 0.1%) to avoid affecting micellization.[9]
-
Allow the solutions to equilibrate for a sufficient time (e.g., at least 30 minutes) before measurement.[1]
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the emission spectrum of each sample.
-
Set the excitation wavelength to approximately 334-339 nm.[17]
-
Record the emission spectrum from approximately 350 nm to 500 nm.
-
-
Data Analysis:
-
From each emission spectrum, determine the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks.[16]
-
Calculate the I1/I3 ratio for each this compound concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal (Boltzmann) function. The center of the sigmoid corresponds to the CMC.[16]
-
Mandatory Visualizations
This compound Micelle Formation and Drug Encapsulation
Caption: Self-assembly of this compound unimers into a micelle above the CMC, leading to the encapsulation of a hydrophobic drug.
Proposed Mechanism of this compound in Cell Membrane Sealing
Caption: this compound inserts into damaged areas of the cell membrane, restoring its integrity.
Experimental Workflow for Preparing Drug-Loaded this compound Micelles via Thin-Film Hydration
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. usc.gal [usc.gal]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Poloxamer-188 and d-α-Tocopheryl Polyethylene Glycol Succinate (TPGS-1000) Mixed Micelles Integrated Orodispersible Sublingual Films to Improve Oral Bioavailability of Ebastine; In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound 9003-11-6 [sigmaaldrich.com]
The role of Poloxamer 188 as a non-ionic surfactant in biological systems.
An In-Depth Technical Guide to the Role of Poloxamer 188 as a Non-Ionic Surfactant in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (P188), also known by its trade name Pluronic® F68, is a non-ionic triblock copolymer renowned for its unique surfactant properties and biocompatibility.[1] Structurally, it consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This amphiphilic nature allows P188 to interact with biological interfaces, most notably cell membranes, making it a subject of extensive research and application in various biomedical fields.[1][2] Approved by the FDA for nearly five decades, P188 is used as a therapeutic agent to reduce blood viscosity and as a stabilizer in numerous cosmetic and pharmaceutical products.[1][3] This guide provides a detailed examination of the core mechanisms, applications, and experimental basis for the use of this compound in biological systems.
Core Mechanism of Action: Cell Membrane Stabilization and Repair
The primary and most well-documented function of this compound in biological systems is its ability to repair and stabilize damaged cell membranes.[1][3][4] When a cell membrane is compromised by mechanical stress, ischemia, or other insults, its hydrophobic lipid core becomes exposed to the aqueous environment.[2] The hydrophobic PPO core of the P188 molecule has a high affinity for these exposed lipid chains and preferentially inserts itself into the damaged portions of the bilayer.[1][3] The larger hydrophilic PEO chains remain in the extracellular space, effectively "patching" the defect.[2] This process is believed to increase the lipid packing density, restore the membrane's integrity, and prevent the loss of intracellular contents, thereby averting cell death.[1][3] This direct biophysical interaction distinguishes P188 from traditional pharmacological agents that target specific signaling pathways.[5]
Caption: Mechanism of P188 insertion into a damaged lipid bilayer.
Applications in Biological Systems
Neuroprotection and Blood-Brain Barrier Integrity
This compound has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) injury, including ischemia/reperfusion, traumatic brain injury (TBI), and excitotoxicity.[1][6][7] Its primary neuroprotective role stems from its ability to seal damaged neuronal membranes and preserve the integrity of the blood-brain barrier (BBB).[6][8][9][10]
-
Mechanism: Following an ischemic event, P188 reduces BBB permeability by inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for degrading tight junction proteins that form the BBB.[6][8] It also suppresses inflammatory pathways, such as the NF-κB pathway, which are activated during reperfusion injury.[6][10] This leads to reduced cerebral edema, smaller infarct volumes, and improved neurological outcomes.[6][9]
-
Signaling Pathway: P188's neuroprotective effects are partly mediated by downregulating the NF-κB signaling cascade, which in turn reduces the expression of MMPs and inflammatory cytokines.
Caption: P188 neuroprotective signaling pathway.
Table 1: Quantitative Data on Neuroprotective Effects of P188
| Study Model | P188 Dosage | Outcome Measure | Result | Citation |
| Mouse MCAO (Ischemia) | 0.4 g/kg | Infarct Volume | Significant reduction vs. saline | [6] |
| Mouse MCAO (Ischemia) | 0.4 g/kg | Neurological Score | Significant improvement | [6] |
| Mouse MCAO (Ischemia) | 0.4 g/kg | Evans Blue Leakage (BBB) | Significant inhibition of leakage | [6][8] |
| Rat TBI | 2, 4, 8 mg/mL | Cerebral Water Content | Attenuation of edema | [1][9] |
| Rat Glutamate (B1630785) Toxicity | i.v. or i.c. | Lesion Volume | Significant reduction | [7][11] |
| SH-SY5Y cells (Aβ42) | 2 µg | Cell Survival | 16% increase in survival | [1] |
Sickle Cell Disease and Microvascular Blood Flow
This compound has been investigated as a treatment for acute vaso-occlusive crisis (VOC) in sickle cell disease (SCD).[12][13] Its rheological properties help to reduce blood viscosity and inhibit hydrophobic interactions between blood cells, thereby improving microvascular blood flow.[3][14] Clinical trial results have been mixed, with some studies showing a benefit, particularly in children and those also receiving hydroxyurea, while later trials did not confirm these findings.[12][15]
Table 2: Clinical Trial Data for P188 in Sickle Cell Vaso-Occlusive Crisis
| Study | Patient Group | P188 Treatment | Outcome Measure | Result | Citation |
| Or et al. (1999) | Adults & Children | 100 mg/kg load, then 30 mg/kg/hr for 47 hrs | Duration of painful episode | 9-hour reduction (P = .04) | [12] |
| Or et al. (1999) | Children (≤15 years) | Same as above | Duration of painful episode | 21-hour reduction (P = .01) | [12] |
| Adams-Graves et al. (1997) | Adults | 48-hour infusion | Total analgesic use | Significant reduction | [13] |
| Casella et al. (2021) | Adults & Children (4-65 years) | Infusion | Time to last parenteral opioid dose | No significant difference vs. placebo | [15] |
Burn Injury and Wound Healing
In the context of burn injuries, P188 has shown promise in preclinical models of thermal, electrical, and radiation burns.[16][17] A critical aspect of burn pathology is the "zone of stasis," an area surrounding the initial injury with reduced blood flow that is at risk of progressing to necrosis.[18] P188 improves capillary blood flow in this zone, preventing its expansion and preserving tissue viability.[18][19]
Table 3: Efficacy of P188 in Experimental Burn Models
| Study Model | P188 Treatment | Outcome Measure | Result at 24h | Citation |
| Rat Cutaneous Burn | Intravenous | Area of coagulation ("zero red cell speed zone") | 2.4 ± 0.5 mm² (P188) vs. 3.5 ± 0.5 mm² (saline) | [18] |
| Skeletal Muscle Cells | In vitro | Cell death after high-dose irradiation | Prevention of acute necrosis | [6] |
Drug Delivery Systems
The surfactant properties of P188 make it a valuable excipient in pharmaceutical formulations.[1] It is widely used in ophthalmic drug delivery systems to create in-situ gelling formulations that increase drug residence time on the ocular surface.[20][21][22][23] In oncology, incorporating P188 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to increase the uptake of chemotherapeutics in resistant cancer cell lines, leading to significantly higher cytotoxicity.[24][25]
Table 4: P188 in Nanoparticle Drug Delivery
| Nanoparticle System | Drug | Cell Line | Effect of P188 | Citation |
| PLGA Nanoparticles | Docetaxel | MCF-7 TAX30 (resistant breast cancer) | Increased cellular uptake, significantly higher cytotoxicity | [24][25] |
| Gelatin Nanoparticles | Allicin | HepG-2 (liver cancer) | 2-fold lower IC50 vs. uncoated nanoparticles | [26] |
Effects on Signaling and Cellular Processes
Beyond its direct membrane-sealing action, P188 influences several intracellular signaling pathways, primarily related to inflammation and apoptosis.
-
Anti-Inflammatory Effects: P188 can suppress the activation of the NF-κB pathway, a central regulator of inflammation.[27][28] This leads to decreased production of pro-inflammatory cytokines like TNF-α and IL-6.[27]
-
Anti-Apoptotic Effects: P188 has been shown to inhibit both the extrinsic and intrinsic pathways of apoptosis.[1][9] It can prevent the activation of caspases (caspase-3, -8, -9) and reduce the release of cytochrome c from mitochondria.[27][29] In some leukemia cell lines, however, high concentrations of P188 have been observed to enhance apoptosis, suggesting its effects can be context-dependent.[30]
-
MAPK Pathway: Recent studies indicate P188 can repress the phosphorylation of p38 MAPK, a key pathway involved in stress and immune responses.[31]
Caption: P188 anti-inflammatory and anti-apoptotic pathways.
Experimental Protocols
In Vivo Cerebral Ischemia/Reperfusion Model
Objective: To assess the neuroprotective effect of P188 on ischemic brain injury.
Methodology: (Adapted from Gu et al., 2013)[6]
-
Animal Model: Adult male mice are anesthetized.
-
Ischemia Induction: The middle cerebral artery (MCA) is occluded (MCAO) using an intraluminal filament for a defined period (e.g., 2 hours) to induce focal cerebral ischemia.
-
Treatment: 5 minutes before reperfusion (removal of the filament), animals are administered either P188 (e.g., 0.4 g/kg) or saline vehicle via tail vein injection.
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Outcome Assessment (24h post-reperfusion):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Score: Motor deficits are assessed using a standardized scoring system.
-
BBB Permeability: Evans blue dye is injected intravenously. After a circulation period, the brain is perfused and the amount of dye extravasation into the brain parenchyma is quantified spectrophotometrically.
-
In Vitro Cell Membrane Permeability Assay
Objective: To quantify the membrane-sealing capacity of P188.
Methodology: (Adapted from Gu et al., 2013)[6]
-
Cell Culture: Cultured cells (e.g., HT22 hippocampal cells) are grown on coverslips.
-
Membrane Damage: The cell membrane is permeabilized by adding a lytic agent like Triton X-100 for a short duration.
-
Treatment: The damaging agent is washed out, and cells are incubated with media containing P188 (e.g., 1 mg/ml) or a vehicle control.
-
Viability Staining: A membrane-impermeant fluorescent dye, such as Propidium Iodide (PI), is added to the media. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.
-
Quantification: The percentage of PI-positive (damaged) cells is determined using fluorescence microscopy and cell counting. A significant reduction in PI-positive cells in the P188-treated group indicates effective membrane repair.
Caption: Workflow for a cell membrane permeability assay.
Conclusion and Future Directions
This compound is a versatile non-ionic surfactant with a well-established primary mechanism of sealing defects in damaged biological membranes. This fundamental action translates into a wide array of therapeutic potentials, including neuroprotection, improvement of microvascular hemodynamics, and enhancement of wound healing.[3][6][18] Furthermore, its ability to modulate key signaling pathways involved in inflammation and apoptosis adds another layer to its biological activity.[27][28]
While P188 is generally considered safe and biocompatible, researchers should be aware of potential concerns regarding toxicity with long-term application and lot-to-lot variability, which may affect experimental reproducibility.[3][4][32] Future research should focus on further elucidating the specific molecular interactions between P188 and lipid bilayers, exploring its potential in combination therapies, and developing more stable or targeted poloxamer variants to enhance therapeutic efficacy for chronic diseases.[2] The continued investigation of this unique polymer holds significant promise for advancing treatments for a range of challenging medical conditions.
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple poloxamers increase plasma membrane repair capacity in muscle and nonmuscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]
- 6. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 7. The surfactant poloxamer-188 protects against glutamate toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poloxamer-188 attenuates TBI-induced blood-brain barrier damage leading to decreased brain edema and reduced cellular death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purified this compound for treatment of acute vaso-occlusive crisis of sickle cell disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RheothRx (this compound) injection for the acute painful episode of sickle cell disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medindia.net [medindia.net]
- 15. This compound disappoints for painful SCD vaso-occlusive episodes, study showsteaser | MDedge [mdedge.com]
- 16. THE USE OF this compound IN BURN INJURY TREATMENT: A SYSTEMATIC LITERATURE REVIEW [ouci.dntb.gov.ua]
- 17. THE USE OF this compound IN BURN INJURY TREATMENT: A SYSTEMATIC LITERATURE REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Poloxamer-188 improves capillary blood flow and tissue viability in a cutaneous burn wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mode of action of poloxamer-based surfactants in wound care and efficacy on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New method for ophthalmic delivery of azithromycin by poloxamer/carbopol-based in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of poloxamers in ophthalmic pharmaceutical formulations: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. The effect of this compound on nanoparticle morphology, size, cancer cell uptake, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Augmented cytotoxicity using the physical adsorption of this compound on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biocompatibility and Toxicity Profile of Poloxamer 188 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxamer 188 (also known by its trade name Pluronic® F-68) is a non-ionic triblock copolymer widely utilized in the pharmaceutical industry as an excipient, emulsifier, and solubilizing agent. Its amphiphilic nature, consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks, allows it to interact with biological membranes. This interaction is key to its diverse applications, including its use as a shear-protectant in cell culture and its potential as a membrane-sealing agent in various disease models.[1][2] Given its increasing use in in vitro research, a thorough understanding of its biocompatibility and toxicity profile is paramount for the accurate design and interpretation of experimental results. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its cytotoxicity, hemolytic potential, and impact on key cellular signaling pathways.
Biocompatibility Profile
The biocompatibility of this compound is a multifaceted topic, with its effects being highly dependent on its concentration, the cell type , and the specific experimental conditions.
Cytotoxicity
The cytotoxic profile of this compound is generally favorable at concentrations typically used in cell culture (around 0.1% w/v or 1 g/L).[3] However, at higher concentrations, it can exhibit cytotoxic effects. It is crucial for researchers to determine the optimal, non-toxic concentration for their specific cell line and application.
| Cell Line | Assay | IC50 (µM) | Comments | Reference |
| HepG-2 | MTT | 6.736 | This IC50 value is for allicin-loaded gelatin nanoparticles coated with this compound, which showed a 2-fold lower IC50 than uncoated nanoparticles and a 4-fold lower IC50 than allicin (B1665233) solution alone, suggesting this compound enhanced cytotoxicity in this formulation. | [4] |
| Human PBMCs | Apoptosis Assay | > 0.04 mM | Significant apoptosis was induced at 0.08 mM and 0.1 mM. | [5] |
| Mouse Brain Microvascular Endothelial Cells | Cell Viability Assay | > 0.5 mM | Cell viability decreased at 750 µM (0.75 mM). | [4] |
| Human Neuroblastoma Cells | Cell Viability Assay | Not cytotoxic at low concentrations | Cytotoxicity observed at high concentrations. | [4] |
| Hippocampal Cells | Cell Viability Assay | Cytotoxic at 10⁻⁴ M and 10⁻³ M | Loss of cellular viability was observed at these concentrations. | [4] |
Note: The provided IC50 value is for a nanoparticle formulation and not for this compound alone. Researchers should perform dose-response studies to determine the specific IC50 for their experimental system.
Hemocompatibility
This compound is generally considered to have low hemolytic activity, which is a critical factor for its in vivo applications and for in vitro studies involving blood components.[6] The assessment of hemolytic properties is a key component of biocompatibility testing as outlined in ISO 10993-4.[7] A hemolytic index below 2% is typically considered non-hemolytic.[8]
| Concentration | Hemolysis (%) | Comments | Reference |
| Not Specified | Inverse correlation | An inverse correlation between the concentration of vepoloxamer (a purified form of this compound) and the hemolysis rate was observed. | [9] |
Note: Quantitative data on the percentage of hemolysis at specific concentrations of this compound is limited in the readily available literature. It is highly recommended to perform a hemolysis assay according to ASTM F756 standards to determine the hemolytic potential for a specific application.[10][11][12]
Apoptosis vs. Necrosis
This compound exhibits a dual role in regulating cell death, capable of both inducing and protecting against apoptosis, largely in a concentration-dependent manner.
-
Pro-apoptotic Effects: At higher concentrations, this compound has been shown to induce apoptosis. For instance, treatment of K562 leukemia cells with 6% this compound led to G2/M phase cell cycle arrest and caspase activation, resulting in an accumulation of apoptotic cells.[8] Similarly, concentrations of 0.08 mM and 0.1 mM induced significant apoptosis in human peripheral blood mononuclear cells (PBMCs).[5]
-
Anti-apoptotic and Protective Effects: Conversely, at lower concentrations, this compound often demonstrates cytoprotective effects by inhibiting apoptosis and necrosis.[1] This is largely attributed to its membrane-sealing ability, which helps maintain cell membrane integrity and prevent the leakage of cellular contents.[13][14][15] It has been shown to prevent the release of mitochondrial apoptogenic factors like cytochrome c and inhibit the activation of caspase-3.[14]
Toxicity Profile & Signaling Pathways
The biological effects of this compound are, in part, mediated through its interaction with key intracellular signaling pathways, particularly those involved in inflammation and stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by stressors like ischemia-reperfusion, IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[13][16][17]
Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[6] It has been observed to suppress the degradation of IκBα and reduce the nuclear translocation of the p65 subunit in response to hypoxia/reoxygenation injury in murine lung epithelial cells.[13]
Repression of the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by cellular stress, such as oxidative stress and inflammatory cytokines.[18] Activation of this pathway, often through the upstream kinases MKK3 and MKK6, can lead to apoptosis.[19][20] The downstream transcription factor ATF2 is a key substrate of p38 MAPK.[21]
This compound has been shown to repress the p38 MAPK pathway.[1] It can inhibit the phosphorylation and activation of p38, thereby contributing to its neuroprotective and anti-apoptotic effects.[1]
References
- 1. Mechanisms of cell death and neuroprotection by this compound after mechanical trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MKK3- and MKK6-regulated gene expression is mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibition of ischemia/reperfusion injury: evidence for a novel anti-adhesive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modernplastics.com [modernplastics.com]
- 10. poly-ond.com [poly-ond.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. measurlabs.com [measurlabs.com]
- 13. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Cerebral Hypoxia/Ischemia Injury in Parallel with Preventing Mitochondrial Membrane Permeabilization and Autophagic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A MSALL quantitative method for the determination of this compound in rat plasma by UHPLC-Q-TOF/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
The Critical Influence of Poloxamer 188 Molecular Weight on Experimental Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Poloxamer 188 (P188), a nonionic triblock copolymer, is a widely utilized excipient in the pharmaceutical industry and a crucial tool in biomedical research. Its primary application stems from its unique ability to insert into and stabilize damaged cell membranes, a property leveraged in studies of ischemia-reperfusion injury, traumatic brain injury, and as a shear protectant in cell culture. However, the efficacy and reproducibility of experiments involving this compound are critically dependent on its molecular weight characteristics. This technical guide provides an in-depth analysis of this compound's molecular weight, its inherent variability, and the profound impact these factors have on experimental outcomes.
Understanding this compound and its Molecular Weight Specifications
This compound consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). The typical average molecular weight of this compound is approximately 8400 Daltons[1][2][3]. However, as a polymeric mixture, individual batches exhibit a distribution of molecular weights. Pharmacopeial standards provide a range for the average molecular weight, which can vary between suppliers.
| Parameter | Specification Range ( g/mol ) | References |
| Average Molecular Weight (USP, EP, BP, IP) | 7680 - 9510 | --INVALID-LINK-- |
| Average Molecular Weight (Nominal) | ~8400 | [1][2][3] |
| High Molecular Weight Impurities | >13,000 | [In-house analysis, not directly cited] |
| Low Molecular Weight Impurities | <4,500 | [In-house analysis, not directly cited] |
Table 1: Molecular Weight Specifications of this compound. This table summarizes the typical molecular weight ranges for this compound as specified by various pharmacopeias and the nominal average molecular weight cited in the literature. It also highlights the molecular weight ranges for common high and low molecular weight impurities.
The Impact of Molecular Weight Variability on Experimental Outcomes
Lot-to-lot variability in the molecular weight distribution of this compound, including the presence of high molecular weight (HMW) and low molecular weight (LMW) impurities, can significantly compromise experimental results.
High Molecular Weight (HMW) Impurities
HMW species, which are more hydrophobic, can interfere with the primary function of this compound, particularly its ability to protect cells from shear stress in bioreactors. These impurities can lead to decreased cell viability and inconsistent cell growth in culture[4].
Low Molecular Weight (LMW) Impurities
LMW species have been identified as a significant concern. For instance, polypropylene (B1209903) oxide (PPO), a reaction intermediate in P188 synthesis, has been identified as a cytostatic LMW impurity, leading to poor cell culture performance[5][6]. Furthermore, LMW impurities have been associated with renal dysfunction in clinical applications[7][8].
| Type of Impurity | Observed Effect | Experimental Context | References |
| High Molecular Weight (HMW) | Reduced shear protection, decreased cell viability | Cell Culture (Bioreactors) | [4] |
| Low Molecular Weight (LMW) - PPO | Cytostatic effects, poor cell growth | Monoclonal Antibody Production | [5][6] |
| Low Molecular Weight (LMW) - General | Renal dysfunction | Clinical Studies | [7][8] |
Table 2: Impact of Molecular Weight Impurities on Experimental Outcomes. This table details the detrimental effects of high and low molecular weight impurities in this compound on different experimental systems.
Key Signaling Pathways Modulated by this compound
This compound exerts its protective effects not only through direct membrane sealing but also by modulating various intracellular signaling pathways.
NF-κB Signaling Pathway
In the context of ischemia-reperfusion injury, this compound has been shown to inhibit the activation of the NF-κB signaling pathway. It achieves this by preventing the degradation of IκB-α, which in turn keeps the p65 subunit of NF-κB in the cytoplasm, thereby reducing the expression of pro-inflammatory genes[9][10][11].
Caption: this compound inhibits the NF-κB signaling pathway.
Apoptosis Signaling Pathway
This compound can also modulate apoptotic pathways. In some contexts, it has been shown to suppress apoptosis by inhibiting the release of cytochrome c from mitochondria and reducing the activation of caspases[9]. Conversely, at high concentrations, it can induce apoptosis in certain cancer cell lines[12].
Caption: this compound can modulate apoptosis signaling.
Detailed Experimental Protocols
Reproducible and reliable experimental outcomes necessitate standardized protocols. The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessment of Shear Protection in Cell Culture
This protocol is designed to evaluate the efficacy of different lots of this compound in protecting suspension cells from shear stress.
Materials:
-
Suspension cell line (e.g., CHO, HEK293)
-
Chemically defined cell culture medium
-
Various lots of this compound
-
Baffled shake flasks
-
Shaking incubator
-
Cell counter (e.g., hemocytometer or automated counter)
-
Trypan blue solution
Methodology:
-
Cell Preparation: Culture suspension cells to a mid-log phase in standard culture medium.
-
Media Preparation: Prepare aliquots of the chemically defined medium supplemented with different lots of this compound at a final concentration of 1 g/L. Include a negative control with no this compound.
-
Inoculation: Seed the baffled shake flasks with the prepared cells at a density of 0.5 x 10^6 cells/mL.
-
Incubation and Shear Stress Application: Place the flasks in a shaking incubator at a high agitation speed (e.g., 180-220 rpm) to induce shear stress.
-
Cell Viability and Density Measurement: At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each flask and determine the viable cell density and percent viability using a cell counter and trypan blue exclusion.
-
Data Analysis: Plot the viable cell density and viability over time for each this compound lot and the control. Compare the performance of different lots in maintaining cell viability under shear stress.
Caption: Experimental workflow for assessing shear protection.
Protocol 2: In Vivo Murine Model of Hind-Limb Ischemia-Reperfusion Injury
This protocol details the use of this compound in a mouse model of skeletal muscle ischemia-reperfusion (I/R) injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (e.g., 150 µL of a specified concentration)
-
Vehicle control (e.g., Dextran)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Tourniquet
Methodology:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Treatment Administration: Administer this compound or vehicle control via tail vein injection at one of the following time points:
-
10 minutes before ischemia
-
10 minutes before reperfusion
-
2 or 4 hours after reperfusion
-
-
Ischemia Induction: Apply a tourniquet to one hind limb to induce ischemia for a period of 2 hours.
-
Reperfusion: Remove the tourniquet to allow for reperfusion.
-
Tissue Analysis (24 hours post-reperfusion):
-
Harvest the gastrocnemius muscle.
-
Perform histological analysis (e.g., H&E staining) to assess myocyte injury.
-
Measure muscle adenosine (B11128) 5'-triphosphate (ATP) levels to assess metabolic dysfunction.
-
-
Mortality Assessment: Monitor a separate cohort of animals for 7 days to assess survival rates.
-
Data Analysis: Quantify the percentage of injured muscle fibers and compare ATP levels and survival rates between the this compound-treated and control groups.
Caption: Workflow for in vivo ischemia-reperfusion model.
Protocol 3: In Vitro Model of Traumatic Brain Injury
This protocol describes an in vitro model to assess the neuroprotective effects of this compound following simulated traumatic brain injury (TBI).
Materials:
-
Mouse Brain Microvascular Endothelial Cells (MBEC)
-
Cell culture plates
-
Hypoxia chamber
-
Compression device
-
This compound solution
-
Assay kits for cell viability, cytotoxicity, metabolic activity, and nitric oxide production
Methodology:
-
Cell Culture: Culture MBEC to confluence in standard culture plates.
-
Injury Induction:
-
Expose the confluent MBEC to hypoxic conditions for 5 hours (mild-to-moderate injury) or 15 hours (severe injury).
-
Apply 1 hour of compression to the cells.
-
-
Treatment: Administer this compound during a 2-hour reoxygenation period.
-
Assessment of Cellular Function:
-
Cell Number/Viability: Use a cell counting method.
-
Cytotoxicity/Membrane Damage: Measure lactate (B86563) dehydrogenase (LDH) release.
-
Metabolic Activity: Perform an MTT or similar assay.
-
Total Nitric Oxide Production (tNOp): Use a Griess assay.
-
-
Data Analysis: Compare the results from the this compound-treated group to untreated control groups to determine the protective effects of P188 on endothelial cells after simulated TBI.
Conclusion
The molecular weight of this compound is a critical parameter that dictates its performance and the reliability of experimental outcomes. Researchers and drug development professionals must be cognizant of the potential for lot-to-lot variability and the presence of HMW and LMW impurities. The implementation of robust analytical methods to characterize this compound lots and the use of standardized, well-defined experimental protocols are essential for ensuring the integrity and reproducibility of research and development activities. This guide provides a foundational understanding and practical methodologies to navigate the complexities of working with this versatile polymer.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Commercial-Grade and Purified this compound on Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]
- 11. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of Poloxamer 188 for scientific applications.
For Researchers, Scientists, and Drug Development Professionals
Poloxamer 188, a non-ionic triblock copolymer, has carved a significant niche in a multitude of scientific applications since its inception. This technical guide provides an in-depth exploration of the history, development, and diverse scientific applications of this compound, presenting key data, experimental methodologies, and the underlying molecular mechanisms of its action.
A Historical Overview: From Synthesis to Scientific Staple
The story of this compound begins in the 1950s with the development of a series of synthetic block copolymers known as poloxamers.[1] The term "poloxamer" was later coined by Irving Schmolka, who patented these materials in 1973. These polymers are characterized by a unique triblock structure, consisting of a central hydrophobic polyoxypropylene (PPO) core flanked by two hydrophilic polyoxyethylene (PEO) chains.[1][2] This amphiphilic nature imparts surfactant properties, enabling poloxamers to interact with both aqueous and lipid environments.
This compound, also widely known by its trade name Pluronic® F68, emerged as a particularly valuable member of this family.[2] With an average molecular weight of approximately 8400 Daltons, it was first approved by the U.S. Food and Drug Administration (FDA) nearly five decades ago for use as a viscosity-reducing agent in blood prior to transfusions.[1][2] Its biocompatibility and low toxicity have since paved the way for its use in a vast array of cosmetic, industrial, and pharmaceutical applications.[2] In the realm of scientific research, this compound has become an indispensable tool, particularly in cell culture and drug delivery systems.
Physicochemical Properties of this compound
The utility of this compound in scientific applications is intrinsically linked to its distinct physicochemical properties. A summary of these key characteristics is presented in the table below.
| Property | Value | Reference |
| Average Molecular Weight | 7680 - 9510 Da | [2] |
| Polyoxyethylene (PEO) Content | ~80% | [3] |
| Polyoxypropylene (PPO) Content | ~20% | [3] |
| Hydrophilic-Lipophilic Balance (HLB) | 29 | [2] |
| Appearance | White, waxy, free-flowing prilled granules or cast solid | [3] |
| Solubility | Freely soluble in water and alcohol | [3] |
Core Scientific Applications of this compound
This compound's unique properties have led to its adoption in a wide range of scientific applications, from protecting cells in bioreactors to enhancing drug delivery across biological barriers.
Shear Protection in Cell Culture
In the biopharmaceutical industry, maintaining the viability of mammalian cells in large-scale bioreactors is paramount. The mechanical stress generated by agitation and gas sparging can lead to cell damage and death. This compound is widely used as a shear-protectant in cell culture media.[4] It is believed to exert its protective effects by inserting into the cell membrane, thereby increasing its integrity and resistance to shear forces.
A common method to evaluate the shear-protective effect of this compound involves subjecting cells to high shear stress in a controlled environment.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a chemically defined medium.
-
Preparation of Test Conditions: Prepare media supplemented with varying concentrations of this compound lots to be tested. Include a control group with no this compound.
-
Induction of Shear Stress: Transfer cell suspensions to baffled shake flasks. Place the flasks on an orbital shaker at a high speed (e.g., 300 rpm) for a defined period (e.g., 4 hours) to induce significant shear stress.[4]
-
Assessment of Viability: After the stress period, determine the viable cell density and percent viability for each condition using a suitable method, such as trypan blue exclusion or an automated cell counter.[4]
-
Analysis: Compare the viability of cells in the presence of different this compound concentrations to the control group. A higher viability indicates a greater shear-protective effect.
Membrane Sealing and Repair
One of the most remarkable properties of this compound is its ability to seal damaged cell membranes.[1] This has profound implications for treating a variety of conditions characterized by membrane injury, including muscular dystrophy, heart failure, and neurodegenerative disorders.[1] The proposed mechanism involves the insertion of the hydrophobic PPO block of the poloxamer into the damaged, more fluidic regions of the lipid bilayer, while the hydrophilic PEO chains remain in the aqueous environment, effectively "patching" the defect.
The interaction of this compound with lipid monolayers, mimicking a cell membrane, can be studied using a Langmuir trough.
-
Monolayer Formation: A monolayer of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), is spread on an aqueous subphase in a Langmuir trough.[5]
-
Compression: The monolayer is compressed to a surface pressure of 30 mN/m, which is comparable to that of a natural cell membrane.[5]
-
This compound Injection: this compound is injected into the subphase.[5]
-
Relaxation and Observation: The monolayer is then relaxed in a stepwise manner. The insertion of this compound into the monolayer is observed at surface pressures below a critical value (e.g., 23 mN/m), often visualized using fluorescence microscopy.[5]
-
Analysis: The ability of this compound to insert into the lipid monolayer at reduced surface pressures, which mimic damaged membrane regions, provides evidence for its membrane-sealing capabilities.
Drug Delivery and Gene Therapy
The amphiphilic nature of this compound makes it an excellent excipient for drug delivery systems. It can form micelles that encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability. Furthermore, this compound-coated nanoparticles have been shown to enhance drug delivery across the blood-brain barrier.[6] In gene therapy, it has been used in combination with other components to form nanovesicles for delivering genetic material to cells.[7]
A common method for preparing drug-loaded nanoparticles with this compound is the oil-in-water emulsion/solvent evaporation technique.[8]
-
Organic Phase Preparation: Dissolve the drug (e.g., docetaxel) and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) in an organic solvent.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing this compound, which will act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within and this compound on the surface.
-
Purification and Characterization: Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. Characterize the nanoparticles for size, morphology, drug loading, and release profile.[8]
Modulation of Cellular Signaling Pathways
Recent research has unveiled that the biological effects of this compound extend beyond its physical interactions with cell membranes to the modulation of intracellular signaling pathways. This adds another layer of complexity and therapeutic potential to this versatile polymer.
Inhibition of the p38 MAPK Pathway
Studies have demonstrated that this compound can inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By repressing the phosphorylation of p38, this compound can exert neuroprotective and anti-inflammatory effects.[2][3]
Modulation of the NF-κB Signaling Pathway
This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting the NF-κB pathway, this compound can contribute to its anti-inflammatory properties.[9]
Conclusion
From its origins as a synthetic polymer, this compound has evolved into a multifaceted tool with significant scientific and therapeutic implications. Its unique physicochemical properties underpin its utility as a shear protectant, a membrane-sealing agent, and a versatile component in drug delivery systems. The emerging understanding of its ability to modulate key cellular signaling pathways further expands its potential applications. This technical guide has provided a comprehensive overview of the history, properties, and scientific applications of this compound, offering valuable insights for researchers and professionals in the fields of life sciences and drug development. The continued exploration of this remarkable polymer promises to unlock new avenues for scientific discovery and therapeutic innovation.
References
- 1. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Scholars@Duke publication: Membrane sealing copolymer surfactant this compound inserts into lipid monolayers at reduced surface pressures [scholars.duke.edu]
- 6. Combination chemotherapy via this compound surface-modified PLGA nanoparticles that traverse the blood-brain-barrier in a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (p188) as a membrane resealing reagent in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Poloxamer 188: An In-Depth Technical Guide to its Amphiphilic Nature in Advanced Drug Delivery
Introduction
Poloxamer 188, a nonionic triblock copolymer, stands as a cornerstone excipient in the pharmaceutical industry, prized for its unique amphiphilic properties and biocompatibility.[1][2] Structurally, it is composed of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[3][4] This molecular architecture imparts an amphiphilic character, enabling this compound to self-assemble in aqueous solutions, forming micelles that are instrumental in drug delivery applications.[3][5] Its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, stabilize pharmaceutical formulations, and modulate drug release kinetics has made it a subject of extensive research for scientists and drug development professionals.[3][6] This technical guide delves into the core physicochemical properties of this compound, its mechanisms of action in drug delivery, detailed experimental protocols for characterization, and its influence on biological pathways.
Physicochemical Properties of this compound
The versatile functionality of this compound in drug delivery systems is a direct consequence of its distinct physicochemical properties. These parameters govern its behavior in solution, its interaction with drug molecules, and its overall performance as a pharmaceutical excipient.
| Property | Value | Significance in Drug Delivery |
| Average Molecular Weight | 7680–9510 g/mol | Influences micelle size, drug loading capacity, and in vivo circulation time.[7][8] |
| Hydrophilic-Lipophilic Balance (HLB) | >24 (typically ~29) | A high HLB value indicates strong hydrophilicity, making it an excellent solubilizer and emulsifier for oil-in-water systems.[1][9] |
| Critical Micelle Concentration (CMC) | 0.04 mM - 0.48 mM | The low concentration at which micelles form allows for the encapsulation of hydrophobic drugs even at high dilutions in physiological fluids.[10][11] |
| Oxyethylene Content | 79.9%–83.7% | The high PEO content contributes to its high HLB, aqueous solubility, and the formation of a hydrophilic corona that provides steric stability to micelles.[12] |
Mechanism of Action in Drug Delivery
The amphiphilic nature of this compound is the primary driver of its utility in drug delivery, primarily through the process of micellization.
Micellization and Drug Encapsulation In aqueous environments, above the critical micelle concentration (CMC), this compound monomers spontaneously self-assemble into spherical micelles.[3] The hydrophobic PPO blocks form the core of the micelle, creating a microenvironment suitable for encapsulating poorly water-soluble (lipophilic) drugs. The hydrophilic PEO blocks form the outer shell or corona, which interfaces with the aqueous medium, ensuring the stability of the micellar system and preventing aggregation.[5][13] This core-shell structure effectively solubilizes lipophilic drugs in aqueous formulations.
Caption: Drug encapsulation within a this compound micelle.
Solubility and Dissolution Enhancement this compound significantly improves the aqueous solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility.[6][14] By entrapping these drugs within the hydrophobic core of its micelles, this compound increases their concentration in aqueous media to levels that would be otherwise unattainable.[6][15] This enhancement in solubility often translates to improved bioavailability.[3]
| Drug | Formulation Method | Solubility/Dissolution Enhancement |
| Lornoxicam | Solid Dispersion (Solvent Evaporation) | Apparent solubility increased with higher concentrations of this compound.[6][15] |
| Piroxicam | Solid Dispersion (Fusion Method) | A formulation with 3% this compound showed the most favorable solubility and a 22.22% increase in dissolution rate.[14][16] |
| Erlotinib HCl | Solid Dispersion (Solvent Evaporation) | The 1:5 drug-to-polymer ratio showed the maximum increase in solubility and in-vitro drug release.[17] |
| Carbamazepine | Solid Dispersion (Melting Method) | This compound was more efficient at increasing the dissolution rate than other poloxamers due to its higher hydrophilicity.[18] |
Biological Interactions and Cellular Effects Beyond its role as a passive delivery vehicle, this compound actively interacts with biological systems. It has been shown to insert into damaged cell membranes, helping to reseal them and restore integrity.[19][20] This cytoprotective effect is valuable in various therapeutic areas.[19] Furthermore, recent studies suggest that this compound can modulate cellular signaling pathways. For instance, it has been found to repress the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a role in inflammation and immune responses.[21] This suggests that this compound can act not just as an excipient but also as a modulator of the cellular environment.
Caption: this compound's inhibitory effect on the p38MAPK pathway.
Experimental Protocols
The development and characterization of this compound-based drug delivery systems involve a series of standardized experimental protocols.
1. Preparation of Drug-Loaded Micelles via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs into poloxamer micelles.
-
Principle: The drug and poloxamer are co-dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous medium leads to the self-assembly of drug-loaded micelles.
-
Methodology:
-
Accurately weigh this compound and the hydrophobic drug.
-
Dissolve both components in a suitable organic solvent (e.g., ethanol, chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the flask's inner surface.
-
Dry the film further under a vacuum for several hours to remove any residual solvent.
-
Hydrate the film with a pre-heated aqueous solution (e.g., phosphate-buffered saline, water) while gently agitating the flask. This process allows for the self-assembly of micelles, entrapping the drug within their cores.
-
The resulting micellar solution can be sonicated briefly to ensure homogeneity and reduce particle size.
-
Caption: Workflow for the thin-film hydration method.
2. Characterization of Micellar Properties
-
Particle Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS):
-
Dilute the micellar solution with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery systems.[22]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: Separate the free, unencapsulated drug from the drug-loaded micelles. The amount of encapsulated drug is then quantified.
-
Methodology: a. Place the micellar solution in a centrifugal filter unit with a molecular weight cut-off that allows the free drug to pass through while retaining the larger micelles. b. Centrifuge the unit at a specified speed and time. c. Collect the filtrate containing the free drug. d. Quantify the concentration of the free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). e. Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Micelles] x 100
-
-
Caption: Experimental workflow for determining EE and DL.
3. In Vitro Drug Release Study using Dialysis Method
-
Principle: This method simulates the release of a drug from the micelles into a physiological medium over time. A dialysis membrane separates the micellar formulation from a larger volume of release medium, allowing only the released drug to diffuse out.
-
Methodology:
-
Load a known volume of the drug-loaded micellar solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that retains the micelles but allows the free drug to pass.
-
Seal the dialysis bag securely.
-
Immerse the bag in a larger volume of release medium (e.g., PBS pH 7.4), maintained at 37°C with constant stirring to ensure sink conditions.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected aliquots using an appropriate analytical technique (e.g., UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models, such as the Korsmeyer-Peppas model, to understand the release mechanism.[10][23]
-
The amphiphilic nature of this compound is the cornerstone of its extensive application in modern drug delivery. Its ability to self-assemble into core-shell micelles provides an effective solution for the formulation of poorly water-soluble drugs, enhancing their solubility, stability, and bioavailability. The well-defined physicochemical properties of this compound, combined with its biocompatibility and cytoprotective effects, make it an invaluable excipient for researchers and developers. The detailed experimental protocols provided herein offer a standardized approach to formulating and characterizing this compound-based systems. As research continues to uncover its interactions with biological systems, including its influence on cellular signaling pathways, the role of this compound is set to expand beyond that of a simple excipient to an active component in sophisticated, targeted drug delivery platforms.
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. himedialabs.com [himedialabs.com]
- 9. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. etflin.com [etflin.com]
- 15. researchgate.net [researchgate.net]
- 16. etflin.com [etflin.com]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physicochemical features and transfection properties of chitosan/poloxamer 188/poly(D,L-lactide-co-glycolide) nanoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Poloxamer 188 (Pluronic F-68) structure and function in scientific research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Poloxamer 188, also known by its trade name Pluronic F-68, is a non-ionic triblock copolymer widely utilized in scientific research and pharmaceutical development. Its unique amphiphilic nature and biocompatibility make it a versatile tool for a range of applications, from cell culture and drug delivery to membrane stabilization and neuroprotection. This guide provides a comprehensive overview of its structure, function, and application in scientific research, complete with quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.
Core Structure and Physicochemical Properties
This compound is a synthetic polymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1] This PEO-PPO-PEO arrangement imparts amphiphilic properties, allowing it to interact with both aqueous and lipid environments.[2] The specific lengths of these blocks determine the polymer's overall properties and function. According to United States and European Union pharmacopeias, this compound is defined by an average of 80 ethylene (B1197577) oxide units and 27 propylene (B89431) oxide units.
The synthesis of this compound involves the polymerization of propylene oxide to form the hydrophobic PPO core, followed by the addition of ethylene oxide to both ends to create the hydrophilic PEO chains.[1][3]
Quantitative Data Summary
The physicochemical properties of this compound are critical to its function in various applications. These properties are summarized in the tables below.
Table 1: Structural and Physical Properties of this compound
| Property | Value | References |
| Average Molecular Formula | HO(C₂H₄O)ₐ(C₃H₆O)ₑ(C₂H₄O)ₐH | [3] |
| Average PEO units (a) | ~80 (75-85) | [4] |
| Average PPO units (b) | ~27 (25-30) | |
| Average Molecular Weight | 7,680 - 9,510 g/mol (Average ~8400 Da) | [3][5][6] |
| Oxyethylene Content | 79.9% - 83.7% | |
| Appearance | White, waxy, free-flowing prilled granules or solid | [3] |
| Melting Point | 52 - 57 °C | [7][8] |
| pH (5% aqueous solution) | 5.0 - 8.0 | [7] |
Table 2: Functional Properties of this compound
| Property | Value | References |
| Hydrophile-Lipophile Balance (HLB) | 29 | [2][9] |
| Critical Micelle Concentration (CMC) | 0.483 - 0.743 mg/mL | [10][11] |
| Critical Micelle Temperature (CMT) | Forms micelles at physiological temperature (37 °C) | [12][13] |
| Aqueous Solubility | Freely soluble | [14] |
Functions and Applications in Scientific Research
This compound's unique structure underpins its utility in a wide array of research applications.
Surfactant and Formulation Excipient
With a high HLB value of 29, this compound is an effective emulsifying and solubilizing agent.[2][9] It is used to stabilize oil-in-water emulsions, maintain the clarity of elixirs and syrups, and enhance the solubility and bioavailability of poorly water-soluble drugs.[3][15][16] This is achieved through the formation of micelles above the critical micelle concentration (CMC), where the hydrophobic PPO core encapsulates the poorly soluble drug, while the hydrophilic PEO shell interfaces with the aqueous medium.[15]
Cell Culture and Bioprocessing
In biomanufacturing, this compound is a standard additive in cell culture media, primarily to protect cells from shear stress.[17][18] In bioreactors, sparging and agitation can create hydrodynamic forces that damage cell membranes, leading to reduced viability and productivity.[9][17] this compound mitigates this damage, with lower molecular weight and lower hydrophobicity variants being particularly effective for shear protection.[19] The typical concentration in cell culture media is 1-2 g/L.[17] It is also used during cell subcultivation and in cryostorage media to improve cell recovery and vitality after freeze/thaw cycles.[12]
Cell Membrane Sealing and Repair
A key function of this compound is its ability to seal and repair damaged cell membranes.[9][20] This property is crucial in models of various injuries, including ischemia-reperfusion, mechanical trauma, and electrical injuries.[19][20] The proposed mechanism involves the insertion of the hydrophobic PPO block into damaged, hydrophobic regions of the lipid bilayer, while the hydrophilic PEO chains remain in the aqueous environment.[9][19] This "patching" of the membrane helps to restore its integrity, prevent the loss of intracellular contents, and reduce subsequent cell death.[6][9] This has been demonstrated to reduce neuronal loss and protect against tissue injury in various models.[5][6]
Drug and Gene Delivery
This compound is utilized in various drug delivery systems.[3] It can be used to create solid dispersions of poorly soluble drugs, enhancing their dissolution rate.[7] In nanoformulations, it can coat nanoparticles to improve their stability and circulation time.[21] Furthermore, this compound has been investigated for its potential in gene delivery, where it can be incorporated into nonionic surfactant vesicles (niosomes) to enhance transfection efficiency in central nervous system cells.[22]
Neuroprotection and Blood-Brain Barrier Modulation
This compound has demonstrated neuroprotective effects in various models of CNS disorders, including traumatic brain injury (TBI) and intracerebral hemorrhage (ICH).[5][9] Its protective mechanisms are multifaceted, involving the sealing of damaged neuronal membranes and the modulation of key signaling pathways.[9] Studies have shown that this compound can attenuate blood-brain barrier (BBB) disruption by preserving the integrity of tight junction proteins.[5][23] This is partly achieved by inhibiting the activation of nuclear factor-kappaB (NF-κB) and the subsequent expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are known to degrade tight junction proteins.[5][24]
Furthermore, this compound can suppress apoptosis in neuronal cells by inhibiting the activation of the p38 MAP kinase (p38 MAPK) signaling pathway, which is involved in stress and inflammatory responses that can lead to cell death.[9]
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Preparation of this compound Stock Solution for Cell Culture
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (cell culture grade) powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile, conical tubes (50 mL)
-
Sterile filter unit (0.22 µm pore size)
-
Sterile storage bottles
Methodology:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To make a 10% (w/v) stock solution, weigh 5 g of this compound.
-
Transfer the powder to a 50 mL sterile conical tube.
-
Add cell culture grade water or PBS to bring the final volume to 50 mL.
-
Gently swirl or vortex the tube until the this compound is completely dissolved. This may take some time. Avoid vigorous shaking to minimize foaming.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 2-8°C.
-
For use, dilute the stock solution into the cell culture medium to the desired final concentration (typically 0.1% to 0.2%, which corresponds to 1-2 g/L).[17]
Shear Stress Protection Assay in Baffled Shake Flasks
Objective: To evaluate the efficacy of this compound in protecting suspension cells (e.g., CHO cells) from shear stress.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a suitable suspension culture medium to a healthy, logarithmic growth phase.
-
Experimental Setup:
-
Prepare a series of baffled shake flasks containing a chemically defined cell culture medium.
-
To the test flasks, add this compound to a final concentration of 1 g/L.[17] Prepare a control flask with no this compound.
-
Seed the flasks with CHO cells at a starting density of approximately 0.5 x 10^6 viable cells/mL.
-
-
Stress Induction: Place the flasks on an orbital shaker and incubate at 37°C with 5% CO₂ under vigorous shaking (e.g., 300 rpm) to simulate high shear stress.
-
Monitoring:
-
Take samples from each flask daily for 4-5 days.
-
Determine the viable cell density and percent viability for each sample using a hemocytometer and Trypan Blue exclusion, or an automated cell counter.
-
-
Analysis: Plot the viable cell density and viability over time. A significant improvement in cell growth and maintenance of high viability in the this compound-treated flasks compared to the control indicates a protective effect against shear stress.[25]
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity and viability of adherent cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[21][26] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[26][27]
-
Solubilization:
-
Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance from a cell-free well.
Membrane Integrity Assessment using Propidium Iodide (PI) Staining
Objective: To assess the membrane-sealing capability of this compound after inducing membrane damage.
Methodology:
-
Cell Culture and Injury:
-
Treatment: Immediately after inducing injury, treat the cells with medium containing this compound (e.g., 1 mg/mL).[28] Include an untreated (injured) control group.
-
PI Staining:
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[10]
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Live cells will not show red fluorescence, while dead or membrane-compromised cells will have red-stained nuclei.
-
Counterstain with a nuclear stain like DAPI (blue fluorescence) to visualize all cell nuclei.[28]
-
-
Analysis: Quantify the membrane-sealing effect by calculating the percentage of PI-positive (red) cells relative to the total number of cells (DAPI-positive, blue). A lower percentage of PI-positive cells in the this compound-treated group compared to the injured control indicates effective membrane repair.[28]
Preparation of Solid Dispersions by Fusion Method
Objective: To enhance the solubility of a poorly water-soluble drug by preparing a solid dispersion with this compound.
Methodology:
-
Carrier Melting: Accurately weigh the required amount of this compound and place it in a porcelain dish. Gently heat the dish on a water bath until the this compound melts completely (melting point is ~52-57°C).[7][8]
-
Drug Incorporation: Accurately weigh the poorly water-soluble drug (e.g., Valsartan, Bosentan) and add it to the molten this compound with continuous stirring.[7][8] Stir until a clear, homogenous mixture is obtained.
-
Cooling and Solidification: Remove the dish from the water bath and allow it to cool rapidly on an ice bath to solidify the mixture.
-
Pulverization and Sieving: Scrape the solidified mass from the dish. Pulverize the mass using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion through an appropriate mesh sieve to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.
-
Characterization: Evaluate the prepared solid dispersion for drug content, solubility enhancement, and dissolution rate compared to the pure drug.[7] Techniques like DSC and XRD can be used to confirm the amorphous state of the drug within the dispersion.[7]
Visualization of Signaling Pathways
This compound exerts its protective effects in the central nervous system by modulating specific signaling pathways.
Attenuation of Blood-Brain Barrier Disruption
This compound helps maintain BBB integrity by preventing the degradation of tight junction proteins. It achieves this by inhibiting the pro-inflammatory NF-κB pathway, which in turn reduces the expression of matrix metalloproteinases (MMPs) that degrade the tight junction proteins.[5][24]
Neuroprotection via Inhibition of Apoptosis
In models of neuronal injury, this compound provides neuroprotection by inhibiting stress-activated signaling cascades that lead to apoptosis, or programmed cell death. Specifically, it has been shown to inhibit the activation of p38 MAPK, a key regulator of cellular responses to stress, thereby suppressing both extrinsic and intrinsic apoptotic pathways.[9]
Conclusion
This compound (Pluronic F-68) is a remarkably versatile polymer with a well-established safety profile.[9] Its unique PEO-PPO-PEO structure confers valuable surfactant properties, making it an indispensable excipient in pharmaceutical formulations for enhancing drug solubility and stability.[3][15] In the realm of bioprocessing, its role as a shear protectant is critical for maintaining the viability of mammalian cells in suspension cultures.[17][18] Furthermore, its ability to directly interact with and repair damaged cell membranes has opened up therapeutic possibilities for a range of conditions characterized by cellular injury, from ischemia-reperfusion to traumatic brain injury.[9][20] The modulation of key signaling pathways, such as NF-κB and p38 MAPK, further underscores its potential as a bioactive agent beyond its function as a simple excipient.[5][9] The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to leverage the multifaceted capabilities of this compound in their work.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015148736A1 - Methods of preparing a poloxamer for use in cell culture medium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. GSRS [precision.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimizing this compound [bioprocessonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Augmented cytotoxicity using the physical adsorption of this compound on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of Poloxamer188-b-PCL and Study on in vitro Radioprotection Activity of Curcumin-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of small scale cell culture models for screening this compound lot-to-lot variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Poloxamer 188: A Shear Protectant in Mammalian Cell Culture - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the large-scale production of biologics using mammalian cell culture, maintaining cell viability and productivity is paramount. One of the critical challenges in stirred-tank bioreactors is the hydrodynamic stress, or shear stress, generated by agitation and gas sparging. This stress can lead to cell damage and death, ultimately impacting product yield and quality. Poloxamer 188, a non-ionic block copolymer, has emerged as a widely used and effective shear protectant in mammalian cell culture. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a shear-protective agent.
Mechanism of Action: How this compound Protects Mammalian Cells
This compound, also known as Pluronic® F-68, is a triblock copolymer consisting of a central hydrophobic block of polypropylene (B1209903) oxide (PPO) flanked by two hydrophilic blocks of polyethylene (B3416737) oxide (PEO). This amphiphilic structure is key to its shear-protective properties, which are multifaceted and involve both physical and biological interactions with the cell.
1.1. Interaction with the Cell Membrane: The primary mechanism of this compound's protective effect is its ability to interact with and stabilize the cell membrane. The hydrophobic PPO core is thought to insert into damaged or fluid regions of the lipid bilayer, while the hydrophilic PEO chains remain in the aqueous environment. This interaction is believed to:
-
Seal Damaged Membranes: In the turbulent environment of a bioreactor, cells can experience transient pores or ruptures in their membranes. This compound can rapidly insert into these damaged areas, effectively "patching" the membrane and preventing the leakage of intracellular components and subsequent cell death.
-
Increase Membrane Fluidity and Resilience: By incorporating into the lipid bilayer, this compound can alter the physical properties of the cell membrane, making it more fluid and better able to withstand mechanical stress without rupturing.
1.2. Reduction of Hydrodynamic Forces: this compound also mitigates the physical forces that cells experience in a bioreactor by:
-
Reducing Cell-Bubble Interactions: Gas bubbles, used for oxygenation, are a major source of cell damage. Cells can attach to the surface of bubbles and be carried to the top of the bioreactor where they are subjected to high shear forces upon bubble bursting. This compound, being a surfactant, reduces the surface tension of the culture medium and can coat both the cells and the bubbles, thereby reducing the adhesion of cells to bubbles.
-
Altering Bubble Properties: The presence of this compound can influence the size and coalescence of bubbles, potentially leading to a less damaging hydrodynamic environment.
1.3. Modulation of Cellular Apoptotic Pathways: Emerging evidence suggests that this compound's protective effects extend beyond simple physical stabilization. Studies have shown that this compound can delay the onset of apoptosis (programmed cell death) in cells subjected to shear stress. This is indicated by a retarded appearance of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade[1]. While the precise signaling pathways are still under investigation, this anti-apoptotic effect represents a significant biochemical contribution to its shear-protective function.
Quantitative Effects of this compound on Cell Culture Performance
The addition of this compound to mammalian cell culture media has a demonstrable positive impact on cell viability, growth, and productivity, particularly under conditions of high shear stress. The following tables summarize quantitative data from various studies on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Table 1: Effect of this compound on CHO Cell Viability Under Shear Stress
| This compound Concentration (g/L) | Shear Condition | Cell Viability (%) | Reference |
| 0 | High Shear (Baffled Shake Flask) | ~70-80% | [2] |
| 1 | High Shear (Baffled Shake Flask) | >90% | [2][3] |
| 2 | High Shear (Baffled Shake Flask) | >95% | [3] |
| 0 | Low Shear | >95% | [2] |
| 1 | Low Shear | >95% | [2] |
Table 2: Effect of this compound on Viable Cell Density (VCD) of CHO Cells
| This compound Concentration (g/L) | Culture System | Peak VCD (x 10^6 cells/mL) | Reference |
| 0 | Shake Flask | Lower | [4] |
| 0.1% (1 g/L) | Shake Flask | Higher | [4] |
| 0 | Bioreactor | Significantly Reduced | [5] |
| 1 | Bioreactor | Maintained at high levels | [5] |
| 2 | Bioreactor | Maintained at high levels | [3] |
Table 3: Effect of this compound on Lactate Dehydrogenase (LDH) Release in CHO Cells Under Shear Stress
| This compound Concentration (g/L) | Shear Condition | Relative LDH Release | Reference |
| 0 | High Shear | High | [5] |
| 1 | High Shear | Significantly Reduced | [5] |
| 0 | Low Shear | Low | [5] |
| 1 | Low Shear | Low | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a shear protectant.
3.1. Protocol for Assessing Shear Protection in a Baffled Shake Flask Model
This protocol describes a common method to simulate the hydrodynamic stress found in large-scale bioreactors in a small-scale, high-throughput format.
Objective: To evaluate the ability of this compound to protect cells from shear-induced damage.
Materials:
-
Mammalian cell line (e.g., CHO-S)
-
Chemically defined cell culture medium
-
This compound stock solution (e.g., 10% w/v in cell culture grade water, sterile filtered)
-
Baffled Erlenmeyer flasks (e.g., 125 mL or 250 mL)
-
Orbital shaker incubator
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture Preparation: Culture cells to a sufficient density and viability in a standard, non-baffled shake flask.
-
Experimental Setup:
-
Prepare baffled shake flasks with the desired working volume of cell culture medium.
-
Spike in this compound stock solution to achieve the desired final concentrations (e.g., 0 g/L, 0.5 g/L, 1 g/L, 2 g/L).
-
Include a negative control (no this compound) and a low-shear control (cells in a non-baffled flask).
-
-
Inoculation: Inoculate the baffled shake flasks with the prepared cells at a defined seeding density (e.g., 0.5 x 10^6 cells/mL).
-
Incubation: Place the flasks on an orbital shaker at a high agitation speed (e.g., 180-220 rpm) and standard culture conditions (e.g., 37°C, 5% CO2).
-
Sampling and Analysis:
-
Take samples at regular intervals (e.g., every 24 hours).
-
Cell Viability and Density: Determine the viable cell density (VCD) and percent viability using a cell counter and trypan blue exclusion.
-
LDH Release: Centrifuge a portion of the cell suspension to pellet the cells. Collect the supernatant and measure the LDH activity using a commercially available kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot VCD, viability, and LDH release over time for each condition. Compare the performance of cultures with and without this compound to assess its shear-protective effect.
3.2. Protocol for Assessing Cell Membrane Integrity using Propidium Iodide (PI) Staining
This protocol details the use of Propidium Iodide, a fluorescent dye that cannot cross the intact membrane of live cells, to quantify the percentage of cells with compromised membrane integrity.
Objective: To quantify the proportion of dead or membrane-compromised cells in a population following exposure to shear stress, with and without this compound.
Materials:
-
Cell samples from the shear stress experiment (Protocol 3.1)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells from each experimental condition.
-
Washing: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Staining: Resuspend the washed cell pellet in 500 µL of cold PBS. Add PI stock solution to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells on ice, protected from light, for 15-30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using an appropriate laser and filter combination for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
-
Gate on the cell population using forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive (dead/membrane-compromised) and PI-negative (live) cells.
-
-
Data Analysis: Compare the percentage of PI-positive cells across the different this compound concentrations and control conditions.
Visualizing Pathways and Workflows
4.1. Signaling Pathway: this compound and the Apoptotic Cascade
The following diagram illustrates the proposed mechanism by which this compound may inhibit apoptosis induced by shear stress.
4.2. Experimental Workflow: Evaluating a Novel Shear Protectant
The diagram below outlines a typical workflow for screening and evaluating the effectiveness of a potential shear-protective agent like this compound.
Considerations for Use and Future Directions
While this compound is a robust and widely adopted shear protectant, several factors should be considered for its optimal use:
-
Purity and Lot-to-Lot Variability: The performance of this compound can be affected by the presence of impurities or variations in its molecular weight distribution between different manufacturing lots. It is crucial to source high-purity, cell culture-grade this compound and to qualify new lots before use in large-scale manufacturing.
-
Concentration Optimization: The optimal concentration of this compound can vary depending on the cell line, the specific culture medium, and the level of shear stress in the bioreactor. Typical concentrations range from 0.5 to 2 g/L, but may be increased up to 5 g/L in very high-stress systems[3].
-
Downstream Processing: The presence of this compound in the culture supernatant may need to be considered during downstream purification processes, as it may interact with chromatography resins or other purification components.
Future research in this area is likely to focus on developing a deeper understanding of the molecular mechanisms underlying this compound's anti-apoptotic effects, as well as on the development of novel, even more effective shear protectants with improved consistency and performance characteristics.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. cellculturedish.com [cellculturedish.com]
- 3. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 4. researchgate.net [researchgate.net]
- 5. dc.engconfintl.org [dc.engconfintl.org]
The Guardian of Potency: A Technical Guide to Poloxamer 188 in Protein Formulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, ensuring the stability of protein-based therapeutics is paramount. Aggregation, unfolding, and surface adsorption are persistent challenges that can compromise the safety and efficacy of these life-saving molecules. This technical guide delves into the core principles of Poloxamer 188, a non-ionic block copolymer, and its critical role as a stabilizing excipient in protein formulations. Through a detailed exploration of its mechanisms, supported by quantitative data and experimental protocols, this document serves as an in-depth resource for professionals dedicated to optimizing the stability of protein therapeutics.
The Molecular Architecture of a Stabilizer
This compound is a triblock copolymer consisting of a central hydrophobic block of polypropylene (B1209903) oxide (PPO) flanked by two hydrophilic blocks of polyethylene (B3416737) oxide (PEO). This amphiphilic nature is the cornerstone of its functionality in protein stabilization. The specific grade, this compound, is defined by a particular ratio and molecular weight of these blocks, rendering it suitable for pharmaceutical applications.
Core Principles of Protein Stabilization by this compound
This compound employs a dual-pronged approach to protect proteins from degradation, particularly from stresses encountered at interfaces (e.g., air-liquid, solid-liquid) and mechanical agitation.[1][2]
2.1. Competitive Adsorption at Interfaces:
Proteins are surface-active molecules that tend to adsorb to hydrophobic interfaces. This adsorption can lead to partial or complete unfolding, exposing hydrophobic residues that subsequently drive aggregation.[2] this compound, being a potent surfactant, preferentially adsorbs to these interfaces. The hydrophobic PPO block anchors to the hydrophobic surface, while the hydrophilic PEO chains extend into the aqueous phase, creating a protective layer that sterically hinders protein adsorption and subsequent unfolding.[2]
2.2. Direct Interaction and Chaperone-like Activity:
Beyond its action at interfaces, this compound can directly interact with protein molecules in the bulk solution.[1][2] The hydrophobic PPO core of the poloxamer can associate with exposed hydrophobic patches on the protein surface. This interaction effectively shields these aggregation-prone regions, preventing protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[2] This mechanism is often described as a chaperone-like function, where this compound helps maintain the native conformation and solubility of the protein.
dot
Caption: Mechanisms of Protein Stabilization by this compound.
Quantitative Impact of this compound on Protein Stability
The efficacy of this compound in preventing protein aggregation and preserving activity has been demonstrated for various proteins. The following tables summarize key quantitative findings from cited studies.
Table 1: Effect of this compound on Lactate (B86563) Dehydrogenase (LDH) Stability during Freeze-Thaw Stress [3][4][5][6][7][8][9]
| This compound Concentration (% w/v) | Protein Aggregation after 5 Freeze-Thaw Cycles | Activity Recovery (%) |
| 0 (Control) | Significant Aggregation | Low |
| ≤ 0.010 | Increased Aggregation (compared to higher concentrations) | - |
| ≥ 0.100 | Stabilized | >85% (with sugar) |
| 0.003 - 0.800 | Concentration-dependent decrease in aggregation | - |
Table 2: Suppression of Heat-Induced Aggregation of Model Proteins by Poloxamers [10][11]
| Poloxamer Type | Protein | Polymer:Protein Molar Ratio | Aggregation Suppression |
| This compound | Hen Egg White Lysozyme (HEWL) | - | Effective |
| Tetronic 1107 | Hen Egg White Lysozyme (HEWL) | 2:1 | Complete Suppression |
| Tetronic 1107 | Bovine Serum Albumin (BSA) | 10:1 | 50% Suppression |
Table 3: Influence of this compound on Monoclonal Antibody (mAb) Formulations [2][12][13]
| Stress Condition | This compound Effect | Observation |
| Interfacial Stress | Suitable Protection | Reduced particle formation |
| Long-term storage (2-8 °C) in siliconized vials | Potential for visible particles | Protein-polydimethylsiloxane (PDMS) particles observed in some formulations |
| Agitation | Stabilizing | Reduced aggregation |
Experimental Protocols for Assessing Protein Stability with this compound
A robust evaluation of a protein formulation's stability involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.
dot
Caption: Experimental Workflow for Evaluating Protein Stabilization.
4.1. Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius (Rh) and the size distribution of the protein and any aggregates present.
-
Protocol:
-
Sample Preparation: Filter the protein solution (typically 0.1-1.0 mg/mL) through a 0.1 or 0.22 µm syringe filter into a clean, dust-free cuvette.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate for at least 5 minutes.
-
Data Acquisition: Collect at least 10-15 measurements for each sample.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. An increase in the average particle size or the appearance of larger species indicates aggregation.
-
4.2. Size Exclusion Chromatography (SEC) for Quantifying Aggregates
-
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules (aggregates) elute earlier from the column than smaller molecules (monomers).
-
Protocol:
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., the formulation buffer) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the protein samples to remove any large particulates.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Elution and Detection: Monitor the elution profile using a UV detector (typically at 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each species.
-
4.3. Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Principle: DSC measures the heat capacity of a sample as a function of temperature. For proteins, an endothermic peak is observed as the protein unfolds, and the temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability.[3][14][15]
-
Protocol:
-
Sample Preparation: Prepare a protein solution (typically 0.5-2.0 mg/mL) and a matching buffer blank.
-
Instrument Setup: Load the protein sample into the sample cell and the buffer into the reference cell of the calorimeter.
-
Measurement: Scan the temperature over a defined range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: Subtract the buffer-buffer scan from the sample-buffer scan to obtain the protein thermogram. The Tm is determined from the peak of the unfolding transition. A higher Tm indicates greater thermal stability.
-
4.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the amide bonds in the protein backbone. The positions of the Amide I (1600-1700 cm⁻¹) and Amide II bands are sensitive to the protein's secondary structure (α-helix, β-sheet, etc.).[1][16][17][18]
-
Protocol:
-
Sample Preparation: A small volume of the protein solution (typically 5-10 mg/mL) is placed in a transmission cell with a short path length or on an attenuated total reflectance (ATR) crystal.
-
Measurement: Acquire the infrared spectrum of the protein sample and a matching buffer blank.
-
Data Analysis: Subtract the buffer spectrum from the protein spectrum. The Amide I band is then analyzed using deconvolution and curve-fitting algorithms to estimate the percentage of different secondary structural elements. Changes in the secondary structure can indicate protein unfolding or denaturation.
-
Conclusion
This compound is a versatile and effective excipient for enhancing the stability of protein formulations. Its ability to mitigate aggregation and preserve the native structure of proteins stems from its unique amphiphilic block copolymer structure, enabling it to act at interfaces and directly with protein molecules. A thorough understanding of its stabilizing principles, coupled with rigorous experimental evaluation using techniques such as DLS, SEC, DSC, and FTIR, is crucial for the successful development of stable and efficacious biotherapeutics. The strategic application of this compound will continue to be a cornerstone of robust protein formulation development, ensuring that these vital medicines reach patients in their intended, potent form.
References
- 1. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of this compound in Preventing Ice-Surface-Induced Protein Destabilization during Freeze-Thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of surfactants on lactate dehydrogenase aqueous solutions: A comparative study of this compound, polysorbate 20 and 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-block poloxamer surfactants suppress aggregation of denatured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound Material Attributes on Proteinaceous Visible Particle Formation in Liquid Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academic.oup.com [academic.oup.com]
- 18. shimadzu.com [shimadzu.com]
Investigating the neuroprotective effects of Poloxamer 188 in preclinical models.
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Poloxamer 188 (P188), a non-ionic, triblock copolymer, has emerged as a promising therapeutic agent in preclinical studies for various central nervous system (CNS) injuries, including stroke, traumatic brain injury (TBI), and intracerebral hemorrhage.[1][2][3][4][5] Its unique amphiphilic structure allows it to insert into damaged cell membranes, effectively "sealing" them and preventing the cascade of events that lead to secondary injury and cell death.[3][6][7][8] This guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of P188, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, targeting several key pathological processes that occur following a CNS insult. The primary mechanism is believed to be the restoration of plasma membrane integrity.[3][7][8] This membrane-sealing property prevents the loss of intracellular contents and the uncontrolled influx of ions like calcium, which are critical triggers of cell death pathways.[9]
Beyond membrane repair, P188 has been shown to:
-
Reduce Apoptosis and Necrosis: By stabilizing cell membranes and modulating downstream signaling, P188 significantly inhibits both apoptotic and necrotic cell death in neuronal and glial cells.[3][6][10]
-
Attenuate Inflammation: P188 can suppress the inflammatory response following brain injury by reducing the activation of microglia and macrophages and inhibiting the nuclear translocation of pro-inflammatory transcription factors like NF-kB.[1][11][12]
-
Preserve Blood-Brain Barrier (BBB) Integrity: Studies have demonstrated that P188 can protect the BBB from disruption, thereby reducing cerebral edema and the infiltration of harmful substances into the brain parenchyma.[1][13][14] This is partly achieved by inhibiting matrix metalloproteinases (MMPs) that degrade tight junction proteins.[7][13]
-
Mitigate Oxidative Stress: P188 has been shown to reduce the production of reactive oxygen species (ROS), a major contributor to secondary brain injury.[1][3]
-
Modulate Signaling Pathways: The neuroprotective effects of P188 are mediated through the modulation of various signaling cascades, including the inhibition of the pro-apoptotic p38 MAPK pathway and the regulation of autophagy.[3][9][10]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound.
In Vivo Studies: Stroke (Ischemia-Reperfusion)
| Animal Model | P188 Dosage & Route | Key Outcomes & Results | Reference |
| Mouse (MCAO) | 0.4 g/kg, IV | Infarct Volume: Significantly reduced compared to saline control (p<0.05). Neurological Deficit: Improved neurological function (p<0.05). Brain Water Content: Significantly decreased (p<0.05). | [1] |
| Mouse (MCAO) | 0.4 g/kg, IV | Brain Atrophy: Markedly alleviated in the long-term (3 weeks). Motor Impairments: Significantly improved post-stroke. Survival Rate: Increased over a 3-week period. | [7][8] |
| Rabbit (MCAO) | 50 mg/kg, IV | Cerebral Blood Flow: Significantly increased in ischemic areas. | [15][16] |
In Vivo Studies: Traumatic Brain Injury & Excitotoxicity
| Animal Model | P188 Dosage & Route | Key Outcomes & Results | Reference |
| Rat (CCI) | 300 mg/kg, IV | Lesion Volume: Reduced by 20% compared to saline. Functional Recovery: Significantly improved sensorimotor function and spatial learning (p<0.0001). Neuroinflammation: Reduced activation of microglia/macrophages and astrogliosis. | [12] |
| Rat (Excitotoxicity) | 40 mg/kg, Intracisternal | Tissue Injury Score: Significantly less tissue injury (mean score 2.45 vs. 3.14 in controls, p=0.045). Macrophage Infiltrate: Significantly less macrophage infiltration (mean ratio 1.06 vs. 2.00 in controls, p=0.004). | [11] |
| Rat (Excitotoxicity) | Not specified, Intrathecal | Lesion Volume: Significantly smaller lesions when administered 10 minutes post-injury (8.16 mm³) compared to controls (18.25 mm³, p=0.0015). | [17] |
| Mouse (ICH) | 12 mg, IV | Neurological Symptoms & Brain Edema: Significantly ameliorated. BBB Permeability: Attenuated. Injury Volume: Decreased at 24 and 72 hours post-ICH. | [13] |
In Vitro Studies
| Cell Model | Injury Model | P188 Concentration | Key Outcomes & Results | Reference |
| HT22 Cells | OGD/R | 10⁻⁵ M | Cell Viability: Markedly increased. LDH Leakage: Significantly reduced. | [7] |
| Rat Hippocampal Neurons | NMDA-induced Necrosis | 100 µM | Cell Mortality: Reduced to 0%. | [2] |
| PC2 Cells | Shear Stress | 100 µM | Cell Viability: Restored to control levels. | [2] |
| Mouse Brain Microvascular Endothelial Cells | Compression & Hypoxia | Not specified | Cell Viability & Metabolic Activity: Increased. Membrane Damage: Prevented after mild-to-moderate injury. | [18][19] |
| Primary Cortical Neurons | OGD | 10 nM - 100 µM | Cell Death: Prevented. Mitochondrial Membrane Potential: Loss was inhibited. Apoptosis: Inhibited release of cytochrome c and activation of caspase-3. | [20][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Middle Cerebral Artery Occlusion (MCAO) in Mice
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Anesthesia: Isoflurane (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A 6-0 nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Successful occlusion is confirmed by a drop in regional cerebral blood flow (rCBF) to <20% of baseline, monitored by a laser Doppler flowmeter.
-
The filament is withdrawn after 60-90 minutes to allow reperfusion.
-
-
This compound Administration: P188 (e.g., 0.4 g/kg) or saline is administered intravenously (e.g., via tail vein) at the onset of reperfusion.[1][8]
-
Outcome Measures (24 hours post-reperfusion):
-
Neurological Deficit Scoring: A 5-point scale is used to assess motor deficits (e.g., 0 = no deficit, 4 = severe deficit).[1]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue appears white, while viable tissue is red. The infarct volume is calculated as a percentage of the ipsilateral hemisphere.[1][8]
-
Brain Water Content: The wet and dry weights of the brain hemispheres are measured to determine the percentage of water content.[1]
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture: HT22 hippocampal neuronal cells or primary cortical neurons are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
OGD Induction:
-
Reoxygenation and P188 Treatment:
-
The glucose-free medium is replaced with the original culture medium.
-
This compound is added to the medium at various concentrations (e.g., 1 µM to 1 mM) at the beginning of the reoxygenation period.[6]
-
Cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Outcome Measures:
-
Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.[7]
-
Cell Death/Membrane Damage: Measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[6][7]
-
Apoptosis Assessment: Detected by measuring the activation of caspases (e.g., Caspase-3) via western blot or fluorescence assays.[1][21]
-
Mitochondrial Integrity: Assessed by measuring the mitochondrial membrane potential using fluorescent dyes like JC-1.[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflows.
Signaling Pathway of P188-Mediated Neuroprotection
Caption: P188's neuroprotective mechanisms against CNS injury.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical in vivo evaluation of P188.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for preclinical in vitro evaluation of P188.
Conclusion
The preclinical data strongly support the neuroprotective potential of this compound across a range of CNS injury models. Its primary mechanism of action, membrane sealing, coupled with its anti-inflammatory and anti-apoptotic properties, makes it a compelling candidate for further development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to translate these promising preclinical findings into clinical applications. Future research should focus on optimizing dosing regimens, therapeutic windows, and exploring the long-term effects of P188 treatment.[3][12]
References
- 1. This compound alleviates cerebral ischemia-reperfusion injury in mice by reducing mitochondrial and lysosomal membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 8. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of cell death and neuroprotection by this compound after mechanical trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surfactant this compound-related decreases in inflammation and tissue damage after experimental brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Traumatic Brain Injury with Vepoloxamer (Purified this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poloxamer-188 attenuates TBI-induced blood-brain barrier damage leading to decreased brain edema and reduced cellular death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Modification of acute focal ischemia in rabbits by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound volumetrically decreases neuronal loss in the rat in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound Attenuates Cerebral Hypoxia/Ischemia Injury in Parallel with Preventing Mitochondrial Membrane Permeabilization and Autophagic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of Poloxamer 188 Stock Solutions for Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poloxamer 188, also known by the trade name Pluronic® F-68, is a non-ionic, triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] With an average molecular weight of approximately 8400 Daltons, it is widely used as a surfactant in cell culture media.[1][3][4][5][6] Its primary function is to protect cells in suspension culture from hydrodynamic and shear forces generated by agitation in spinner flasks and bioreactors.[7][8] this compound accomplishes this by integrating into the cell membrane, thereby increasing its stability and facilitating the resealing of minor damages.[1][3][5] It can also help to reduce foam formation and prevent cell adhesion to glass surfaces.[9]
This document provides a detailed protocol for the preparation, sterilization, and application of this compound stock solutions for use in mammalian and insect cell culture.
Data Presentation
Quantitative data regarding the properties, recommended concentrations, and storage of this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Average Molecular Weight | 7,680 - 9,510 g/mol | [2][10] |
| Appearance | White to slightly yellowish waxy powder, flakes, or microbeads | [10][11] |
| Solubility | Freely soluble in water and ethanol | [10][11] |
| Hydrophile-Lipophile Balance (HLB) | ~29 | [4][5] |
| Structure | PEO(80)-PPO(27)-PEO(80) | [2] |
Table 2: Recommended Concentrations for Cell Culture Applications
| Solution Type | Concentration (w/v) | Typical Range | Notes | References |
| Stock Solution | 10% (100 g/L) | N/A | A convenient concentration for storage and dilution. | [4][9] |
| Working Concentration | 0.1% (1 g/L) | 0.05% - 0.2% (0.5 g/L - 2 g/L) | Standard concentration for most CHO, HEK, and other mammalian suspension cultures. | [4][6][7][12] |
| High-Shear Applications | Up to 0.5% (5 g/L) | 0.2% - 0.5% (2 g/L - 5 g/L) | For sensitive cell lines or high-agitation bioreactor processes. | [7] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | References |
| Powder | Below 30°C, away from bright light | 48 months | [10] |
| 10% Stock Solution (Sterile) | 2°C - 30°C (Room Temperature or Refrigerated) | 18 months | [4][9][13] |
Experimental Protocols
Protocol 1: Preparation of 10% (w/v) this compound Stock Solution
This protocol describes the preparation of 100 mL of a 10% (w/v) this compound stock solution.
Materials:
-
This compound powder (cell culture tested grade)
-
High-purity water (Milli-Q®, Water for Injection, or equivalent)
-
Sterile 250 mL glass bottle or flask
-
Sterile magnetic stir bar
-
Weighing paper/boat
-
Spatula
-
Analytical balance
-
100 mL graduated cylinder
Procedure:
-
Place a sterile magnetic stir bar into the 250 mL sterile flask.
-
Using an analytical balance, accurately weigh 10.0 g of this compound powder.
-
Measure approximately 80 mL of high-purity water using a graduated cylinder and add it to the flask.
-
Add the weighed this compound powder to the water.
-
Place the flask on a magnetic stir plate and stir at a moderate speed until the powder is completely dissolved. This may take some time. To aid dissolution, sonication can be used.[6][14]
-
Once dissolved, transfer the solution to the 100 mL graduated cylinder.
-
Add high-purity water to bring the final volume to exactly 100 mL (QS - Quantum Satis).
-
Transfer the final solution back into the sterile flask for sterilization.
Protocol 2: Sterilization of the Stock Solution
Method A: Sterile Filtration (Recommended)
-
Using a sterile 0.22 µm syringe filter or a vacuum filtration unit, filter the 10% this compound solution into a sterile, final storage bottle. This should be performed in a laminar flow hood to maintain sterility.[4][9]
-
Label the bottle clearly with the contents ("10% this compound"), preparation date, and initials.
-
Store the solution as recommended in Table 3.
Method B: Autoclaving (Alternative Method) Note: Autoclaving can alter the physicochemical properties of this compound solutions and may not be suitable for all applications.[15][16][17] It is generally less preferred than sterile filtration.
-
Dispense the 10% this compound solution into an autoclavable bottle, leaving adequate headspace.
-
Loosely fasten the cap to allow for pressure equalization.
-
Autoclave at 118-121°C for 12-15 minutes.[15]
-
After the cycle is complete, allow the solution to cool to room temperature before tightening the cap.
-
Label the bottle and store as recommended.
Protocol 3: Application in Cell Culture Media
This protocol describes the addition of the 10% stock solution to achieve a final working concentration of 0.1% (1 g/L) in 1 L of cell culture medium.
-
Calculate the required volume of the stock solution using the formula: V₁ = (C₂ × V₂) / C₁ Where:
-
C₁ = 10% (Stock concentration)
-
V₁ = Volume of stock solution needed
-
C₂ = 0.1% (Desired final concentration)
-
V₂ = 1000 mL (Final volume of media)
-
V₁ = (0.1% × 1000 mL) / 10% = 10 mL
-
-
In a laminar flow hood, aseptically add 10 mL of the sterile 10% this compound stock solution to 990 mL of basal cell culture medium.
-
Gently swirl the medium to ensure the solution is homogeneously mixed.
-
The medium is now supplemented with 0.1% this compound and is ready for use.
Visualizations
Caption: A flowchart illustrating the step-by-step preparation of a sterile 10% this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Solution - Elabscience® [elabscience.com]
- 10. himedialabs.com [himedialabs.com]
- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Influence of Parameters Used to Prepare Sterile Solutions of this compound on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhancing Hydrophobic Drug Solubility with Poloxamer 188
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Poloxamer 188 for enhancing the solubility and dissolution of hydrophobic drugs. Detailed protocols for the preparation of solid dispersions, along with methods for their characterization, are outlined below.
Introduction to this compound in Drug Delivery
This compound is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] This amphiphilic structure allows this compound to act as a surfactant, emulsifier, and solubilizing agent in pharmaceutical formulations.[2] Above its critical micelle concentration (CMC), this compound self-assembles into micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate.[1][2] It is an FDA-approved excipient used in various pharmaceutical preparations.
The primary mechanism by which this compound enhances solubility is through the formation of these micelles. The hydrophobic core of the micelle provides a favorable environment for the poorly water-soluble drug, while the hydrophilic shell ensures the micelle's dispersibility in the aqueous medium. This encapsulation can lead to improved bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility.
Key Applications
-
Solubility Enhancement: Increasing the aqueous solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Dissolution Rate Improvement: Enhancing the rate at which a drug dissolves from its solid dosage form.
-
Bioavailability Enhancement: Improving the extent and rate of drug absorption in the body.
-
Stabilization: Acting as a stabilizer in emulsions and suspensions.
Quantitative Data on Solubility and Dissolution Enhancement
The following tables summarize the quantitative effects of this compound on the solubility and dissolution of various hydrophobic drugs.
Table 1: Enhancement of Aqueous Solubility of Hydrophobic Drugs using this compound
| Drug | Formulation Method | Drug:this compound Ratio (w/w) | Solubility Enhancement | Reference |
| Lornoxicam | Solvent Evaporation | 1:3 | Significant increase in solubility in phosphate (B84403) buffer (pH 6.8) compared to pure drug. | [3] |
| Dexibuprofen | Kneading (with HPβCD) | 1:4 (DEX:HPβCD) + 20% P188 | ~688-fold increase (from 0.062 mg/mL to 42.66 mg/mL). | |
| Ziprasidone | Not specified | Not specified | Up to 48-fold increase in 5% w/v this compound solution. | [4] |
| Cefuroxime Axetil | Fusion Method | 1:3 | 12-fold increase in solubility. | [5] |
| Erlotinib HCl | Solvent Evaporation | 1:5 | Increased solubility in a concentration-dependent manner. | [6] |
Table 2: Improvement in Dissolution Rate of Hydrophobic Drugs with this compound
| Drug | Formulation Method | Drug:this compound Ratio (w/w) | Dissolution Profile | Reference |
| Piroxicam | Melting Method (with PEG 4000) | 3% P188 in formulation | 77.58% drug dissolution at 45 min (vs. 55.36% for pure drug), a 22.22% increase. | [7] |
| Lornoxicam | Solvent Evaporation | 1:3 | Maximum dissolution effectiveness among all tested solid dispersions and physical mixtures. | [3] |
| Valsartan | Melting Method | Not specified | Substantially improved dissolution rate compared to pure drug and physical mixtures. | |
| Carbamazepine | Melting Method | 1:1, 1:2, 1:3 | P188 showed higher efficiency in increasing dissolution rate compared to Poloxamer 407. | [8] |
| Piroxicam | Solvent Evaporation | Not specified | ~10-fold enhancement in dissolution rate, with up to 98% drug release in 1 hour. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific drugs and applications.
Protocol 1: Preparation of Solid Dispersions by the Melting (Fusion) Method
This method involves melting the hydrophilic carrier (this compound) and dispersing the drug within the molten carrier.
Materials:
-
Hydrophobic drug
-
This compound
-
Water bath or heating mantle
-
Stirring apparatus
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the hydrophobic drug and this compound in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Melt the this compound in a suitable container using a water bath or heating mantle at a temperature of approximately 60-80°C until a clear, homogeneous solution is obtained.
-
Gradually add the drug to the molten this compound while stirring continuously until the drug is completely dissolved or uniformly dispersed.
-
Once a uniform mixture is achieved, rapidly cool the molten mass in an ice bath under constant stirring to solidify it.
-
Place the solidified mass in a desiccator for 24 hours to ensure complete drying.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the ground powder through a sieve of appropriate mesh size (e.g., 60-mesh) to obtain a uniform particle size.
-
Store the resulting solid dispersion powder in a desiccator until further analysis.
Protocol 2: Preparation of Solid Dispersions by the Solvent Evaporation Method
This method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent.
Materials:
-
Hydrophobic drug
-
This compound
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Beaker or flask
-
Magnetic stirrer
-
Rotary evaporator or petri dishes for solvent evaporation
-
Desiccator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the hydrophobic drug and this compound in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the this compound in a suitable volatile solvent with constant stirring until a clear solution is obtained.
-
Add the drug to the polymer solution and continue stirring until the drug is completely dissolved.
-
Evaporate the solvent. This can be done at room temperature by pouring the solution into petri dishes and leaving it overnight, or under vacuum using a rotary evaporator at an appropriate temperature (e.g., 50°C).
-
Scrape the resulting solid mass and place it in a desiccator for 24 hours to ensure complete removal of the residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the ground powder through a sieve of appropriate mesh size (e.g., 60-mesh) to obtain a uniform particle size.
-
Store the resulting solid dispersion powder in a desiccator until further analysis.
Characterization of Solid Dispersions
Phase Solubility Studies
Purpose: To determine the effect of this compound concentration on the solubility of the hydrophobic drug.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1% w/v).
-
Add an excess amount of the hydrophobic drug to each solution in screw-capped vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the drug as a function of this compound concentration.
In Vitro Dissolution Studies
Purpose: To evaluate the dissolution rate of the drug from the prepared solid dispersions compared to the pure drug.
Protocol:
-
Perform the dissolution study using a USP Type II (paddle) apparatus.
-
Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 75 rpm).
-
Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the drug) to the dissolution medium.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the drug concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): To investigate the thermal properties and the physical state of the drug within the solid dispersion (crystalline or amorphous).
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity of the drug in the solid dispersion. A reduction or absence of characteristic drug peaks indicates a conversion to an amorphous state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential chemical interactions between the drug and this compound.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the solid dispersions.
Mechanism of Solubilization
The primary mechanism of solubility enhancement by this compound is micellar solubilization. Above the CMC, the amphiphilic this compound molecules aggregate to form spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona. The hydrophobic drug partitions into the core of the micelle, effectively being shielded from the aqueous environment.
Conclusion
This compound is a versatile and effective excipient for enhancing the solubility and dissolution rate of poorly water-soluble drugs. The formation of solid dispersions using methods such as melting and solvent evaporation can significantly improve the biopharmaceutical properties of these challenging compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Self-Assembly Phenomenon of Poloxamers and Its Effect on the Dissolution of a Poorly Soluble Drug from Solid Dispersions Obtained by Solvent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in Dissolution Rate of Cefuroxime Axetil by using this compound and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. etflin.com [etflin.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Poloxamer 188 as a Stabilizer for Nanoparticle and Liposome Formulations
Introduction
Poloxamer 188 (also known by the trade name Pluronic® F68) is a non-ionic, triblock copolymer with a high hydrophilic-lipophilic balance (HLB) value of 29.[1] Its structure consists of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] This amphiphilic nature makes it an effective stabilizer, emulsifier, and solubilizing agent in a wide range of pharmaceutical applications.[2][3] Approved by the FDA, this compound is recognized for its biocompatibility, low toxicity, and ability to protect cells from shear stress.[1][2][3] These properties make it an invaluable excipient in the development of advanced drug delivery systems, particularly for stabilizing nanoparticle and liposome (B1194612) formulations.[3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a stabilizer.
Mechanism of Stabilization
This compound primarily confers stability to nanoparticles and liposomes through a mechanism known as steric stabilization . The central hydrophobic PPO block adsorbs onto the surface of the particle, while the hydrophilic PEO chains extend into the surrounding aqueous medium.[4] This creates a dense, hydrophilic layer or "brush" on the particle surface. When two such particles approach each other, the repulsion between these hydrated PEO layers prevents them from aggregating, thus maintaining a stable, monodispersed suspension.
Application in Nanoparticle Formulations
This compound is widely used in the preparation of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs).[5][6][7] Its inclusion in these formulations offers several key advantages:
-
Reduced Particle Size and Aggregation: this compound acts as a surfactant during nanoparticle formation, reducing interfacial tension and leading to smaller, more uniform particles.[4] Its steric stabilization effect prevents the agglomeration of newly formed nanoparticles.[4]
-
Enhanced Drug Release: Formulations incorporating this compound often exhibit a more controlled and sustained drug release profile.[5][6]
-
Improved Cellular Uptake: The presence of this compound on the nanoparticle surface can increase their uptake by cancer cells, potentially overcoming multidrug resistance.[5][8]
-
"Stealth" Properties: The hydrophilic PEO layer can reduce opsonization (the process of marking particles for phagocytosis), thereby decreasing uptake by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[7][9][10]
Quantitative Data Summary: Nanoparticle Formulations
The following table summarizes data from studies investigating the effect of this compound on nanoparticle characteristics.
| Nanoparticle Type | Polymer/Lipid | Drug | This compound Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release Profile | Citation |
| PLGA Nanocrystals | PLGA | Metformin HCl | 0 (Control) | 212.9 | - | - | 68.47 | 50.5% at 12h | [6][11] |
| PLGA Nanocrystals | PLGA | Metformin HCl | 0.75 | 114.6 | - | - | 63.48 | 80.23% at 12h | [6][11] |
| PLGA Nanoparticles | PLGA | Docetaxel | With P188 | ~200 | Narrow | - | - | Biphasic, sustained | [4][5] |
| PLGA Nanoparticles | PLGA | Docetaxel | Without P188 | ~200 | Narrow | - | - | Biphasic | [4][5] |
| Solid Lipid NPs | - | Tashinone IIA | With P188 (Stealth) | 92.4 ± 5.2 | - | -20.4 ± 1.3 | 93.3 ± 2.1 | Sustained | [7] |
| Solid Lipid NPs | - | Tashinone IIA | Without P188 | - | - | More Negative | - | - | [10] |
Experimental Protocol 1: Preparation of this compound-Stabilized PLGA Nanoparticles
This protocol is based on the widely used oil-in-water (o/w) emulsion/solvent evaporation technique.[5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug of interest
-
This compound
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
-
Cryoprotectant (e.g., Trehalose, Mannitol)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water to a desired concentration (e.g., 0.5-2.0% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication on an ice bath. This process forms a nano-emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) to pellet the nanoparticles. Discard the supernatant and wash the pellet by resuspending in deionized water and centrifuging again. Repeat the washing step two to three times to remove excess this compound and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant and freeze-dry the sample.
Application in Liposome Formulations
This compound can be incorporated into liposomal formulations to enhance their stability and performance. It can be added during the formulation process or post-inserted into pre-formed liposomes.
-
Increased Stability: this compound can strengthen the liposomal membrane, reducing the leakage of encapsulated drugs.[12] It also provides stability against environmental stresses like freeze-thaw cycles.[13]
-
Reduced Side Effects: For intravenously administered drugs, this compound-coated liposomes can significantly reduce vascular irritation and the risk of phlebitis.[12][13]
-
Enhanced Bioavailability: By stabilizing the formulation and prolonging circulation, this compound can improve the overall bioavailability of the encapsulated drug.[13]
Quantitative Data Summary: Liposome Formulations
| Liposome Type | This compound Conc. (%) | Effect on Particle Size | Effect on Drug Leakage | Other Benefits | Citation |
| Melittin Liposomes | 2% and 5% | Gradual increase with P188 content | No significant change in initial EE | Reduced vascular irritation; Stable after freeze-thaw | [13] |
| Asulacrine Liposomes | Post-inserted | - | Restored drug retention; prevented leakage | Reduced drug precipitation in vivo; No inflammatory response | [12] |
Experimental Protocol 2: Preparation of this compound-Coated Liposomes
This protocol describes the thin-film hydration method followed by post-insertion (adsorption) of this compound.[13][14]
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
This compound
-
Drug of interest
Procedure:
-
Lipid Film Formation: Dissolve the lipids (and hydrophobic drug, if applicable) in a suitable organic solvent in a round-bottom flask.[14]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and rotate it in a water bath to form a thin, uniform lipid film on the inner surface. Continue evaporation under high vacuum to remove any residual solvent.
-
Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the film by vortexing or gentle shaking above the lipid transition temperature (Tc). This will form a suspension of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain a uniform size distribution, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
This compound Coating: Prepare a stock solution of this compound in the same aqueous buffer. Add the this compound solution to the prepared liposome suspension to achieve the desired final concentration (e.g., 2-5%). Incubate the mixture for a set period (e.g., 30-60 minutes) to allow the Poloxamer to adsorb onto the liposome surface.[13]
-
Purification: Remove any unencapsulated drug and excess, non-adsorbed this compound from the final formulation using dialysis or size exclusion chromatography.
The "Stealth" Effect and Phagocytic Uptake
A key advantage of using this compound is its ability to create "stealth" particles that can evade the body's immune surveillance. The hydrophilic PEO chains on the particle surface create a water-rich shield that sterically hinders the adsorption of opsonin proteins from the blood serum.[10] Since macrophages of the RES recognize particles via these opsonins, this compound-coated particles exhibit significantly reduced phagocytic uptake.[7][10]
Experimental Protocol 3: In Vitro Macrophage Uptake Assay
This protocol provides a method to quantify the difference in uptake between coated and uncoated nanoparticles by a macrophage cell line (e.g., RAW 264.7).[9][15]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled nanoparticles (with and without this compound coating)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 12-well plates at a density that allows them to reach ~80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Incubation: Remove the old medium from the wells and wash the cells once with warm PBS. Add fresh medium containing the fluorescently labeled nanoparticles (both this compound-coated and uncoated control groups) at a specific concentration.
-
Uptake: Incubate the cells with the nanoparticles for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Cell Detachment: Add Trypsin-EDTA to each well to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Quantification (Flow Cytometry):
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity of the cells. A lower fluorescence intensity in the group treated with this compound-coated nanoparticles indicates reduced uptake.
-
-
Visualization (Fluorescence Microscopy - Optional):
-
Instead of detaching, fix the washed cells in the wells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Observe the cells under a fluorescence microscope to visually confirm the internalization of nanoparticles.
-
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound on nanoparticle morphology, size, cancer cell uptake, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Preparation and evaluation of stealth Tashinone IIA-loaded solid lipid nanoparticles: Influence of this compound coating on phagocytic uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel paclitaxel-loaded poly(epsilon-caprolactone)/Poloxamer 188 blend nanoparticle overcoming multidrug resistance for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Melittin liposomes surface modified with this compound: in vitro characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN113384705A - Preparation of poloxamer modified liposome and application of poloxamer modified liposome in oral drug delivery - Google Patents [patents.google.com]
- 15. Studies on stabilization mechanism and stealth effect of this compound onto PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Incorporating Poloxamer 188 in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful incorporation of Poloxamer 188 in the synthesis of hydrogels. This document outlines detailed experimental protocols, presents key quantitative data for formulation development, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction to this compound in Hydrogels
This compound, also known by its trade name Pluronic® F-68, is a non-ionic triblock copolymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[1][2][3][4] In hydrogel synthesis, particularly in combination with other poloxamers like Poloxamer 407 (P407), this compound is a critical excipient for modulating the physicochemical properties of the final formulation. Its primary role is to adjust the sol-gel transition temperature, which is the temperature at which the polymer solution transitions from a liquid (sol) to a semi-solid (gel).[5][6][7] This thermo-reversible behavior is highly desirable for in situ gelling drug delivery systems, which can be administered as a liquid and subsequently form a gel at physiological temperatures.[1][2]
The inclusion of this compound generally leads to an increase in the gelation temperature of Poloxamer 407-based hydrogels.[7] This allows for the fine-tuning of formulations to ensure they remain in a liquid state at room temperature for ease of handling and administration, while rapidly gelling upon contact with the body.[1][5] Beyond its influence on gelation temperature, this compound can also impact the hydrogel's mechanical properties, drug release kinetics, and overall biocompatibility.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effect of this compound concentration on the properties of Poloxamer-based hydrogels.
Table 1: Effect of this compound Concentration on Gelation Temperature of Poloxamer 407 Hydrogels
| Poloxamer 407 (w/w %) | This compound (w/w %) | Other Components | Gelation Temperature (°C) | Reference |
| 17 | 0.5 | Normal Saline | 25-30 | [5] |
| 18 | 2 | Normal Saline | 25-30 | [5] |
| 18 | 1 | 4% N-9, 16 mmol/L Sodium Acetate | ~27-30 | [9] |
| 18 | 6 | 4% N-9, 16 mmol/L Sodium Acetate | ~28.5-31.5 | [9] |
| 24 | 16 | 0.1% Carbopol 940 | 37.26 ± 0.26 | [6] |
| 20 | 10 | - | ~28 | [10] |
| 15 | 15 | - | ~37 | [10] |
Table 2: Rheological Properties of Poloxamer 407/188 Hydrogels
| Poloxamer 407 (w/w %) | This compound (w/w %) | G' (Elastic Modulus) at 37°C (Pa) | G'' (Viscous Modulus) at 37°C (Pa) | Reference |
| 18 | 1 | ~10000 | ~1500 | [9] |
| 18 | 6 | ~14500 | ~1500 | [9] |
| 24 | 16 | 7760 | 1274 | [6] |
Experimental Protocols
Protocol for Hydrogel Synthesis: The Cold Method
The "cold method" is the most common and effective technique for preparing Poloxamer-based hydrogels.[9][11] This method facilitates the dissolution of the polymers by taking advantage of their increased solubility at lower temperatures.
Materials:
-
This compound
-
Poloxamer 407 (or other primary gelling agent)
-
Aqueous buffer solution (e.g., phosphate-buffered saline (PBS), normal saline, or sterile water), chilled to 4°C
-
Active Pharmaceutical Ingredient (API), if applicable
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Spatula
-
Glass beaker or flask
-
Refrigerator or cold room maintained at 4°C
Procedure:
-
Preparation of the Aqueous Phase: Measure the required volume of the desired aqueous buffer and chill it to 4°C in a refrigerator or on ice.
-
Weighing of Polymers: Accurately weigh the required amounts of this compound and Poloxamer 407 using a calibrated balance.
-
Dispersion of Polymers: Place the chilled aqueous buffer in a beaker or flask on a magnetic stir plate in a cold environment (e.g., a 4°C refrigerator or cold room). Slowly add the weighed this compound and Poloxamer 407 to the cold solution while stirring continuously. Maintain a slow to moderate stirring speed to avoid excessive foaming.
-
Dissolution: Continue stirring the mixture at 4°C until all the polymer is completely dissolved and a clear, homogeneous solution is formed. This process may take several hours to overnight.[10][12]
-
Incorporation of API (if applicable): If an active ingredient is to be included, it can be added to the cold polymer solution and stirred until fully dissolved or uniformly dispersed.
-
Storage: Store the prepared hydrogel solution at 4°C until further use. Ensure the container is sealed to prevent evaporation and contamination.
Figure 1: Workflow for Poloxamer Hydrogel Synthesis via the Cold Method.
Protocol for Determination of Gelation Temperature: Tube Inversion Method
A simple and widely used method to determine the sol-gel transition temperature is the tube inversion method.[6][10]
Materials:
-
Prepared hydrogel solution
-
Small, sealed glass vials or test tubes (e.g., 2 mL)
-
Water bath with a temperature controller and thermometer
-
Timer
Procedure:
-
Sample Preparation: Pipette a small volume (e.g., 0.5 mL) of the cold hydrogel solution into a glass vial.
-
Equilibration: Place the vial in a water bath set to a temperature below the expected gelation temperature (e.g., 20°C).
-
Temperature Increase: Gradually increase the temperature of the water bath in increments of 1°C.
-
Observation: At each temperature increment, allow the sample to equilibrate for a few minutes. After equilibration, invert the vial by 90-180 degrees.
-
Gelation Point Determination: The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion within a specified time (e.g., 30 seconds).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and report the average gelation temperature.
Figure 2: Experimental Workflow for Gelation Temperature Determination.
Protocol for Rheological Characterization
Rheology provides a more detailed and quantitative analysis of the viscoelastic properties of the hydrogel, including the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').[9]
Materials and Equipment:
-
Rheometer equipped with a temperature-controlled plate (e.g., parallel plate or cone and plate geometry)
-
Prepared hydrogel solution
-
Pipette
Procedure:
-
Sample Loading: Carefully load a specific volume of the cold hydrogel solution onto the rheometer plate.
-
Geometry Adjustment: Lower the upper geometry to the appropriate gap setting.
-
Temperature Sweep: Perform a temperature sweep from a low temperature (e.g., 20°C) to a temperature above the expected gelation point (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).
-
Oscillatory Measurement: Throughout the temperature sweep, apply a small oscillatory strain at a constant frequency (e.g., 1 Hz) to measure the changes in G' and G''.
-
Data Analysis: The gelation temperature is often identified as the temperature at which G' and G'' crossover, or where there is a sharp increase in the elastic modulus.
Protocol for In Vitro Drug Release Study
This protocol is used to evaluate the release profile of an entrapped API from the hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS at pH 7.4)
-
Dialysis membrane or a system with a semi-permeable membrane
-
Shaking water bath or incubator maintained at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded hydrogel and place it into a dialysis bag or a suitable release chamber.
-
Initiation of Release: Place the sample into a known volume of pre-warmed release medium at 37°C and begin agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Conclusion
The incorporation of this compound is a versatile strategy for tailoring the properties of thermo-responsive hydrogels for a wide range of biomedical applications, including drug delivery and tissue engineering.[2][13] By carefully selecting the concentration of this compound in combination with a primary gelling agent like Poloxamer 407, researchers can precisely control the sol-gel transition temperature and other critical performance attributes of the hydrogel. The protocols and data provided in these application notes serve as a valuable resource for the development and characterization of novel Poloxamer-based hydrogel formulations.
References
- 1. In Situ Forming Poloxamer-Based Thermo-Sensitive Hydrogels for Ocular Application: A Focus on the Derivatives 407 and 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel injectable thermo-sensitive binary hydrogels system for facilitating endoscopic submucosal dissection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical, Rheological and Release Behaviors of a Poloxamer 407/Poloxamer 188/Carbopol 940 Thermosensitive Composite Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo retention of poloxamer-based in situ hydrogels for vaginal application in mouse and rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conceptualization and Preliminary Characterization of Poloxamer-Based Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poloxamer-based binary hydrogels for delivering tramadol hydrochloride: sol-gel transition studies, dissolution-release kinetics, in vitro toxicity, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review | MDPI [mdpi.com]
Poloxamer 188: A Novel Approach to Enhancing Cryopreservation of Primary Cells and Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technique for the long-term storage of valuable primary cells and cell lines, ensuring their availability for research, drug development, and clinical applications. However, the conventional cryoprotectant, dimethyl sulfoxide (B87167) (DMSO), exhibits cellular toxicity, which can compromise post-thaw viability and function.[1][2][3][4] Poloxamer 188 (P188), a non-ionic, triblock copolymer, has emerged as a promising cryoprotective agent that mitigates the damaging effects of freezing and thawing.[1][5][6] This document provides detailed application notes and protocols for the utilization of this compound in the cryopreservation of primary cells and cell lines.
This compound is known for its ability to insert into and stabilize cell membranes, a critical factor in preventing cryoinjury.[7][8][9] Its mechanism of action involves repairing damaged cell membranes, which can be compromised during the formation of ice crystals and the resulting osmotic stress.[5][7][8] Furthermore, studies suggest that this compound can inhibit the expression of apoptosis-related genes, further enhancing cell survival post-thaw.[10]
Mechanism of Action of this compound in Cryopreservation
During the freeze-thaw cycle, cells are subjected to significant mechanical and osmotic stresses that can lead to plasma membrane damage. This compound, with its amphiphilic nature, is thought to directly interact with damaged lipid bilayers. The hydrophobic poly(propylene oxide) (PPO) core of the poloxamer inserts into the compromised membrane, while the hydrophilic poly(ethylene oxide) (PEO) chains remain in the aqueous environment. This interaction helps to reseal the membrane, prevent the loss of intracellular contents, and maintain cellular integrity.[7][11]
Figure 1. Proposed mechanism of this compound in repairing cryodamaged cell membranes.
Application Notes
Advantages of Using this compound:
-
Reduced DMSO Concentration: this compound can be used in conjunction with lower concentrations of DMSO, thereby reducing its cytotoxic effects.[1]
-
Enhanced Post-Thaw Viability: The membrane-sealing properties of this compound contribute to higher cell recovery and viability after thawing.[5][7]
-
Improved Cell Function: By preserving membrane integrity, this compound helps to maintain the functionality of cryopreserved cells.
-
Serum-Free Formulations: this compound can be a component of serum-free cryopreservation media, which is crucial for clinical applications to avoid the risks associated with animal-derived products.[1][10]
Considerations for Use:
-
Optimal Concentration: The effective concentration of this compound can vary depending on the cell type. It is recommended to optimize the concentration for each specific cell line or primary cell type.
-
Combination with Other Cryoprotectants: this compound is often most effective when used as part of a cocktail of cryoprotective agents.[1][4][12]
-
Purity and Source: Use a high-purity, sterile grade of this compound suitable for cell culture applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound for cryopreservation.
Table 1: Effect of this compound on Post-Thaw Cell Viability
| Cell Type | This compound Concentration | Other Cryoprotectants | Post-Thaw Viability (%) | Reference |
| Mesenchymal Stem Cells | 1% (v/v) | Not specified | >70% | [13] |
| Caco-2 Cells | 1% | Not specified | Full recovery | [14] |
| Bovine Corneal Endothelial Cells | 1 mg/mL | Optisol-GS | ~99% (after 12 days) | [15] |
| Rooster Sperm | 1% (with 2% glycerol) | 2% Glycerol (B35011) | Significantly higher than control | [6][16] |
| Human iPS Cell Aggregates | Part of a cocktail | Sucrose, glycerol, isoleucine, HSA | Optimized formulation showed high viability | [2][12] |
Table 2: Comparison of Cryopreservation Media With and Without this compound
| Cell Type | Cryopreservation Medium | Post-Thaw Outcome | Reference |
| Multipotent Stromal Cells | DMEM, 2.5% DMSO, 0.1% methylcellulose, 1% P188 | High post-thaw cell survival | [1] |
| Multipotent Stromal Cells | DMEM, 5% DMSO, 22.5% FBS | Lower post-thaw metabolic activity initially | [1] |
| Rooster Sperm | 8% Glycerol | Lower motility and viability | [6] |
| Rooster Sperm | 2% Glycerol + 1% P188 | Higher motility, viability, and fertility | [6][16] |
Experimental Protocols
Protocol 1: General Cryopreservation of Adherent and Suspension Cells Using a this compound-Containing Freezing Medium
This protocol provides a general guideline. Optimization for specific cell types is recommended.
Materials:
-
Healthy, log-phase cell culture (viability >90%)
-
Complete growth medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Detachment solution (e.g., Trypsin-EDTA) for adherent cells
-
Cryopreservation Medium (see formulation below)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Cryopreservation Medium Formulation (Example):
-
Basal Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA): 10-20%
-
DMSO: 5-10% (v/v)
-
This compound: 0.1-1% (w/v)
Note: For a serum-free formulation, replace FBS with a suitable serum replacement and other cryoprotectants like trehalose (B1683222) or sucrose.
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the confluent cell monolayer with PBS. Add the detachment solution and incubate until cells detach. Neutralize with complete growth medium.
-
Suspension Cells: Transfer the cell suspension directly from the culture flask.
-
-
Cell Counting and Centrifugation:
-
Take an aliquot of the cell suspension and perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge the remaining cell suspension at 100-300 x g for 5 minutes.
-
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the cell pellet.
-
Gently resuspend the cell pellet in the pre-chilled cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
-
Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[17]
-
-
Long-Term Storage:
-
The next day, transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term preservation.
-
References
- 1. Toward Better Cryopreservation: Xeno-Free, Reduced Toxicity Protocol [thermofisher.com]
- 2. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics [frontiersin.org]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. This compound exerts a cryoprotective effect on rooster sperm and allows decreasing glycerol concentration in the freezing extender - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Membrane sealing copolymer surfactant this compound inserts into lipid monolayers at reduced surface pressures [scholars.duke.edu]
- 10. CN105961374A - Cell cryopreservation fluid - Google Patents [patents.google.com]
- 11. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]
- 12. Cryopreservation of Human iPS Cell Aggregates in a DMSO-Free Solution—An Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. This compound supplemented culture medium increases the vitality of Caco-2 cells after subcultivation and freeze/thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound exerts a cryoprotective effect on rooster sperm and allows decreasing glycerol concentration in the freezing extender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Application of Poloxamer 188 in 3D Bioprinting and Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxamer 188, a non-ionic triblock copolymer, has emerged as a versatile and valuable biomaterial in the fields of 3D bioprinting and tissue engineering. Its unique thermoresponsive properties, biocompatibility, and ability to protect cells from process-induced stress make it a key component in the development of complex, cell-laden constructs. This document provides detailed application notes and protocols for the effective utilization of this compound in these advanced applications.
This compound's primary roles in 3D bioprinting include its use as a sacrificial bioink for creating channels and voids within engineered tissues, and as a component in bioink formulations to modulate rheological properties and enhance cell viability.[1][2] Its ability to undergo a sol-gel transition with changes in temperature is central to its functionality as a sacrificial material.[3] Furthermore, this compound has been shown to have a cytoprotective effect, shielding cells from the shear stresses inherent in the bioprinting process.[4][5]
Key Applications and Mechanisms
This compound's utility in 3D bioprinting and tissue engineering stems from several key properties:
-
Thermoresponsive Sol-Gel Transition: Aqueous solutions of this compound are liquid at low temperatures and gel at higher temperatures. This behavior is crucial for its use as a sacrificial ink, where it is co-printed with a stable bioink and later washed away at a lower temperature to leave behind channels.[3]
-
Biocompatibility and Low Cytotoxicity: this compound is generally considered biocompatible and exhibits low cytotoxicity, making it suitable for applications involving direct contact with cells.[2]
-
Shear-Thinning Properties: The addition of this compound to bioinks can impart shear-thinning behavior, where the viscosity decreases under shear stress (e.g., during extrusion) and recovers afterward. This facilitates smooth printing while maintaining structural integrity post-deposition.
-
Cytoprotection: this compound can integrate into the cell membrane, increasing its stability and protecting cells from damage caused by hydrodynamic forces during the printing process.[6][7]
Data Presentation
Table 1: Influence of Poloxamer Concentration on Bioink Rheological Properties
| Poloxamer Formulation | Concentration (% w/v) | Viscosity (Pa·s) | Gelation Temperature (°C) | Observations |
| Poloxamer 407 / this compound | 21.15 / 3.53 | - | 33.5 | Optimal for specific delivery applications.[8] |
| Poloxamer 407 / this compound | 20 / 5 | - | 32 ± 2 | Selected as an optimal composition for in-situ gelling.[9] |
| Poloxamer 407 / this compound | 19 / 5 | - | 36.33 | Used in a rectal in-situ gel formulation. |
| Poloxamer 407 / this compound | Ratios from 19:12 to 18:13 | Increased with P407 | Increased with P188 | Gelation temperature is highly dependent on the ratio of P407 to P188.[10] |
| This compound | 1 to 6 | - | 21.8 to 30.2 | Increasing P188 concentration raises the gelation temperature.[11] |
Note: Viscosity values are often dependent on shear rate and temperature and are presented here as reported in the respective studies.
Table 2: Effect of this compound on Cell Viability in Bioprinting
| Cell Type | Bioink Composition | This compound Concentration (% w/v) | Post-Printing Cell Viability (%) | Key Finding |
| Caco-2 cells | Culture medium supplement | 0.5 | Increased 1.5 to 2-fold | Increased proliferation and viability after subcultivation and freeze/thaw cycles.[12] |
| Mouse Embryonic Fibroblasts | PLGA-P188-PLGA scaffold | 5 | Promoted adhesion and proliferation | Minimal concentration to promote cell attachment and proliferation.[1] |
| Various mammalian cells | Cryostorage media | 1 | Full recovery | Provided full recovery of mammalian cells after cryostorage.[4] |
| Mouse Brain Microvascular Endothelial Cells | During reoxygenation after injury | 10 µM - 1 mM | Enhanced | Enhanced cell number/viability and metabolic activity.[7] |
Note: Cell viability is highly dependent on the specific printing parameters, cell type, and bioink formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Containing Bioink
This protocol describes the preparation of a gelatin-alginate bioink supplemented with this compound to improve printability and cell viability.
Materials:
-
Gelatin (Type A or B)
-
Sodium alginate
-
This compound
-
Calcium chloride (CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Desired cell type
Equipment:
-
Magnetic stirrer with heating plate
-
Sterile biological safety cabinet
-
3D bioprinter with temperature-controlled printhead
-
Centrifuge
-
Water bath
Procedure:
-
Bioink Base Preparation: a. Prepare a sterile 10% (w/v) gelatin solution in PBS by dissolving gelatin powder at 60°C with gentle stirring. b. Prepare a sterile 2% (w/v) sodium alginate solution in PBS at room temperature with continuous stirring until fully dissolved. c. Prepare a sterile 20% (w/v) this compound stock solution in PBS. To facilitate dissolution, the solution can be cooled to 4°C.
-
Bioink Formulation: a. In a sterile conical tube, combine the gelatin, sodium alginate, and this compound solutions to achieve the desired final concentrations (e.g., 8% gelatin, 1% alginate, 1% this compound). b. Gently mix the components by inverting the tube until a homogenous solution is formed. Avoid vigorous vortexing to prevent bubble formation. c. Warm the bioink mixture to 37°C to ensure it is in a liquid state.
-
Cell Incorporation: a. Centrifuge the desired cell suspension and resuspend the cell pellet in a small volume of cell culture medium. b. Gently mix the cell suspension with the prepared bioink to achieve the desired cell density (e.g., 1 x 10⁶ cells/mL). Ensure the temperature of the bioink is maintained at or below 37°C to prevent cell damage.
-
Loading into Printer: a. Load the cell-laden bioink into a sterile printer cartridge. b. Ensure the printhead is pre-heated to a temperature that maintains the bioink in a printable, slightly viscous state (e.g., 25-30°C), depending on the final bioink composition.
Protocol 2: Using this compound as a Sacrificial Bioink for Creating Vascular Channels
This protocol details the use of a this compound-based bioink as a fugitive material to create channels within a stable hydrogel construct.
Materials:
-
This compound
-
Stable bioink (e.g., GelMA, alginate-based)
-
Cell-laden primary bioink
-
Phosphate-buffered saline (PBS)
-
Food coloring (optional, for visualization)
Equipment:
-
Dual-extruder 3D bioprinter with independent temperature control for each printhead
-
Sterile printing cartridges
-
Petri dish or well plate
Procedure:
-
Preparation of Sacrificial Bioink: a. Prepare a high concentration this compound solution (e.g., 30-40% w/v) in sterile PBS. Dissolution is best achieved by stirring at 4°C overnight. b. A small amount of food coloring can be added for better visualization during the printing process. c. Load the this compound solution into a sterile printer cartridge and cool it to maintain a liquid state before printing.
-
Preparation of Primary Bioink: a. Prepare the cell-laden primary bioink according to established protocols (e.g., GelMA with a photoinitiator). b. Load the primary bioink into a separate sterile printer cartridge.
-
3D Bioprinting: a. Design a 3D model that includes the desired tissue structure and the network of channels to be created. b. Assign the sacrificial this compound bioink to the channel network and the primary bioink to the main tissue structure in the printer software. c. Set the printing parameters. The printhead for the this compound should be at a temperature that allows for its extrusion as a gel (e.g., room temperature or slightly above), while the printhead for the primary bioink should be at its optimal printing temperature. The printing bed should be cooled (e.g., 4°C) to rapidly gel the extruded this compound. d. Co-print the two bioinks according to the designed model.
-
Crosslinking of Primary Bioink: a. After printing, crosslink the primary bioink to solidify the main structure. For example, if using GelMA, expose the construct to UV light for the required duration.
-
Removal of Sacrificial Bioink: a. Submerge the printed construct in cold (4°C) PBS or cell culture medium. b. The this compound will dissolve at this low temperature, leaving behind the desired network of open channels within the primary hydrogel structure. c. Perfuse the channels with fresh cold medium to ensure complete removal of the sacrificial material.
Mandatory Visualizations
Caption: Workflow for preparing a this compound-containing bioink.
Caption: Workflow for using this compound as a sacrificial bioink.
Conclusion
This compound is a highly valuable and versatile polymer for advancing 3D bioprinting and tissue engineering research. Its unique thermoresponsive and cytoprotective properties enable the fabrication of more complex and viable tissue constructs. The protocols and data provided in this document offer a foundational guide for researchers and scientists to effectively incorporate this compound into their workflows, paving the way for innovations in engineered tissues and drug development platforms. Careful optimization of this compound concentration and printing parameters is crucial for achieving desired outcomes in terms of structural fidelity and cell functionality.
References
- 1. mdpi.com [mdpi.com]
- 2. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound supplemented culture medium increases the vitality of Caco-2 cells after subcultivation and freeze/thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reducing Cell Aggregation in Suspension Cultures with Poloxamer 188
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell aggregation in suspension cultures is a significant challenge in biopharmaceutical production and research, leading to decreased viability, nutrient and oxygen transfer limitations, and inconsistent product yields. Poloxamer 188, a non-ionic triblock copolymer, is widely utilized as a surfactant in cell culture media to mitigate these issues. Its primary function is to act as a shear protectant, shielding cells from damage caused by agitation and sparging in bioreactors. Furthermore, this compound has been shown to effectively reduce cell-to-cell adhesion, thereby minimizing clumping and maintaining a unicellular suspension. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound to control cell aggregation in suspension cultures.
Mechanism of Action
This compound is composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] This amphipathic structure allows it to interact with the cell membrane. The hydrophobic PPO core adsorbs to the cell surface, while the hydrophilic PEO chains extend into the aqueous environment. This "shielding" effect is believed to contribute to the reduction of cell aggregation through several mechanisms:
-
Steric Hindrance: The extended hydrophilic chains create a physical barrier that prevents close contact and subsequent adhesion between cells.
-
Modification of Cell Surface Properties: The adsorption of this compound can alter the hydrophobicity and charge of the cell surface, reducing the intermolecular forces that lead to aggregation.
-
Membrane Stabilization: this compound is known to insert into and stabilize cell membranes, which can influence the presentation of cell adhesion molecules.[3][4]
It is important to note that the quality and lot-to-lot variability of this compound can impact its effectiveness, with factors such as molecular weight distribution and purity playing a crucial role.[2][5][6]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the use of this compound in cell cultures.
| Cell Type | This compound Concentration | Key Findings | Reference |
| Red Blood Cells | 0.5 - 5 mg/mL (0.05% - 0.5%) | Dose-dependent inhibition of aggregation. At 5 mg/mL, a 62% decrease in dextran (B179266) 70-induced aggregation was observed. | [7][8] |
| Caco-2 cells | 0.5% | Increased proliferation of subcultivated cells by 1.5-fold and thawed cells by approximately two-fold. | [1][3][4] |
| CHO cells | 0.1% (1 g/L) | Commonly used concentration in commercial media for shear protection. Lot-to-lot variability can affect cell growth and viability. | [9] |
| HEK293 cells | Not specified | Particle size analysis can be used to monitor cell aggregation. | [10] |
| Various | 5 g/L (0.5%) | Found to be effective in reducing monoclonal antibody aggregate formation in cell culture medium without affecting cell growth or viability. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Serum-free cell culture basal medium or phosphate-buffered saline (PBS)
-
Sterile magnetic stir bar and stir plate
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder. To prepare a 10% (w/v) stock solution, weigh 10 g of this compound.
-
Add the powder to 80 mL of basal medium or PBS in a sterile beaker or flask with a sterile magnetic stir bar.
-
Place the container on a stir plate at a low speed. This compound can take time to dissolve completely. It is recommended to stir at room temperature or 4°C overnight. Avoid heating as it can affect the polymer's properties.
-
Once fully dissolved, bring the final volume to 100 mL with the basal medium or PBS.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into sterile storage tubes or bottles.
-
Store the stock solution at 4°C for up to one month.
Protocol 2: Evaluation of this compound for Reducing Cell Aggregation
Objective: To determine the optimal concentration of this compound for reducing cell aggregation in a specific suspension cell line while maintaining high cell viability and growth.
Materials:
-
Suspension cell line of interest
-
Complete cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
Shake flasks or spinner flasks
-
Shaking incubator or spinner platform
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Microscope with a camera
-
Particle size analyzer (e.g., Coulter Counter) or image analysis software (optional)
Procedure:
-
Cell Culture Seeding: Seed the suspension cells in multiple shake flasks or spinner flasks at a recommended density (e.g., 0.5 x 10^6 cells/mL) in their complete growth medium.
-
Treatment Groups: Prepare flasks for each experimental condition:
-
Control: No this compound.
-
Test Concentrations: Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5% w/v). Prepare triplicate flasks for each condition.
-
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation speed).
-
Daily Monitoring and Sampling:
-
At 24-hour intervals for 3-5 days, aseptically remove a sample from each flask.
-
Viable Cell Density and Viability: Mix a small aliquot of the cell suspension with an equal volume of trypan blue and count the viable and non-viable cells using a hemocytometer or automated cell counter.
-
Qualitative Assessment of Aggregation: Place a drop of the cell suspension on a microscope slide and observe the degree of cell clumping. Capture images for comparison.
-
Quantitative Assessment of Aggregation (Optional):
-
-
Data Analysis:
-
Plot the viable cell density and percent viability over time for each concentration of this compound.
-
Compare the images and/or quantitative aggregation data to determine the effect of different this compound concentrations on reducing cell clumping.
-
Determine the optimal concentration that effectively reduces aggregation without negatively impacting cell growth and viability.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound in reducing cell aggregation.
Conclusion
This compound is a valuable tool for controlling cell aggregation in suspension cultures, thereby improving culture performance and consistency. The provided protocols offer a systematic approach to determining the optimal concentration for a specific cell line and culture system. By carefully evaluating the effects of this compound on both aggregation and cell health, researchers and process development scientists can enhance the robustness and productivity of their suspension cell culture processes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound supplemented culture medium increases the vitality of Caco-2 cells after subcultivation and freeze/thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Inhibition of polymer-induced red blood cell aggregation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular aggregation is a key parameter associated with long term variability in paclitaxel accumulation in Taxus suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Aggregate Size in Taxus Suspension Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Poloxamer 188 in In Vivo Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Poloxamer 188 (P188), a non-ionic triblock copolymer, in various in vivo drug delivery strategies. This compound is a versatile excipient known for its ability to enhance drug solubility, formulate thermosensitive gels, stabilize nanoparticles and liposomes, and facilitate transport across the blood-brain barrier.
This compound as a Solubilizing Agent for Poorly Water-Soluble Drugs
This compound is widely used to improve the solubility and bioavailability of drugs classified under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability. By forming micelles in aqueous solutions, this compound can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
Quantitative Data Summary: this compound for Solubility Enhancement
| Drug | Carrier System | Drug:Carrier Ratio | Method | Key Findings | Reference |
| Lornoxicam | Solid Dispersion | 1:3 | Solvent Evaporation | Maximum dissolution effectiveness was achieved, indicating a significant increase in solubility. | [1] |
| Piroxicam | Solid Dispersion with PEG 4000 | - | Melting Method | The addition of 3% this compound to the piroxicam-PEG 4000 solid dispersion significantly enhanced the drug's solubility and dissolution rate. | |
| Deflazacort | Polyvinyl pyrrolidone (PVP)/Poloxamer 188 Nanofibers | - | Electrospinning | Hybrid nanofibers improved the dissolution of Deflazacort compared to the unprocessed drug. | [2] |
Experimental Protocol: Preparation of a Lornoxicam-Poloxamer 188 Solid Dispersion by Solvent Evaporation
Materials:
-
Lornoxicam
-
This compound
-
Methanol (B129727) (or other suitable solvent)
-
Water bath
-
Rotary evaporator
-
Desiccator
Procedure:
-
Accurately weigh Lornoxicam and this compound in a 1:3 ratio.
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in an airtight container until further use.
This compound in Thermosensitive Hydrogels for Sustained Release
Poloxamer-based hydrogels are liquid at room temperature and undergo a sol-gel transition to form a semi-solid gel at physiological body temperature. This property makes them excellent candidates for in situ forming depots for sustained drug delivery. This compound is often used in combination with Poloxamer 407 to modulate the gelation temperature and mechanical properties of the hydrogel.
Quantitative Data Summary: this compound in Thermosensitive Hydrogels
| Drug | Polymer Composition | Gelation Temperature | Key Findings | Reference |
| Moxidectin | 22% Poloxamer 407, 1% this compound | ~27°C | The gel was physically stable and provided continuous drug release for over 96 hours in vitro and 70 days in vivo. | [3] |
| Curcumin | 24% Poloxamer 407, 1% this compound | 32°C | The hydrogel completed the sol-gel transition in 60 ± 15 seconds and promoted wound healing. | |
| Nonoxynol-9 | 18% Poloxamer 407, 1% or 6% this compound | 27-32°C | Increasing this compound content accelerated hydrogel erosion and drug release. | [4] |
Experimental Protocol: Preparation of a Moxidectin-Loaded Thermosensitive Hydrogel
Materials:
-
Moxidectin (MXD)
-
Poloxamer 407 (P407)
-
This compound (P188)
-
Methylcellulose (B11928114) (MC) - optional, as a sustained-release agent
-
Cold distilled water (4-8°C)
-
Magnetic stirrer and stir bar
-
Refrigerator
Procedure:
-
Preparation of the Polymer Solution:
-
Accurately weigh P407 and P188. A common starting point is a 22% (w/v) P407 and 1% (w/v) P188 solution.
-
Slowly add the weighed poloxamers to cold distilled water while continuously stirring with a magnetic stirrer.
-
Maintain the temperature of the solution between 4-8°C to ensure complete dissolution of the polymers. This may take several hours.
-
If using, dissolve methylcellulose in the cold polymer solution.
-
-
Drug Incorporation:
-
Once the polymers are completely dissolved and the solution is clear, slowly add the accurately weighed Moxidectin to the cold polymer solution under continuous stirring.
-
Continue stirring in the cold until the drug is uniformly dispersed or dissolved.
-
-
Storage:
-
Store the resulting drug-loaded hydrogel solution in a refrigerator at 4°C. The solution should be a clear or slightly opalescent liquid at this temperature.
-
In Vivo Administration Workflow
References
- 1. Active Transport of Therapeutic Triblock Amphiphilic Polymer this compound in Brain Endothelial Cells for Cellular Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication and In-Vivo Evaluation of Polyvinyl pyrrolidone/Poloxamer 188 Hybrid Nanofibers of Deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poloxamer 407/188 Binary Thermosensitive Gel as a Moxidectin Delivery System: In Vitro Release and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo retention of poloxamer-based in situ hydrogels for vaginal application in mouse and rat models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poloxamer 188 as an Excipient in Parenteral and Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poloxamer 188
This compound (also known by the trade name Pluronic® F68) is a non-ionic triblock copolymer with a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] This amphiphilic structure imparts valuable surfactant properties, making it a versatile excipient in the pharmaceutical industry.[1][3] It is particularly valued for its low toxicity and minimal irritation potential, rendering it suitable for sensitive applications such as parenteral and ophthalmic formulations.[1] this compound is FDA-approved and has a long history of use in various pharmaceutical products.[1][4]
Functionally, this compound serves as a solubilizing agent, emulsifier, stabilizer, and wetting agent.[5][6][7] In parenteral formulations, it is often used to stabilize biologics, such as proteins and antibodies, by preventing their adsorption to surfaces and unfolding at interfaces.[4][8] It is also employed as a shear stress protectant in mammalian cell culture during biomanufacturing.[4][9][10] In ophthalmic delivery, this compound is utilized for its ability to form thermosensitive in-situ gels, which can prolong drug residence time on the ocular surface and enhance bioavailability.[11][12]
Applications in Parenteral Formulations
This compound is a critical excipient in the development of parenteral drug delivery systems, especially for poorly water-soluble drugs and biologics. Its primary roles include enhancing solubility, improving stability, and modifying drug release profiles.
Key Functions in Parenteral Formulations
-
Solubility Enhancement: this compound can increase the solubility of hydrophobic drugs through the formation of micelles. The hydrophobic PPO core of the poloxamer molecule entraps the drug, while the hydrophilic PEO shell interfaces with the aqueous environment.[1]
-
Stabilization: As a surfactant, it stabilizes suspensions and emulsions, preventing aggregation and particle growth.[13][14] In protein formulations, it competes for interfaces, thereby preventing protein denaturation and aggregation.[8]
-
Shear Protection: In bioprocessing, this compound is added to cell culture media to protect cells from shear stress induced by agitation in bioreactors.[4][10]
-
Controlled Release: It can be used in the formulation of nanoparticles and other drug delivery systems to modulate the release of the active pharmaceutical ingredient (API).[13][14]
Quantitative Data Summary: Parenteral Formulations
The following tables summarize quantitative data from studies on this compound in parenteral nanoparticle formulations.
Table 1: Effect of this compound Concentration on Nanoparticle Properties [13][14]
| Formulation Attribute | This compound Conc. (% w/v) | PLGA Conc. (% w/v) | Particle Size (nm) | Entrapment Efficiency (%) |
| Metformin HCl Nanocrystals | 0.50 | 2 | >150 | ~60 |
| 0.75 | 2 | 114.6 | 63.48 | |
| 1.00 | 2 | <100 | ~65 | |
| 0 (Control) | 2 | 212.9 | 68.47 |
Table 2: In Vitro Drug Release from PLGA Nanocrystals [13][14]
| Formulation | This compound Conc. (% w/v) | Cumulative Drug Release at 12h (%) |
| Optimized Formulation | 0.75 | 80.23 |
| Control (No this compound) | 0 | 50.5 |
Experimental Protocol: Preparation of Drug-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method for preparing Metformin HCl-loaded PLGA second-generation nanocrystals.[13][14]
Materials:
-
Metformin HCl (API)
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
This compound
-
Organic solvent (e.g., acetone)
-
Purified water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 2% w/v) and the API in the organic solvent.
-
Aqueous Phase Preparation: Dissolve this compound (e.g., 0.75% w/v) in purified water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The organic solvent will diffuse into the aqueous phase, causing the PLGA and encapsulated drug to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Particle Size Reduction (Optional): For smaller particle sizes, the suspension can be subjected to high-speed homogenization or sonication.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing any free drug and excess surfactant.
-
Resuspension: Resuspend the nanoparticle pellet in a suitable aqueous medium.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried to obtain a powder.
Visualization: Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing drug-loaded nanoparticles using nanoprecipitation.
Applications in Ophthalmic Formulations
This compound is a valuable excipient in ophthalmic formulations, primarily due to its ability to form in-situ gelling systems. These systems are liquid at room temperature and transition to a gel at physiological eye temperature, which increases drug residence time and enhances therapeutic efficacy.[12][15]
Key Functions in Ophthalmic Formulations
-
In-Situ Gelation: In combination with other polymers like Poloxamer 407, this compound helps to modulate the sol-gel transition temperature to be within the physiological range (32-37°C).[3][12]
-
Viscosity Enhancement: The gel formation increases the viscosity of the formulation upon instillation, which reduces drainage from the ocular surface.[11]
-
Sustained Release: The gel matrix provides a sustained release of the entrapped drug, reducing the need for frequent administration.[15]
-
Improved Bioavailability: By increasing the contact time of the drug with the cornea, these formulations can improve drug absorption and bioavailability.[2][11]
Quantitative Data Summary: Ophthalmic Formulations
The following tables summarize quantitative data from studies on this compound in ophthalmic in-situ gelling systems.
Table 3: Composition and Properties of Ophthalmic In-Situ Gels [12][15]
| Poloxamer 407 Conc. (% w/v) | This compound Conc. (% w/v) | Other Polymers | Gelation Temperature (°C) |
| 21 | 4 | - | 33 - 37 |
| 21 | 5 | - | 31.21 - 36.31 |
| 20.5 | 5 | Chitosan | Not specified |
| 20 | Varies | HPMC | ~35 |
| 25 | 7.5 | - | 32 - 34 |
Table 4: In Vitro Drug Release from Ophthalmic In-Situ Gels [12][15]
| Formulation Composition | Drug | Release Duration |
| 20.5% P407 / 5% P188 / Chitosan | Chloramphenicol | Up to 18 hours |
| 21% P407 / 5% P188 / 0.3% Carbopol 974P | Azithromycin | Up to 24 hours |
| 21% P407 / 4-5% P188 | Not specified | Up to 12 hours |
Experimental Protocol: Preparation of Ophthalmic In-Situ Gels
This protocol is based on the "cold method" for preparing thermosensitive ophthalmic in-situ gels.[3]
Materials:
-
This compound
-
Poloxamer 407
-
Active Pharmaceutical Ingredient (API)
-
Purified, sterile water (cold, ~4°C)
-
Buffering agents (to adjust pH to physiological range)
Equipment:
-
Magnetic stirrer with a stirring bar
-
Refrigerator
-
pH meter
-
Viscometer
-
Water bath
Procedure:
-
Polymer Dispersion: Slowly add the required amounts of Poloxamer 407 and this compound to cold (4°C) sterile water with continuous stirring. Maintain a low temperature to ensure complete dissolution and prevent premature gelation.
-
Complete Dissolution: Continue stirring the mixture in the refrigerator for several hours (or overnight) until a clear, homogeneous solution is formed.
-
API Incorporation: Dissolve the API in the cold polymer solution. If the API is not readily soluble, it may first be dissolved in a small amount of a suitable co-solvent before being added to the polymer solution.
-
pH Adjustment: Adjust the pH of the formulation to the physiological range for ophthalmic use (typically 6.8-7.4) using appropriate sterile buffering agents.
-
Volume Adjustment: Bring the formulation to the final volume with cold, sterile water.
-
Sterilization: The final formulation should be sterilized, for example, by filtration through a 0.22 µm filter.
-
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transitions to a gel. This can be done by slowly heating the solution in a water bath and observing the point at which a magnetic stirrer stops moving.[3]
-
Viscosity: Measure the viscosity of the formulation at both room temperature (sol state) and physiological temperature (gel state).
-
In-Vitro Release: Conduct drug release studies using a dialysis membrane method to determine the release profile of the API from the gel.
-
Visualization: Experimental Workflow for Ophthalmic In-Situ Gel Preparation
Caption: Workflow for preparing ophthalmic in-situ gels using the cold method.
Mechanism of Action and Signaling Pathways
While this compound does not typically engage in classical signaling pathways, its therapeutic and functional effects are often mediated by its interaction with cell membranes.
Membrane Sealing and Repair
One of the notable biological effects of this compound is its ability to repair damaged cell membranes.[1][5] This is particularly relevant in conditions involving mechanical stress or injury to cells. The proposed mechanism involves the insertion of the hydrophobic PPO block of the poloxamer into the damaged, less dense regions of the lipid bilayer.[9] This insertion helps to stabilize the membrane, reduce leakage of intracellular contents, and facilitate the cell's natural repair processes.[5][16]
Visualization: Mechanism of this compound in Membrane Repair
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution Stability of this compound Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The degradation of this compound in buffered formulation conditions [ouci.dntb.gov.ua]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. tandfonline.com [tandfonline.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Using Poloxamer 188 to Prevent Shear Stress in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poloxamer 188 (P188), a non-ionic block copolymer, is a vital supplement in mammalian cell culture, particularly in bioreactor systems, to protect cells from hydrodynamic shear stress.[1][2][3] Shear stress, generated by agitation and gas sparging, can lead to reduced cell viability, decreased protein production, and inconsistent process performance.[4] P188 mitigates these detrimental effects by inserting into the cell membrane, thereby increasing its fluidity and resilience to mechanical forces.[5][6] This document provides detailed application notes and protocols for the effective use of this compound in bioreactors.
Mechanism of Action
This compound is a triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][7] This amphipathic nature allows P188 to interact with and insert into the lipid bilayer of cell membranes. This integration is thought to be the primary mechanism behind its shear-protective effects. The prevailing hypothesis suggests that P188 increases the fluidity and repair capacity of the cell membrane, making it more resilient to the mechanical stresses encountered in a bioreactor environment.[5][6] While the precise mechanism is still a subject of some debate, it is evident that the presence of P188 at the cell surface reduces cell damage from bubble rupture and turbulent flow.[7]
It is crucial to note that the purity and molecular weight distribution of this compound can significantly impact its effectiveness.[6][8] Impurities, such as hydrophobic variants or low-molecular-weight species, can interfere with the protective action of P188 and may even be detrimental to cell culture performance.[6][9] Therefore, using a high-quality, cell culture-grade this compound is paramount for consistent and reliable results.[1][4]
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. crodapharma.com [crodapharma.com]
- 3. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Impact of this compound (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Investigation of interfacial properties of pure and mixed poloxamers for surfactant-mediated shear protection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
Poloxamer 188 for Improving the Transfection Efficiency of Non-Viral Vectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-viral gene delivery systems offer significant safety advantages over viral vectors, including lower immunogenicity and reduced risk of insertional mutagenesis.[1] However, their application has been historically limited by lower transfection efficiency and potential cytotoxicity.[2][3] Overcoming these barriers is crucial for the successful clinical translation of non-viral gene therapies. Poloxamer 188 (P188), a non-ionic, tri-block copolymer approved by the FDA, has emerged as a promising adjuvant to enhance the efficacy of non-viral vectors.[4] Its biocompatibility and unique physicochemical properties, particularly its ability to interact with and stabilize cell membranes, can mitigate the stresses of transfection procedures, thereby improving both cell viability and the overall efficiency of gene delivery.[5][6]
This document provides detailed application notes and protocols for utilizing this compound to improve the transfection efficiency of various non-viral vector systems.
Mechanism of Action: How this compound Enhances Transfection
This compound primarily enhances non-viral transfection through two main mechanisms: membrane stabilization and cytoprotection . The stress induced by the introduction of foreign nucleic acid complexes or by physical delivery methods like electroporation can compromise cell membrane integrity, leading to cell death.[6]
P188, with its hydrophobic poly(propylene oxide) (PPO) core and hydrophilic poly(ethylene oxide) (PEO) chains, can insert itself into damaged lipid bilayers.[4][6] This action helps to seal transient pores and restore membrane integrity, a critical factor in surviving transfection procedures.[4][5] By reducing the leakage of intracellular contents and preventing uncontrolled ion fluxes, P188 significantly increases post-transfection cell survival.[5] Furthermore, studies have shown that P188 can delay the onset of apoptosis in cells subjected to mechanical stress, suggesting it modulates cell death and survival pathways.[5] In some systems, related block copolymers have also been found to increase the transcriptional activity of delivered genes, suggesting an intracellular mechanism beyond simple membrane repair.[7][8]
Application 1: P188 as a Formulation Component in Nanoparticles
This compound can be used as a stabilizer or emulsifier in the fabrication of polymeric nanoparticles for gene delivery. Its inclusion in formulations, such as those made with chitosan (B1678972) and poly(D,L-lactide-co-glycolide) (PLGA), helps to control particle size, improve stability, and ensure efficient encapsulation of genetic material.[9][10]
Data Presentation: Physicochemical Properties of Chitosan/PLGA/P188 Nanoplexes
The following table summarizes the typical characteristics of nanoplexes formulated with this compound.[9][10][11]
| Parameter | Value | Significance |
| Mean Colloidal Size | ~200 nm | Optimal size for cellular uptake. |
| Polydispersity Index (PDI) | ~0.14 | Indicates a homogenous and monodisperse particle population. |
| Zeta Potential | Positive | Facilitates interaction with the negatively charged cell membrane. |
| Entrapment Efficiency | ~80% | High capacity for carrying the plasmid DNA payload. |
| Cytotoxicity | Not significant | Demonstrates the biocompatibility of the formulation.[9] |
Experimental Workflow: Nanoplex Preparation and Transfection
Protocol 1: Preparation of Chitosan/PLGA/P188 Nanoplexes
This protocol is adapted from the nanoprecipitation method.[9]
-
Organic Phase Preparation: Dissolve Poly(D,L-lactide-co-glycolide) (PLGA) in 2 mL of acetone at room temperature.
-
Aqueous Phase Preparation: Prepare 5 mL of an acidified aqueous solution (0.5% v/v acetic acid in MilliQ water) containing low molecular weight chitosan and this compound.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while homogenizing using an Ultra-Turrax® disperser. Maintain homogenization for 5-10 minutes.
-
Solvent Evaporation: Remove the acetone under reduced pressure using a rotavapor.
-
Plasmid Loading: Add the desired amount of plasmid DNA (e.g., pCMV-GFP) to the nanoparticle suspension and stir gently for 1 hour at room temperature to allow for complex formation.
-
Characterization: Characterize the resulting nanoplexes for size, polydispersity index, and zeta potential using dynamic light scattering. Determine entrapment efficiency via a suitable quantification method.
Protocol 2: In Vitro Transfection with Nanoplexes
-
Cell Seeding: Plate cells (e.g., HeLa, RPMI8226, SKMM1) in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[9]
-
Transfection: On the day of transfection, replace the culture medium with fresh, antibiotic-free medium.
-
Complex Addition: Add the nanoplex formulation containing the desired amount of plasmid DNA (e.g., 8 µg) to the cells.[9] Include controls such as untreated cells and cells treated with empty nanoparticles.
-
Incubation: Incubate the cells with the nanoplexes for 6 hours at 37°C in a CO₂ incubator.[9]
-
Medium Change: After 6 hours, carefully remove the medium containing the nanoplexes and replace it with fresh, complete culture medium.
-
Gene Expression: Incubate the cells for an additional 24 to 48 hours to allow for transgene expression.
-
Analysis: Analyze the cells for reporter gene expression (e.g., GFP) using flow cytometry or fluorescence microscopy.
Application 2: P188 as an Adjuvant for Physical Transfection Methods
Physical methods like electroporation and sonoporation create transient pores in the cell membrane to facilitate nucleic acid entry.[12][13] While effective, these methods can cause significant cell death.[5] this compound can be added to the cell suspension before, during, or after the procedure to dramatically improve cell viability and, consequently, the yield of successfully transfected cells.[5]
Experimental Workflow: P188-Enhanced Electroporation
Protocol 3: P188-Enhanced Electroporation of Suspension Cells (General Protocol)
-
Cell Preparation: Harvest suspension cells (e.g., CHO-S) in the exponential growth phase. Wash the cells twice with a suitable electroporation buffer (e.g., sterile PBS) to remove media components.
-
Resuspension: Resuspend the cell pellet in cold electroporation buffer at the desired concentration (e.g., 1x10⁷ cells/mL).
-
P188 Addition: Add this compound to the cell suspension to a final concentration of 0.1% to 1% (w/v). The optimal concentration should be determined empirically. For maximum effect, P188 can be present before, during, and after electroporation.[5]
-
DNA Addition: Add the plasmid DNA to the cell suspension.
-
Electroporation: Transfer the cell/DNA/P188 mixture to a sterile electroporation cuvette. Apply the electrical pulse using an electroporator with parameters optimized for the specific cell line.
-
Recovery: Immediately after the pulse, allow the cells to recover in the cuvette for 10-15 minutes at room temperature.
-
Plating: Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete culture medium, preferably supplemented with the same concentration of this compound.
-
Incubation and Analysis: Incubate the cells for 24-48 hours. Assess cell viability using a trypan blue exclusion assay or MTT assay and quantify transfection efficiency by flow cytometry.
Protocol 4: P188-Enhanced Sonoporation (Conceptual Protocol)
Sonoporation utilizes ultrasound to permeabilize cell membranes, often in the presence of microbubbles.[14][15] P188 can protect cells from the mechanical stresses of acoustic cavitation.
-
Preparation: Prepare a suspension of cells in culture medium containing the plasmid DNA, microbubbles (if used), and this compound (e.g., 0.1% w/v).
-
Ultrasound Application: Place the sample in the ultrasound field. Apply low-frequency ultrasound using parameters optimized to induce cavitation without excessive cell lysis (e.g., 1.4 MHz, 200 kPa, for 2 minutes).[14]
-
Post-Sonoporation Culture: Incubate the cells under standard conditions for 24-48 hours.
-
Analysis: Evaluate cell viability and transgene expression as described in previous protocols.
Supporting Protocols
Protocol 5: Cytotoxicity Assessment (MTT Assay)
This protocol is used to evaluate the effect of transfection complexes or P188 on cell viability.[9][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2x10⁴ cells per well in 100 µL of medium and incubate for 24 hours.[9]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the test compounds (e.g., empty nanoparticles, P188 at various concentrations).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 6: Quantification of Transfection Efficiency (Flow Cytometry for GFP)
This method provides a quantitative measure of the percentage of cells expressing a fluorescent reporter protein.[9][10]
-
Cell Harvesting: At 24-48 hours post-transfection, wash the cells with PBS and detach them using a gentle method (e.g., trypsinization for adherent cells).
-
Cell Pelleting: Centrifuge the cells and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of cold flow cytometry buffer (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cell suspension on a flow cytometer equipped with a 488 nm laser for excitation.
-
Gating: Gate the live cell population based on forward and side scatter.
-
Quantification: Determine the percentage of GFP-positive cells within the live-cell gate by measuring fluorescence in the appropriate channel (e.g., FITC). Use untransfected cells to set the negative gate.
Conclusion
This compound is a versatile and effective excipient for enhancing non-viral gene delivery. Its ability to stabilize cell membranes and protect cells from the inherent stresses of transfection procedures leads to higher cell viability and improved overall efficiency. By incorporating this compound either as a component of the nanoparticle vector or as a supplementary adjuvant during physical transfection methods, researchers can significantly improve the outcomes of their gene delivery experiments. The protocols provided herein offer a starting point for the development and optimization of more robust and efficient non-viral transfection systems for research and therapeutic applications.
References
- 1. Non Viral Vectors in Gene Therapy- An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Viral in Vitro Gene Delivery: It is Now Time to Set the Bar! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanism of poloxamine-assisted polyplex transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanism of poloxamine-assisted polyplex transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical features and transfection properties of chitosan/poloxamer 188/poly(D,L-lactide-co-glycolide) nanoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical features and transfection properties of chitosan/poloxamer 188/poly(D,L-lactide-co-glycolide) nanoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound decreases susceptibility of artificial lipid membranes to electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonoporation: Gene transfer using ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiparameter evaluation of in vivo gene delivery using ultrasound-guided, microbubble-enhanced sonoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonoporation - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: The Use of Poloxamer 188 in Microfluidic Devices for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poloxamer 188 (also known as Pluronic® F-68) is a non-ionic, triblock copolymer widely utilized in the biopharmaceutical industry.[1] Its structure, comprising a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, gives it unique surfactant properties.[2] In the context of microfluidics, this compound is an invaluable tool for enhancing the reliability and physiological relevance of cell-based assays.
Microfluidic devices offer precise control over the cellular microenvironment but often introduce challenges such as high shear stress on cells and non-specific adsorption of proteins and cells to the channel surfaces, which are commonly made of hydrophobic materials like polydimethylsiloxane (B3030410) (PDMS).[3] this compound addresses these challenges by acting as a shear protectant and a surface passivating agent, thereby improving cell viability and assay performance.[4][5]
This document provides detailed application notes and protocols for the effective use of this compound in microfluidic systems for cell-based assays.
Mechanism of Action
The primary functions of this compound in microfluidic cell assays are attributed to its ability to interact with both cell membranes and device surfaces.
-
Cell Membrane Stabilization: In high-shear environments, such as those found in microfluidic channels, cell membranes can be subjected to mechanical stress leading to permeabilization, damage, and apoptosis.[6] this compound has been shown to insert itself into damaged lipid bilayers, effectively "sealing" pores and restoring membrane integrity.[7][8] This action helps to prevent the loss of intracellular contents and maintain cell viability.[7] The proposed mechanism involves the polymer's ability to increase lipid packing density and stabilize the membrane structure.[9]
-
Surface Modification and Anti-Fouling: The hydrophobic PPO core of this compound adsorbs to hydrophobic surfaces of microfluidic channels (e.g., PDMS), while the hydrophilic PEO chains extend into the aqueous medium. This creates a passivated, hydrophilic surface that resists the non-specific adsorption of proteins and adhesion of cells. This is crucial for preventing cell loss and ensuring that observed cellular responses are due to the experimental conditions rather than interactions with the device material.
-
Reduction of Shear Stress: By modifying surface properties and potentially altering the fluid dynamics at the micro-scale, this compound helps to protect cells from hydrodynamic forces.[5] This is particularly critical in perfusion cultures and high-throughput screening applications where cells are continuously exposed to fluid flow.[10]
Quantitative Data Summary
The following tables summarize key quantitative data on the use of this compound from various studies. This data can guide researchers in selecting appropriate concentrations and understanding its effects.
Table 1: Recommended Concentrations of this compound for Various Applications
| Application | Cell Type(s) | Recommended Concentration | Notes | Reference(s) |
| General Cell Culture (Shear Protection) | CHO, HEK, Jurkat | 0.1% - 1% (w/v) or 1-2 g/L | Concentration is cell line and process dependent. May be reduced to 0.5 g/L with optimized P188. | [1][11][12] |
| Microfluidic Device Passivation | Not specified | 0.05% (v/v) | Effective as a wetting agent for PDMS-based devices without lysing extracellular vesicles. | [3][13] |
| Reduction of Sickle RBC Adhesion | Sickle Red Blood Cells | 0.1 mg/mL - 10.0 mg/mL | Showed a dose-dependent reduction in cell adhesion to VCAM-1 in a microfluidic bioassay. | [14] |
| Neuroprotection Assays | Hippocampal/Cerebellar Neurons | 100 µM | Provided significant protection against excitotoxic and oxidative injury. | [7] |
Table 2: Observed Effects of this compound on Cell Properties and Assay Performance
| Parameter | Cell Type | P188 Concentration | Observed Effect | Reference(s) |
| Cell Adhesion | Sickle Red Blood Cells | 1.0 mg/mL | 69% reduction in adherent cells in a microfluidic flow assay. | [14] |
| Cell Adhesion | Sickle Red Blood Cells | 10.0 mg/mL | 79% reduction in adherent cells in a microfluidic flow assay. | [14] |
| Cell Viability | SH-SY5Y cells | 2 µg | 16% increase in cell survival following exposure to amyloid oligomers. | [7] |
| Cell Deformability | Jurkat, Red Blood Cells | 0.5% - 1% (w/v) | Cells become significantly stiffer within 3 hours of incubation. No significant impact on cell size or viability. | [11][15][16] |
| Shear-Induced Hemolysis | Sickle Red Blood Cells | Not specified | Statistically significant reduction in hemolysis after 3 minutes of applied shear stress. | [14] |
| Microfluidic Measurement Precision | Extracellular Vesicles | 0.050% (v/v) | Improved precision of sample volume determination in microfluidic resistive pulse sensing (MRPS). | [3][17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile 10% (w/v) this compound stock solution, which can be further diluted for various applications.
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile, conical tube (50 mL)
-
Sterile filter (0.22 µm pore size)
-
Stir plate and sterile magnetic stir bar
Procedure:
-
Weigh 5 g of this compound powder and add it to a sterile 50 mL conical tube.
-
Slowly add approximately 40 mL of nuclease-free water or DPBS to the tube. This compound dissolves more readily in cold liquid.
-
Add a sterile magnetic stir bar to the tube.
-
Place the tube on a stir plate in a cold room or on ice and stir at a low speed until the powder is completely dissolved. Avoid high speeds to prevent excessive foaming. This may take several hours.
-
Once dissolved, bring the final volume to 50 mL with the same solvent.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Store the 10% (w/v) stock solution at 4°C for up to 3 months.
Protocol 2: Passivation of Microfluidic Device Channels
This protocol is designed to coat the inner surfaces of a microfluidic device (e.g., PDMS-based) to prevent non-specific cell and protein adhesion.
Materials:
-
Microfluidic device
-
Sterile DPBS
-
Working solution of this compound (e.g., 0.2% w/v in DPBS, prepared from the 10% stock)
-
Syringe pump and tubing
Procedure:
-
Flush the microfluidic channels with sterile DPBS for 5 minutes at a low flow rate (e.g., 1-5 µL/min) to wet the surfaces and remove any debris.
-
Introduce the 0.2% this compound working solution into the channels.
-
Incubate the device with the this compound solution for at least 30-60 minutes at room temperature. For best results, this can be done inside a sterile cell culture hood. Ensure the channels remain filled with the solution.
-
Just before introducing cells, flush the channels with pre-warmed cell culture medium for 10-15 minutes to remove excess this compound and equilibrate the microenvironment.
-
The device is now passivated and ready for cell seeding.
Protocol 3: Performing a Cell Viability Assay in a Passivated Microfluidic Device
This protocol outlines a general procedure for conducting a cell-based assay under flow conditions in a this compound-treated device.
Materials:
-
Passivated microfluidic device (from Protocol 2)
-
Cell suspension of interest (e.g., CHO, HEK)
-
Cell culture medium supplemented with this compound (typically 0.1% w/v)
-
Test compound (e.g., a cytotoxic drug)
-
Viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
-
Fluorescence microscope
Procedure:
-
Prepare the cell suspension in culture medium containing 0.1% (w/v) this compound. The presence of the polymer in the medium helps maintain cell protection throughout the experiment.
-
Carefully introduce the cell suspension into the passivated microfluidic device at a low flow rate to allow for cell settling and attachment (if using adherent cells).
-
Incubate the device under standard cell culture conditions (37°C, 5% CO₂) for the desired period to allow cells to acclimate.
-
Initiate a continuous flow of fresh, pre-warmed medium containing 0.1% this compound using a syringe pump. The flow rate should be chosen to mimic the desired level of shear stress.
-
Introduce the test compound at various concentrations in the perfusion medium. Include a vehicle control flow path.
-
After the desired exposure time, stop the flow and introduce the viability dyes according to the manufacturer's instructions.
-
Incubate for the recommended time, then visualize and capture images using a fluorescence microscope.
-
Quantify the number of live and dead cells in different fields of view for each condition to determine the dose-response effect of the compound.
Visualizations
Mechanism of Membrane Stabilization
The diagram below illustrates the proposed mechanism by which this compound inserts into a damaged cell membrane to restore its integrity and prevent cell death.
Caption: this compound's mechanism for repairing damaged cell membranes.
Experimental Workflow for Microfluidic Assays
This workflow diagram outlines the key steps for utilizing this compound in a typical cell-based microfluidic experiment.
Caption: Workflow for using this compound in microfluidic cell assays.
Logical Relationships of this compound Effects
This diagram illustrates the cause-and-effect relationships of using this compound to mitigate common issues in microfluidic cell culture.
Caption: Cause-and-effect of this compound in microfluidic systems.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Poloxamer-188 as a wetting agent for microfluidic resistive pulse sensing measurements of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of poloxamer‐based surfactants in wound care and efficacy on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Impact of this compound (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poloxamer-188 as a wetting agent for microfluidic resistive pulse sensing measurements of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. functionalfluidics.com [functionalfluidics.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Impact of this compound (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Poloxamer 188 Lot-to-Lot Variability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Poloxamer 188 (P188) lot-to-lot variability in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (also known by trade names such as Pluronic® F-68 and Kolliphor® P188) is a non-ionic block copolymer surfactant.[1][2] It is widely used in mammalian and insect cell culture media to protect cells from hydrodynamic shear stress generated by agitation and gas sparging in bioreactors.[3][4] Its primary function is to maintain cell membrane integrity, thereby enhancing cell viability and growth in suspension cultures.[5][6][7][8]
Q2: What are the observed consequences of this compound lot-to-lot variability?
Lot-to-lot variability in this compound can lead to significant issues in bioprocessing, including:
-
Reduced product titer.[9]
-
Inconsistent process performance during technology transfer and scale-up.[9]
These issues are often traced back to a specific lot of P188 used in the cell culture medium.[9][11]
Q3: What are the root causes of this compound lot-to-lot variability?
The primary cause of lot-to-lot variability is the presence of impurities and variations in the polymer's composition.[12] These can include:
-
High Molecular Weight (HMW) species: These are often more hydrophobic and can interfere with the protective function of P188.[3][13] Low-performing lots have been found to have enriched HMW species.[13]
-
Low Molecular Weight (LMW) impurities: Species like polypropylene (B1209903) oxide (PPO), a reaction intermediate in P188 synthesis, have been identified as cytostatic, inhibiting cell growth.[11]
-
Hydrophobic impurities: These can disrupt the shear-protective mechanism of this compound.[14][15]
-
Variations in molecular weight distribution: Even within the acceptable range, shifts in the distribution of polymer chain lengths can affect performance.[3]
Q4: How does this compound protect cells from shear stress?
This compound is believed to protect cells through a multi-faceted mechanism that involves direct interaction with the cell membrane:
-
Membrane Insertion and Stabilization: The hydrophobic polyoxypropylene (PPO) core of the P188 molecule can insert into damaged or fluid regions of the cell membrane, while the hydrophilic polyoxyethylene (PEO) chains remain in the aqueous environment. This helps to seal defects and stabilize the membrane.[5][6]
-
Enhanced Membrane Repair: P188 can increase the cell's intrinsic ability to repair membrane ruptures.[6][7][8][16]
-
Reduction of Cell-Bubble Attachment: As a surfactant, P188 reduces the surface tension of the medium, which can decrease the attachment of cells to gas bubbles, a major source of cell damage in sparged bioreactors.[3][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues arising from this compound lot-to-lot variability.
Problem: Sudden decrease in cell viability and growth in the bioreactor.
Step 1: Initial Investigation
-
Verify Process Parameters: Ensure that all bioreactor operating parameters (e.g., temperature, pH, dissolved oxygen, agitation, and sparging rates) are within the expected ranges.
-
Check for Contamination: Rule out microbial contamination through microscopy and appropriate testing.
-
Review Raw Material Records: Trace the lot numbers of all media components, paying close attention to the this compound lot number used in the affected batches.[11]
Step 2: Isolate the Variable
-
Small-Scale Model Testing: If a specific P188 lot is suspected, perform a small-scale experiment using a model system like a baffled shake flask to compare the performance of the suspect lot against a known good (control) lot.[9][17]
Step 3: Characterize the this compound Lot
-
Analytical Characterization: If a lot is confirmed to be poor-performing, consider analytical testing to identify the root cause.
| Analytical Method | Parameter Measured | Potential Findings with Poor-Performing Lots |
| Size Exclusion Chromatography (SEC) | Molecular Weight Distribution | Presence of high molecular weight (HMW) or low molecular weight (LMW) species.[3][13] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Hydrophobicity Profile | Detection of hydrophobic impurities.[11][18] |
| Mass Spectrometry (MS) | Identification of Impurities | Identification of specific chemical entities, such as polypropylene oxide (PPO).[11] |
| Foam Stability Assay | Surfactant Activity | Poor-performing lots may exhibit more stable foam, indicating the presence of surface-active impurities.[13] |
Step 4: Mitigation Strategies
-
Quarantine and Replace: Immediately quarantine the suspect this compound lot and switch to a pre-qualified, good-performing lot.
-
Vendor Qualification: Implement a robust vendor qualification program that includes testing of new P188 lots before use in manufacturing.
-
Incoming Raw Material Screening: Establish a routine screening program for all incoming this compound lots using a combination of analytical and cell-based assays.
Experimental Protocols
Protocol 1: Baffled Shake Flask Model for P188 Lot Screening
This protocol provides a high-throughput method to assess the shear-protective efficacy of different this compound lots.
Objective: To compare the ability of different P188 lots to protect cells from shear stress in a high-shear environment.
Materials:
-
Suspension-adapted cell line (e.g., CHO)
-
Chemically defined cell culture medium (without P188)
-
Control (known good) this compound lot
-
Test this compound lot(s)
-
Baffled shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator
-
Cell counter (e.g., trypan blue exclusion-based)
Methodology:
-
Prepare separate media solutions, each containing a different this compound lot at the standard working concentration (e.g., 1 g/L). Include a negative control (no P188) and a positive control (known good lot).
-
Inoculate baffled shake flasks with the cell line at a defined starting cell density.
-
Place the flasks in a shaking incubator at a high agitation rate (e.g., 180-220 rpm) to induce shear stress.
-
Monitor viable cell density (VCD) and percent viability daily for a set period (e.g., 3-5 days).
-
Plot VCD and viability over time for each condition. Poor-performing lots will show a significant drop in both parameters compared to the control lot.[9][17]
Protocol 2: Size Exclusion Chromatography (SEC) for Molecular Weight Profiling
Objective: To analyze the molecular weight distribution of this compound lots and identify the presence of HMW or LMW impurities.
Materials:
-
SEC system with a refractive index (RI) detector.[19]
-
Appropriate SEC column for polymer separation.
-
Mobile phase (e.g., Tetrahydrofuran - THF).[19]
-
This compound samples for analysis.
Methodology:
-
Prepare this compound samples at a known concentration in the mobile phase.
-
Set up the SEC system with the appropriate column and mobile phase flow rate.
-
Inject the prepared samples into the SEC system.
-
Analyze the resulting chromatograms. Compare the molecular weight distribution profiles of the test lots to a reference standard or a known good lot.
-
Look for the appearance of additional peaks or shoulders in the high or low molecular weight regions of the chromatogram, which would indicate the presence of impurities.[13]
Visualizations
Caption: Workflow for incoming this compound lot qualification.
Caption: Mechanism of this compound protection and impact of impurities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 5. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 6. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]
- 8. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small scale cell culture models for screening this compound lot-to-lot variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Mechanism investigation for this compound raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Multiple poloxamers increase plasma membrane repair capacity in muscle and nonmuscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a rapid and reliable analytical method for screening this compound for use in cell culture process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]
Troubleshooting Decreased Cell Viability with New Batches of Poloxamer 188: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing decreased cell viability and inconsistent performance with new batches of Poloxamer 188 (also known as Pluronic® F-68). This guide offers a question-and-answer format to directly address common issues, detailed experimental protocols for quality control, and data-driven insights to help you identify and resolve problems in your cell culture processes.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant drop in cell viability and growth after switching to a new lot of this compound. What are the potential causes?
A1: Lot-to-lot variability in this compound is a well-documented issue that can lead to poor cell culture performance.[1][2][3][4] The primary causes are typically related to the presence of impurities or variations in the polymer's composition that compromise its ability to protect cells from shear stress.[5][6] Key factors include:
-
High Molecular Weight (HMW) Species: The presence of hydrophobic HMW impurities can interfere with the shear-protective properties of this compound.[7][8] These impurities can be more surface-active and disrupt the interaction of the poloxamer with the cell membrane.[9]
-
Low Molecular Weight (LMW) Species: A unique LMW species, identified as polypropylene (B1209903) oxide (PPO), has been found in some poor-performing lots.[2][10] This impurity, a reaction intermediate in this compound synthesis, has been shown to have a cytostatic effect on cells, inhibiting their growth.[2][10]
-
Hydrophobic Contaminants: An excess of hydrophobic components can lead to increased foam stability, which is correlated with poor cell culture performance.[7] These hydrophobic species can displace the effective this compound molecules at the cell membrane and gas-liquid interfaces, reducing shear protection.[9][11]
-
Degradation Products: this compound can degrade under certain conditions, such as sonication or exposure to elevated temperatures, forming byproducts like formaldehyde, acetaldehyde, and organic acids that can be toxic to cells.[12][13]
Q2: How can we screen new batches of this compound for quality before using them in our large-scale experiments?
A2: It is highly recommended to implement a robust quality control (QC) screening process for incoming lots of this compound. A combination of analytical and cell-based assays can effectively predict the performance of a new batch.
-
Analytical Methods:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to identify the presence of HMW and LMW species.[7][10] Differences in the molecular weight distribution between good and bad lots are often detectable using SEC.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to assess the hydrophobicity of the poloxamer lot.[2][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and 2D NMR: These techniques can be employed for detailed structural elucidation of impurities.[1]
-
-
Cell-Based Functional Assays:
-
Small-Scale Bioreactor or Shake Flask Model: A well-controlled, small-scale culture model using a sensitive cell line (e.g., CHO, HEK-293) can effectively differentiate between good and poor-performing lots.[1][6][9] By subjecting the cells to a defined level of shear stress (e.g., high agitation or sparging rate), you can assess the protective capability of the this compound lot by measuring viable cell density and viability over time.[3][14]
-
Rapid Cell-Based Assays: Some rapid assays, such as the cell membrane adhesion to hydrocarbon (CMATH) assay, have been developed to quickly evaluate poloxamer quality.[14]
-
Q3: We suspect our this compound solution may have degraded. What are the signs and how can we prevent it?
A3: this compound degradation can be triggered by factors like sonication, exposure to reactive oxygen species, and high temperatures.[12][13] Signs of degradation may not be visually apparent, but the resulting byproducts can be toxic to cells.[12]
-
Prevention:
-
Avoid Sonication for Dissolving: Do not use sonication to dissolve this compound powder. Gentle agitation and warming (to a temperature that does not exceed the polymer's cloud point) are preferable.
-
Proper Storage: Store this compound solutions and powder according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent auto-oxidation.[13]
-
Monitor for pH and Particulate Matter: Changes in the pH of the solution or the appearance of particulate matter could indicate degradation.
-
Buffer Considerations: The choice of buffer can influence the stability of this compound. For instance, histidine can have both protective and degradative effects depending on the conditions.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound properties and its impact on cell culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Average Molecular Weight | ~8400 Daltons | [14] |
| Polyethylene Oxide (PEO) Content | ~80% | [14] |
| Hydrophilic-Lipophilic Balance (HLB) | >24 | [14] |
| Critical Micelle Concentration (CMC) | 0.48 mM (~4 mg/mL) | |
| Cloud Point | >100 °C |
Table 2: Impact of this compound Quality on Cell Viability (Example Data)
| This compound Lot | Agitation Speed (rpm) | Viable Cell Density (VCD) after 4 days (cells/mL) | Viability after 4 days (%) | Reference |
| Good Lot B | 325 | ~2.5 x 10^6 | >95% | [14] |
| Good Lot C | 325 | ~2.4 x 10^6 | >95% | [14] |
| Poor Lot A | 325 | ~0.5 x 10^6 | <70% | [14] |
| Poor Lot D | 325 | ~0.8 x 10^6 | <80% | [14] |
| Poor Lot E | 325 | ~0.6 x 10^6 | <75% | [14] |
| Control Lot (Sigma) | 325 | ~2.6 x 10^6 | >95% | [14] |
Experimental Protocols
Protocol 1: Small-Scale Shake Flask Assay for this compound Lot Screening
This protocol is designed to assess the shear-protective efficacy of different this compound lots in a high-shear environment.
Materials:
-
CHO-S or other sensitive suspension cell line
-
Chemically defined cell culture medium
-
Different lots of this compound to be tested
-
Baffled shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
Methodology:
-
Media Preparation: Prepare the chemically defined cell culture medium, supplementing it with each this compound lot to be tested at the desired final concentration (typically 1 g/L).[14] Include a positive control (a previously validated, good-performing lot) and a negative control (no this compound).
-
Cell Inoculation: Inoculate the prepared media in baffled shake flasks with the suspension cells at a starting density of approximately 0.3-0.5 x 10^6 viable cells/mL.
-
Incubation with High Shear: Place the shake flasks in a shaking incubator set to a high agitation speed (e.g., 325 rpm for HEK-293 cells or a similarly validated speed for your cell line) to induce shear stress.[14] Maintain standard culture conditions (e.g., 37°C, 5% CO2).
-
Monitoring Cell Growth and Viability: At regular intervals (e.g., every 24 hours for 4 days), take a representative sample from each flask and measure the viable cell density (VCD) and percent viability using a cell counter and trypan blue exclusion.
-
Data Analysis: Plot the VCD and viability over time for each this compound lot. Poor-performing lots will show a significant drop in both VCD and viability compared to the positive control.[14]
Visualizations
Caption: A logical workflow for troubleshooting decreased cell viability issues related to new this compound batches.
References
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism investigation for this compound raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of interfacial properties of pure and mixed poloxamers for surfactant-mediated shear protection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of toxic degradation products by sonication of Pluronic® dispersants: implications for nanotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Poloxamer 188 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxamer 188 (P188). The focus is on optimizing its concentration to minimize cytotoxicity while maximizing its protective effects in cell culture and other experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our experiments?
A1: this compound is a non-ionic surfactant primarily used for two main reasons:
-
Shear Protection: In cell culture, particularly in bioreactors and suspension cultures, P188 protects cells from mechanical damage caused by hydrodynamic forces, such as agitation and gas sparging.[1][2]
-
Membrane Stabilization: P188 can insert into damaged cell membranes, helping to seal defects and maintain cell integrity, which is crucial in models of ischemia-reperfusion injury, mechanical trauma, and electroporation.[3][4][5][6][7]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical concentration of this compound in chemically defined cell culture media is around 1 g/L (0.1% w/v).[2][8][9] However, the optimal concentration is highly dependent on the specific cell line, the culture system (e.g., shaker flasks vs. large-scale bioreactor), and the level of shear stress. Concentrations can range from 0.5 g/L to 5 g/L.[2][8]
Q3: Is this compound cytotoxic?
A3: Pure this compound generally exhibits low cytotoxicity and is well-tolerated by most cell lines.[10][11] However, cytotoxicity can arise from several factors:
-
Impurities: Lot-to-lot variability is a significant issue. Some batches may contain low-molecular-weight impurities, such as polypropylene (B1209903) oxide (PPO), which can be cytostatic or cytotoxic.[12][13]
-
High Concentrations: While protective at optimal concentrations, excessively high concentrations may have detrimental effects. For example, one study noted that a 6% solution could induce apoptosis in a human leukemia cell line.[14]
-
Degradation: Sonication of P188 solutions can generate degradation products that are toxic to cells.[13]
Q4: How does this compound affect downstream processes or assays?
A4: this compound can influence certain assays. For instance, its presence can contribute to foaming in bioreactors, which may impact oxygen transfer.[8] It is also important to consider its potential interference with assays that measure membrane integrity or cell viability. Researchers should always run appropriate controls with P188 alone to account for any assay interference.
Troubleshooting Guides
Issue 1: Increased Cell Death or Reduced Viability After Adding this compound
| Possible Cause | Troubleshooting Step |
| P188 Lot-to-Lot Variability/Impurities | Test a new lot of high-purity, cell culture-grade this compound. It has been shown that certain lots can contain cytostatic impurities like polypropylene oxide (PPO).[12][13] Perform a quality control check on new lots using a small-scale culture model before large-scale use.[15] |
| Concentration Too High | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and system. Start with a range from 0.1 g/L to 2.0 g/L and assess viability and growth.[2][8] |
| P188 Degradation | If you are sonicating your media or solutions containing P188, consider alternative methods for dissolution or sterile filtration. Sonication can degrade P188 into cytotoxic compounds.[13] |
| Interaction with Other Media Components | In rare cases, P188 might interact with other media components. Review the complete media formulation and consult technical support from the media supplier. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent P188 Source | Ensure you are using the same supplier and product grade of this compound for all related experiments. Different grades are optimized for different applications (e.g., protein formulation vs. cell culture) and have varying levels of hydrophobicity and molecular weight.[1] |
| Preparation of P188 Stock Solution | Prepare a large, single batch of P188 stock solution to be used across multiple experiments to ensure consistency. Ensure it is fully dissolved and sterile-filtered. |
| Cell Passage Number/Health | Ensure that cells used in experiments are within a consistent and optimal passage number range and exhibit good viability before starting the experiment. |
Data Presentation: Concentration Effects of this compound
The following tables summarize quantitative data on the effects of different P188 concentrations from various studies.
Table 1: Protective Effects of this compound on Cell Viability and Membrane Integrity
| Cell Type/Model | Injury Model | P188 Concentration | Observed Effect | Reference |
| HT-22 Hippocampal Cells | Oxygen-Glucose Deprivation/Reoxygenation | 10⁻⁶ M to 10⁻³ M | Significantly protected against cell injury. | [6] |
| Mouse Brain Microvascular Endothelial Cells | Hypoxia/Reoxygenation + Compression | 10 µM, 100 µM, 1 mM | Enhanced cell number, metabolic activity, and prevented increased cytotoxicity.[16] | |
| Adult Mouse Cardiomyocytes | Hypoxia/Reoxygenation | 10 µM to 1 mM | Dose-dependent increase in cell number/viability and decrease in LDH release. Optimal effects at 100-300 µmol/L.[17] | |
| CHO Cells | Hydrodynamic Stress | 0.5 g/L to 2 g/L | Increased viable cell density with higher concentrations. Recommended ~1 g/L for optimal performance.[2] |
Table 2: Effects of this compound on Cytotoxicity and Cellular Processes
| Cell Type/Model | P188 Concentration | Observed Effect | Reference |
| Human Leukemia (K562) Cells | N/A | 6% (w/v) | Resulted in G2/M phase arrest and apoptosis. |
| Human PMNs | N/A | 0.5 mg/ml to 15 mg/ml | Dose-dependent increase in superoxide (B77818) anion production, with a decrease at the highest dose. |
| HepG-2 Cells | Allicin-loaded nanoparticles | N/A | Coating nanoparticles with P188 augmented cytotoxicity of allicin (B1665233) (lower IC50).[18] |
| Jurkat Cells | N/A | 0.1% to 1% (w/v) | Caused a significant increase in cell stiffness within 3 hours. |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a general method for titrating P188 to find the optimal concentration for shear protection and viability.
-
Cell Seeding: Seed your suspension cell line in multiple parallel cultures (e.g., in baffled shake flasks) at a standard density (e.g., 0.5 x 10⁶ cells/mL).[9]
-
P188 Concentration Gradient: Supplement the culture medium with a range of P188 concentrations. A typical range to test is 0, 0.5, 1.0, 1.5, and 2.0 g/L.[2]
-
Induce Shear Stress: Culture the cells under conditions that mimic the shear stress of your intended application (e.g., high agitation speed, ~150-180 rpm for shake flasks).
-
Monitoring: At regular intervals (e.g., every 24 hours for 5-7 days), take samples to measure:
-
Viable Cell Density (VCD): Use a hemocytometer with trypan blue exclusion or an automated cell counter.
-
Viability: Calculate as (live cells / total cells) x 100%.
-
-
Analysis: Plot VCD and viability over time for each P188 concentration. The optimal concentration is the lowest one that provides maximal protection without negatively impacting cell growth.
Protocol 2: Assessing Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Experimental Setup: Culture cells in a multi-well plate (e.g., 96-well) with different concentrations of this compound. Include a negative control (cells only), a positive control (cells treated with a lysis buffer to achieve 100% cytotoxicity), and a media blank.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect the supernatant (culture medium) without disturbing the cells.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with the assay reagent (containing substrate and cofactor) and incubating for a specified time at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each P188 concentration relative to the positive control after subtracting background absorbance.
Visualizations
Caption: Experimental workflow for determining the optimal P188 concentration.
Caption: P188's role in restoring membrane integrity and inhibiting stress pathways.
References
- 1. Optimizing this compound [bioprocessonline.com]
- 2. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 3. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]
- 6. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]
- 7. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of this compound on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Protects Isolated Adult Mouse Cardiomyocytes from Reoxygenation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Augmented cytotoxicity using the physical adsorption of this compound on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poloxamer 188 Quality and Purity Assessment for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the quality and purity of Poloxamer 188 for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality critical for research?
A1: this compound (also known by trade names such as Pluronic® F-68 and Kolliphor® P 188) is a non-ionic triblock copolymer.[1] It consists of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[2] In research, particularly in cell culture and biopharmaceutical formulation, it is widely used as a surfactant to protect cells from shear stress and prevent protein aggregation.[3][4][5][6]
The quality of this compound is paramount because lot-to-lot variability and the presence of impurities can significantly impact experimental outcomes.[2][7] Impurities can lead to issues such as reduced cell viability, poor cell growth, and altered protein stability, ultimately compromising the reliability and reproducibility of research findings.[4][8][9]
Q2: How do I interpret the Certificate of Analysis (CoA) for this compound?
A2: A Certificate of Analysis (CoA) for this compound provides key quality control parameters. When reviewing a CoA, researchers should pay close attention to the following:
-
Compliance with Pharmacopeias: The CoA should indicate if the batch meets the specifications of major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or Japanese Pharmacopoeia (JPE).[5][10]
-
Physicochemical Properties: Look for values for appearance, pH, and osmolality to ensure they fall within the specified ranges.[11]
-
Identity: This is typically confirmed by Infrared (IR) spectroscopy.
-
Purity and Impurities: The CoA may list limits for specific impurities like ethylene (B1197577) oxide, propylene (B89431) oxide, and heavy metals.
-
Average Molecular Weight: The average molecular weight should be within the range of 7680 to 9510 g/mol .[2]
-
Oxyethylene Content: The percentage of oxyethylene should be between 79.9% and 83.7%.[2]
Q3: What are the common impurities in this compound and what are their effects?
A3: Common impurities in this compound can be broadly categorized as:
-
Low Molecular Weight (LMW) Species: These can include truncated polymers, glycols, and unreacted starting materials like polypropylene (B1209903) oxide (PPO).[8][9][12] PPO has been identified as a cytostatic impurity, negatively affecting cell culture performance.[8][9]
-
High Molecular Weight (HMW) Species: These are more hydrophobic components that can compromise the shear-protective properties of this compound and have been linked to batch failures in cell culture.[4][13][14]
-
Residual Catalysts and Solvents: Impurities from the manufacturing process, such as heavy metals, should be below the limits specified in the pharmacopeias.
The presence of these impurities can lead to inconsistent performance, making robust analytical screening essential.[7]
Troubleshooting Guides
Problem 1: Poor Cell Growth or Viability in Culture After Using a New Lot of this compound
-
Possible Cause: The new lot of this compound may contain cytostatic impurities, such as low molecular weight species like polypropylene oxide (PPO).[8][9] It could also have a higher proportion of hydrophobic high molecular weight species that are less effective at providing shear protection.[4][14]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the problematic lot with that of a previously well-performing lot. Look for any deviations in the reported values.
-
Perform Analytical Testing: If possible, analyze the this compound lot for impurities using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size Exclusion Chromatography (SEC).[4][8]
-
Conduct a Functional Assay: A simple shake flask assay can be used to compare the performance of the new lot against a trusted control lot.[4][13]
-
Contact the Supplier: If you suspect a quality issue, contact the supplier's technical support with your findings and the lot number.
-
Problem 2: Inconsistent Results in Protein Formulation Studies
-
Possible Cause: Lot-to-lot variability in the molecular weight and hydrophobicity of this compound can affect its ability to stabilize proteins against aggregation and interfacial stress.[2]
-
Troubleshooting Steps:
-
Characterize the this compound: Use analytical techniques to determine the molecular weight distribution and identify any batch-to-batch variations.
-
Evaluate Surface Activity: The surface tension of this compound solutions can be measured to assess its surface activity, which is crucial for protein stabilization.[2]
-
Select an Optimized Grade: For sensitive applications, consider using a highly purified or "cell culture optimized" grade of this compound, which has tighter controls on impurity profiles and molecular weight.[2][5]
-
Key Analytical Methods for Quality Assessment
A multi-faceted analytical approach is recommended for the comprehensive quality assessment of this compound.
| Analytical Technique | Purpose | Key Parameters Measured |
| Size Exclusion Chromatography (SEC) | To determine the molecular weight distribution and quantify high and low molecular weight impurities.[1][14][15] | Average Molecular Weight (Mw), Number Average Molecular Weight (Mn), Polydispersity Index (PDI), Percentage of HMW and LMW species. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate and quantify hydrophobic impurities.[3][4][13] | Purity profile, detection of specific impurities like PPO. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification and characterization of this compound species and their degradants.[3][16][17] | Mass distribution, identification of unknown impurities. |
| Charged Aerosol Detection (CAD) | A universal detector often coupled with HPLC for the quantitative analysis of this compound, which lacks a UV chromophore.[3][4][18] | Accurate quantification in various matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the ratio of oxyethylene to oxypropylene units. | Structural integrity, PEO/PPO ratio. |
| Functional Cell-Based Assay | To assess the biological performance and shear-protective capabilities of this compound in a relevant cell line.[1][11] | Cell viability, viable cell density under shear stress. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a phosphate-buffered saline (PBS) solution, and filter and degas it.
-
Column: Use a suitable SEC column packed with silica-based particles with a pore size appropriate for the molecular weight range of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a refractive index (RI) detector.
-
Calibration: Calibrate the system using a series of narrow polydispersity polyethylene (B3416737) glycol (PEG) standards.
-
Analysis: Inject the sample and run the analysis.
-
Data Processing: Determine the molecular weight distribution parameters by comparing the sample's elution profile to the calibration curve.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
-
Mobile Phase Preparation: Prepare a gradient of two mobile phases, for example, Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) and Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Column: Use a C18 or phenyl-hexyl reversed-phase column.[3][17]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
Instrumentation: Use an HPLC system with a UV detector (if impurities have a chromophore) or a universal detector like a Charged Aerosol Detector (CAD).[4][18]
-
Gradient Elution: Apply a gradient program that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute components based on their hydrophobicity.
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify impurity peaks relative to the main this compound peak.
Visualizations
Caption: Workflow for the comprehensive quality assessment of this compound.
Caption: Decision-making process for troubleshooting this compound-related cell culture issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. crodapharma.com [crodapharma.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Low-molecular-weight impurity in this compound responsible for atypical cell culture performance for mAb production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poloxamer-188 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Differential Effects of Commercial-Grade and Purified this compound on Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a rapid and reliable analytical method for screening this compound for use in cell culture process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism investigation for this compound raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP1951395B1 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]
- 16. shodex.com [shodex.com]
- 17. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.labrulez.com [lcms.labrulez.com]
Overcoming challenges in formulating poorly soluble drugs with Poloxamer 188.
Welcome to the technical support center for overcoming challenges in the formulation of poorly soluble drugs with Poloxamer 188. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Solubility & Dissolution Issues
Q1: My drug shows poor solubility in the this compound solution. How can I improve it?
A1: Several factors can influence the solubilizing capacity of this compound. Here are some troubleshooting steps:
-
Optimize this compound Concentration: The solubilization of poorly water-soluble drugs by this compound is dependent on the formation of micelles.[1] Ensure your this compound concentration is above its Critical Micelle Concentration (CMC). The amount of drug solubilized generally increases linearly with the block copolymer concentration above the CMC.[2]
-
Temperature Adjustment: The CMC of this compound is temperature-sensitive.[3] For some systems, gently warming the solution (e.g., to physiological temperature) can promote micelle formation and enhance drug solubility. However, be mindful of the drug's and this compound's stability at elevated temperatures.
-
pH Modification: The solubility of ionizable drugs can be significantly affected by the pH of the medium. Adjusting the pH of your formulation to a range where the drug is more soluble can be beneficial. This compound is stable in the presence of acids, alkalis, and metal ions.[4]
-
Co-solvents: The addition of a co-solvent can enhance the solubilizing power of the formulation. However, this should be done cautiously as it can also affect the self-assembly properties of this compound.[5]
Q2: The dissolution rate of my drug from a solid dispersion with this compound is still low. What can I do?
A2: A low dissolution rate from a solid dispersion can be due to several factors. Consider the following:
-
Drug-to-Carrier Ratio: The ratio of the drug to this compound is a critical factor. Increasing the proportion of this compound can significantly improve the dissolution rate.
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., melting method, solvent evaporation) can impact the final product's characteristics.[6][7] The melting method is often suitable for this compound due to its low melting point (52-57°C).[6][8]
-
Solid-State Characterization: It is crucial to confirm that the drug is in an amorphous state within the solid dispersion. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (PXRD) can verify the reduction in drug crystallinity, which is key to enhanced dissolution.[7]
-
Incorporate a Third Component: The addition of a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) can sometimes act synergistically with this compound to further enhance dissolution.
2. Formulation Stability & Physical Properties
Q3: My this compound formulation is showing signs of precipitation or crystallization over time. How can I prevent this?
A3: Instability in this compound formulations can be a challenge. Here are some potential solutions:
-
Storage Conditions: this compound aqueous solutions can support microbial growth, so appropriate storage in a cool, dry place in a well-closed container is essential.[4] For sterile formulations, consider adding a preservative, but be aware of potential interactions.
-
Excipient Compatibility: Ensure all excipients in your formulation are compatible with this compound. Some preservatives, like phenol (B47542) and benzyl (B1604629) alcohol, can induce aggregation and turbidity in this compound solutions over time.[9][10]
-
Amorphous Stability: In solid dispersions, the amorphous drug can have a tendency to recrystallize. The presence of a high concentration of a suitable carrier like this compound can help inhibit this process.[11]
Q4: I'm experiencing excessive foaming during the preparation of my this compound solution. How can I minimize this?
A4: Foaming is a common issue with surfactants like this compound. Try these techniques:
-
Gentle Mixing: Avoid vigorous agitation or high-shear mixing, which can introduce excessive air into the solution. Use a slow, steady stirring method.
-
"Cold Water" Preparation Method: Adding this compound to cold water (around 5°C) with gentle stirring can help minimize foaming and ensure complete dissolution. The mixture is then typically refrigerated for a period to ensure full hydration.
-
"Hot Water" Preparation Method: Alternatively, this compound can be dispersed in hot water (around 70°C) with stirring to form a homogeneous solution. This method is often used in larger-scale production.[12]
Q5: The viscosity of my this compound formulation is too high for my application. What are my options?
A5: The viscosity of this compound solutions is concentration and temperature-dependent.
-
Concentration Adjustment: Lowering the concentration of this compound will reduce the viscosity.
-
Temperature Control: The viscosity of Poloxamer solutions can change with temperature. For some poloxamers, viscosity increases with temperature due to gelation. Understanding the thermo-responsive behavior of your specific formulation is crucial.[13]
-
Choice of Poloxamer Grade: Different grades of poloxamers have different physical properties. While this guide focuses on this compound, other grades may offer lower viscosity profiles.
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Average Molecular Weight | 7680–9510 Da | [4] |
| Melting Point | 52–57 °C | [8] |
| Hydrophilic-Lipophilic Balance (HLB) | 29 | [8] |
| Critical Micelle Concentration (CMC) at 25°C | Not established | [3] |
| CMC at 37°C (physiological temperature) | 24–38 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a Poorly Soluble Drug with this compound using the Melting Method
This protocol is adapted from studies investigating the enhancement of drug dissolution via solid dispersions.[7]
Materials:
-
Poorly soluble active pharmaceutical ingredient (API)
-
This compound
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Spatula
-
Mortar and pestle
-
Sieves
Methodology:
-
Determine Drug-to-Carrier Ratio: Based on preliminary studies or literature, decide on the desired drug-to-Poloxamer 188 ratio (e.g., 1:2, 1:4, 1:6).[6]
-
Melting the Carrier: Accurately weigh the required amount of this compound and place it in a glass beaker. Heat the beaker on a hot plate to a temperature just above the melting point of this compound (approximately 60-70°C) with gentle stirring until it is completely molten.
-
Drug Incorporation: Weigh the corresponding amount of the API and gradually add it to the molten this compound under continuous stirring to ensure a homogenous dispersion.
-
Cooling and Solidification: Once the drug is completely dispersed, remove the beaker from the hot plate and allow the mixture to cool down to room temperature to solidify. For controlled cooling, a specific cooling temperature can be utilized as it may affect the final properties.
-
Pulverization and Sieving: Once solidified, scrape the solid dispersion from the beaker. Pulverize the solid mass using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a series of sieves to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a well-closed container in a cool, dry place.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using DSC and PXRD) to confirm the amorphous nature of the drug.
Protocol 2: Determination of Drug Solubility in this compound Solution
Materials:
-
Poorly soluble API
-
This compound
-
Distilled water or appropriate buffer
-
Volumetric flasks
-
Shaking water bath or orbital shaker
-
Centrifuge
-
Spectrophotometer or HPLC for drug quantification
Methodology:
-
Prepare this compound Solutions: Prepare a series of this compound solutions in the desired aqueous medium at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add Excess Drug: Add an excess amount of the API to each this compound solution in separate sealed containers.
-
Equilibration: Place the containers in a shaking water bath or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved drug from the supernatant.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase (for HPLC) or a suitable solvent (for spectrophotometry).
-
Drug Quantification: Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved drug.
-
Data Analysis: Plot the solubility of the drug as a function of the this compound concentration.
Visualizations
Caption: Troubleshooting workflow for addressing poor drug solubility in this compound formulations.
Caption: Logical relationship of factors influencing the success of solid dispersions with this compound.
Caption: Signaling pathway of drug solubilization by this compound micelle formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process optimization and characterization of poloxamer solid dispersions of a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality-by-Design Case Study: Investigation of the Role of Poloxamer in Immediate-Release Tablets by Experimental Design and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the interactions between this compound and preservative molecules in protein formulations [morressier.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Poloxamer 188 in Stored Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of Poloxamer 188 (P188) in stored solutions through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is auto-oxidation.[1][2] This process involves the formation of free radicals, leading to chain scission of the polymer. The polyoxypropylene (PPO) block is typically more susceptible to initial degradation than the polyoxyethylene (PEO) blocks.[1] Degradation results in the formation of low-molecular-weight byproducts such as formic acid, acetic acid, formaldehyde (B43269), and acetaldehyde (B116499).[1]
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is significantly influenced by several factors:
-
Temperature: Elevated temperatures accelerate the rate of oxidative degradation.[3][4][5]
-
pH: The pH of the solution can impact stability, with degradation observed to decrease at lower pH. For instance, a study on solid P188 showed a significant pH decrease from 6 to 2.7 in a solution stored at 40°C for 6 months, indicating the formation of acidic degradation products.[1]
-
Buffer Type: The choice of buffer can have a substantial effect on P188 stability. For example, histidine buffers can, under certain conditions, promote oxidation, especially in the presence of trace metals.[4][6] One study found that this compound exhibited higher degradation in a histidine buffer compared to a citrate (B86180) buffer or water.
-
Presence of Trace Metals: Trace metal ions, such as iron, can catalyze oxidative degradation.
-
Exposure to Light: While less documented for P188 compared to other surfactants, exposure to light can potentially initiate or accelerate oxidative degradation.
-
Presence of Antioxidants: The addition of suitable antioxidants, such as butylated hydroxytoluene (BHT), can inhibit the oxidative degradation process.[1]
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be:
-
Stored at controlled room temperature or refrigerated (2-8°C). Avoid high temperatures.
-
Protected from light by using amber or opaque containers.
-
Prepared with high-purity water and excipients to minimize trace metal contamination.
-
Formulated with an appropriate buffer system; for example, citrate buffers have been shown to be more favorable than histidine buffers in some cases.
-
Consider the addition of a suitable antioxidant, especially for long-term storage or when the solution will be subjected to stress conditions.
-
Stored in tightly sealed containers to prevent exposure to atmospheric oxygen.
Q4: Can I use a histidine buffer with this compound?
A4: The use of histidine buffers with this compound requires careful consideration. While histidine can act as an antioxidant in some circumstances by inhibiting degradation in the presence of hydrogen peroxide and alkyl radicals, it can also promote degradation in the presence of hydroxyl radicals.[7] Furthermore, in thermal stress conditions, histidine has been shown to protect P188 from degradation at 40°C but may accelerate its decay at higher temperatures like 60°C. Therefore, the suitability of a histidine buffer should be evaluated on a case-by-case basis, considering the specific formulation and storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation in your experiments.
Logical Troubleshooting Workflow
Data Presentation
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Stability
| Temperature | Duration | Observation | Reference |
| 25°C | 6 months | Stable | [1] |
| 40°C | 6 months | Degradation observed (pH decreased from 6 to 2.7 in solution) | [1] |
| 60°C | 5 days | Stable | [2] |
Table 2: Effect of Buffer Type on this compound Degradation
| Buffer System | Condition | Observation | Reference |
| Histidine Buffer | Presence of hydroxyl radicals | Promotes degradation | [7] |
| Histidine Buffer | Presence of H₂O₂ and alkyl radicals | Inhibits degradation | [7] |
| Histidine Buffer | 40°C | Protects from degradation | |
| Histidine Buffer | 60°C | Activates decay | |
| Citrate Buffer | Stressed conditions | More stable than in histidine buffer |
Table 3: Effect of Antioxidants on this compound Stability
| Antioxidant | Concentration in P188 | Storage Condition | Observation | Reference |
| BHT | 14 µg/g | 40°C / 75% RH for 6 months | Degradation observed | [1] |
| BHT | 22 µg/g (in Poloxamer 407) | 40°C / 75% RH for 6 months | Stable | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound degradation are provided below.
Protocol 1: Analysis of this compound Degradation by HPLC-SEC
This method is suitable for detecting changes in the molecular weight distribution of this compound, which can indicate degradation.
Objective: To separate and quantify this compound and its potential high-molecular-weight degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Size-Exclusion Chromatography (SEC) column (e.g., TSKgel)
-
Refractive Index (RI) detector
Reagents:
-
Mobile Phase: 0.01 M Sodium Chloride in Methanol/Water (10:90, v/v)
-
This compound standard
-
Sample solution
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Column: TSKgel G2000SWxl or equivalent
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve. A decrease in the main peak area and the appearance of new peaks can indicate degradation.
-
Protocol 2: Quantification of Volatile Degradation Products by GC-MS
This method is used to identify and quantify volatile degradation products such as formaldehyde and acetaldehyde.
Objective: To detect and quantify volatile aldehydes in this compound solutions.
Instrumentation:
-
Gas Chromatograph (GC) with a headspace sampler
-
Mass Spectrometer (MS)
-
Capillary column suitable for volatile compounds (e.g., DB-WAX)
Reagents:
-
Formaldehyde and acetaldehyde standards
-
High-purity water (for blanks and standards)
Procedure:
-
Standard Preparation: Prepare stock solutions of formaldehyde and acetaldehyde in high-purity water. Create a series of dilutions for the calibration curve.
-
Sample Preparation: Place a known volume of the this compound solution into a headspace vial.
-
Headspace GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
-
GC:
-
Injector Temperature: 200°C
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 20-200
-
-
-
Data Analysis:
-
Identify formaldehyde and acetaldehyde peaks in the chromatogram based on their retention times and mass spectra compared to the standards.
-
Quantify the concentration of each aldehyde by comparing the peak areas in the samples to the calibration curve.
-
Mandatory Visualizations
This compound Oxidative Degradation Pathway
References
Poloxamer 188 Technical Support Center: Troubleshooting Inconsistent Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during experiments utilizing Poloxamer 188. The information is tailored for researchers, scientists, and drug development professionals to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variations in cell viability and growth in our suspension cultures, even with consistent protocols. Could the this compound be the cause?
A1: Yes, lot-to-lot variability in this compound is a well-documented cause of inconsistent cell culture performance.[1][2] While protocols may be consistent, the chemical attributes of the this compound itself can differ between batches, leading to variations in its ability to protect cells from shear stress. The primary issue is often a loss of the protective function rather than direct toxicity.[3][4]
Q2: What is the primary cause of this lot-to-lot variability in this compound?
A2: The most significant factor contributing to performance variability is the presence of impurities, specifically high molecular weight (HMW) and hydrophobic species.[1][5] These impurities can interfere with the shear-protective mechanism of this compound. Poorly performing lots often contain these contaminants, which can be residual reactants or byproducts from the manufacturing process.
Q3: How do these impurities affect the performance of this compound as a shear protectant?
A3: The protective effect of this compound is attributed to its ability to adsorb to the cell membrane and to the gas-liquid interface of bubbles, creating a protective barrier against shear stress.[5][6] Hydrophobic HMW impurities are more surface-active than this compound and can preferentially adsorb to these interfaces. This competitive inhibition prevents the this compound from effectively protecting the cells, leading to decreased viability and growth in high-stress environments like sparged bioreactors.[1][5]
Q4: We suspect our this compound lot is performing poorly. How can we screen for this?
A4: A small-scale, high-shear screening model using baffled shake flasks is a robust and efficient method to differentiate between good and poor performing lots of this compound.[3][4] This method subjects the cells to a high-stress environment to mimic the conditions in a bioreactor, allowing for the evaluation of the shear-protective capabilities of the this compound lot .[7]
Q5: Are there analytical methods to identify problematic this compound lots?
A5: Yes, two primary analytical techniques are used to characterize this compound and identify impurities:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to detect the presence of high molecular weight (HMW) species.[8][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is effective in detecting hydrophobic impurities.[10][11]
These methods can provide a chemical fingerprint of a this compound lot and correlate it with its performance in cell culture.
Q6: Are there higher-purity or optimized grades of this compound available to mitigate these issues?
A6: Yes, in response to the challenges of lot-to-lot variability, several manufacturers offer high-purity or "cell culture optimized" grades of this compound. These products are manufactured with more stringent controls to minimize HMW and hydrophobic impurities, ensuring more consistent performance. Examples include Kolliphor® P 188 Bio and this compound EMPROVE® EXPERT.[12][13][14][15] These grades often come with enhanced quality documentation and testing to certify their suitability for biopharmaceutical applications.
Data Presentation
Table 1: Comparison of "Good" vs. "Poor" Performing this compound Lots on Cell Viability
| Lot Performance | Key Characteristics | Typical Cell Viability (High Shear Assay) | Reference |
| Good | Low levels of HMW and hydrophobic impurities. | > 90% | [7] |
| Poor | Presence of detectable HMW and hydrophobic impurities. | < 70% (can be significantly lower) | [7] |
Table 2: Quality Attributes of Cell Culture Optimized this compound Grades
| Parameter | Kolliphor® P 188 Bio Specification | This compound EMPROVE® EXPERT Specification |
| Pharmacopeia Compliance | Ph. Eur., USP/NF, JPE | Ph. Eur., NF |
| Manufacturing Standard | cGMP | IPEC-PQG GMP |
| Molecular Weight | Tightly controlled | Conforms to Ph. Eur. and NF, except for average molecular mass which has a specific range. |
| pH (10 g/L in H₂O) | Not specified | 5.0 - 7.5 |
| Melting Point | Not specified | 52 °C |
| Additional Testing | Validated RP-HPLC for hydrophobic species, cell culture performance test. | Analytical assay for lot-to-lot consistency. |
Experimental Protocols
Protocol 1: Shake Flask Screening Assay for this compound Performance
Objective: To assess the shear-protective efficacy of different this compound lots in a high-shear cell culture environment.
Materials:
-
Suspension-adapted mammalian cell line (e.g., CHO, HEK293)
-
Chemically defined cell culture medium without this compound
-
This compound lots to be tested (prepared as sterile, concentrated stock solutions)
-
Positive and negative control this compound lots (if available)
-
Baffled shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator
-
Cell counter (e.g., automated or hemocytometer with trypan blue)
Methodology:
-
Cell Preparation: Culture cells to a sufficient density in standard medium. On the day of the experiment, centrifuge the cells and wash them at least twice with the this compound-free medium to remove any residual shear protectant. Resuspend the cells in the this compound-free medium.
-
Assay Setup:
-
To each baffled shake flask, add the appropriate volume of the this compound-free medium.
-
Spike each flask with the respective this compound lot to be tested to the desired final concentration (typically 1 g/L). Include flasks for positive and negative controls. Also, include a control flask with no this compound.
-
Inoculate the flasks with the washed cells at a consistent seeding density (e.g., 0.3 x 10⁶ cells/mL).
-
-
Incubation: Place the flasks in a shaking incubator at 37°C, 5% CO₂, and a high shaking speed (e.g., 225-300 RPM) to generate significant shear stress.
-
Sampling and Analysis:
-
Take samples daily for 3-4 days.
-
Determine the viable cell density (VCD) and cell viability using a cell counter and trypan blue exclusion.
-
-
Data Interpretation: Compare the VCD and viability profiles of the test lots to the positive and negative controls. Poorly performing lots will show a significant drop in cell viability and a lack of cell growth compared to good performing lots.
Protocol 2: Size Exclusion Chromatography (SEC) for High Molecular Weight (HMW) Impurity Detection
Objective: To identify and quantify HMW impurities in this compound raw material.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector.
-
Aqueous SEC column suitable for the separation of polymers in the range of approximately 1,000 to 100,000 Da.
Mobile Phase:
-
A buffered aqueous solution, for example, 0.01 M sodium chloride in a water:methanol (90:10, v/v) mixture. The mobile phase should be filtered and degassed.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a series of molecular weight standards for calibration.
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 - 100 µL.
-
-
Analysis:
-
Inject the standards and the sample onto the SEC column.
-
Monitor the elution profile using the RI detector.
-
HMW impurities will elute earlier than the main this compound peak.
-
-
Data Interpretation: The presence of peaks at earlier retention times than the main peak indicates the presence of HMW species. The area of these peaks can be used to quantify the level of these impurities relative to the main component.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobic Impurity Detection
Objective: To detect and quantify hydrophobic impurities in this compound.
Instrumentation and Columns:
-
HPLC system with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.
-
A C18 or a more suitable reversed-phase column for polymer analysis (e.g., a C4 or a specialized polymer-based column).
Mobile Phase:
-
A gradient of a weak solvent (e.g., water) and a strong solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).
Methodology:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a known concentration.
-
Chromatographic Conditions:
-
Gradient: A typical gradient would start with a high percentage of the weak solvent and ramp up to a high percentage of the strong solvent to elute the more hydrophobic components.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often elevated (e.g., 40-60°C) to improve peak shape.
-
-
Analysis:
-
Inject the sample.
-
The main this compound peak will elute, followed by more retained peaks corresponding to more hydrophobic species.
-
-
Data Interpretation: The presence of late-eluting peaks is indicative of hydrophobic impurities. The peak areas can be used for relative quantification.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent cell culture results potentially caused by this compound.
Caption: Mechanism of this compound shear protection and its disruption by impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. Development of small scale cell culture models for screening this compound lot-to-lot variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 8. Mechanism investigation for this compound raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a size exclusion chromatography method for the determination of molar mass for poloxamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of poloxamers by reversed-phase liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Optimizing the synergistic effects of Poloxamer 188 with other excipients.
Welcome to the technical support center for optimizing the synergistic effects of Poloxamer 188 with other excipients. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when working with this compound in combination with other excipients.
Issue 1: Poor Drug Solubilization or Dissolution Enhancement
Question: I am not observing the expected synergistic enhancement in drug solubility or dissolution rate when using this compound with another excipient. What could be the cause?
Possible Causes and Solutions:
-
Inadequate Mixing or Formulation Technique: The method used to prepare the formulation is critical for achieving a synergistic effect.
-
Solid Dispersions: Physical mixtures often show less enhancement compared to solid dispersions prepared by methods like melting or solvent evaporation.[1][2][3][4] The latter methods promote the conversion of the drug from a crystalline to an amorphous state, which is crucial for improved dissolution.[1][5]
-
Solution: Ensure thorough mixing and consider using a more robust technique like melt-quenching or spray drying to create a more intimate mixture of the drug, this compound, and the co-excipient.
-
-
Incorrect Excipient Ratio: The ratio of this compound to the co-excipient and the drug is a critical factor. An inappropriate ratio may not provide the desired synergistic effect.
-
Solution: Systematically vary the ratios of this compound and the co-excipient in your formulation. A design of experiments (DoE) approach can be highly effective in identifying the optimal ratios.
-
-
Excipient Incompatibility: While this compound is compatible with many excipients, some combinations may not be synergistic for a particular drug.
-
Solution: Review the literature for established synergistic combinations with your class of drug. Consider alternative co-excipients known to have good compatibility and synergistic effects with this compound, such as PVP, HPMCAS, or certain mucoadhesive polymers.[6]
-
Issue 2: Formulation Instability (e.g., Aggregation, Precipitation, Phase Separation)
Question: My liquid formulation containing this compound and other excipients is showing signs of instability over time, such as aggregation or precipitation. How can I address this?
Possible Causes and Solutions:
-
Interaction with Preservatives: Certain preservatives, like phenol (B47542) and benzyl (B1604629) alcohol, can interact with this compound, leading to aggregation and turbidity over time, even when all components are below their individual solubility limits.[7][8]
-
Solution: If a preservative is necessary, consider alternative antimicrobial agents that have been shown to have better compatibility with this compound. Thorough stability studies with different preservatives are recommended.
-
-
Buffer Effects: The type of buffer and its concentration can significantly impact the stability of this compound. For instance, histidine has been shown to either promote or inhibit degradation depending on the specific conditions.[9][10][11]
-
Solution: Evaluate the stability of your formulation in different buffer systems (e.g., phosphate (B84403), citrate, histidine) and at various pH levels. Forced degradation studies can help identify the most stable buffer system for your formulation.[10]
-
-
Temperature Effects: this compound solutions can exhibit thermo-reversible gelation, and its stability can be temperature-dependent.
-
Solution: Store your formulation at the recommended temperature and conduct stability studies at both accelerated and long-term storage conditions to understand its temperature sensitivity.
-
Issue 3: Unexpected Rheological Behavior
Question: The viscosity of my formulation is either too high or too low, affecting its intended application (e.g., injectability, spreadability). How can I modulate the rheology?
Possible Causes and Solutions:
-
Poloxamer Concentration: The viscosity of this compound solutions is concentration-dependent.
-
Solution: Adjust the concentration of this compound in your formulation.
-
-
Interaction with Co-excipients: The addition of other polymers can significantly alter the rheological properties of the formulation. For example, combining this compound with Poloxamer 407 and a mucoadhesive polymer like polycarbophil (B1168052) can create a thermosensitive in-situ gelling system with enhanced mucoadhesion.[6][12]
-
Solution: Carefully select co-excipients that can help you achieve the desired viscosity and flow properties. Rheological studies are essential to characterize these interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the solubility of poorly water-soluble drugs in synergy with other excipients?
A1: this compound is an amphiphilic block copolymer that acts as a surfactant.[13] In combination with other excipients, particularly in solid dispersions, it contributes to solubility enhancement through several mechanisms:
-
Improved Wetting: It reduces the interfacial tension between the hydrophobic drug and the aqueous medium, improving wettability.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound can form micelles that encapsulate the drug molecules, increasing their apparent solubility.
-
Inhibition of Crystallization: In solid dispersions, this compound can inhibit the recrystallization of the drug, maintaining it in a more soluble amorphous state.[1]
Q2: Which excipients are known to have good synergistic effects with this compound for enhancing drug delivery?
A2: Several excipients have been shown to work synergistically with this compound:
-
Other Polymers in Solid Dispersions: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) are commonly used to create amorphous solid dispersions with enhanced drug release.
-
Mucoadhesive Polymers: Polymers like polycarbophil and hyaluronic acid can be combined with this compound to create formulations with both enhanced drug release and mucoadhesive properties for localized delivery.[6][14]
-
Other Poloxamers: Blending this compound with other poloxamers, such as Poloxamer 407, can modulate the thermogelling properties of the formulation.[14]
-
Lipid Excipients: In nanoformulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound acts as a stabilizer and can work in synergy with the lipid matrix to improve drug loading and release.
Q3: How can I characterize the synergistic interaction between this compound and another excipient in my formulation?
A3: A combination of analytical techniques is recommended:
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior and determine if the drug is in a crystalline or amorphous state within the formulation.[5][15] The disappearance or shifting of the drug's melting peak suggests the formation of a solid dispersion.[5][15]
-
Powder X-Ray Diffraction (PXRD): To confirm the physical state of the drug. The absence of sharp diffraction peaks characteristic of the crystalline drug indicates its conversion to an amorphous form.[1][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential molecular interactions (e.g., hydrogen bonding) between the drug, this compound, and the co-excipient.
-
In Vitro Dissolution Studies: To evaluate the extent of dissolution enhancement. Comparing the dissolution profiles of the pure drug, physical mixtures, and the final formulation will demonstrate the synergistic effect.[16]
Quantitative Data on Synergistic Effects
The following tables summarize quantitative data from various studies demonstrating the synergistic effects of this compound with other excipients on drug solubility and dissolution.
Table 1: Enhancement of Drug Solubility with this compound and Co-excipients
| Drug | Co-excipient | Drug:this compound:Co-excipient Ratio | Solubility Enhancement (fold increase vs. pure drug) | Reference |
| Lornoxicam | - | 1:3 (Drug:this compound) | ~7-fold in phosphate buffer pH 6.8 | [3][4] |
| Valsartan | - | 1:9 (Drug:this compound) | Significant increase | [1] |
| Dexibuprofen | HPβCD | 1:4:10% (w/w) | ~688-fold | [17] |
Table 2: Enhancement of In Vitro Drug Dissolution with this compound and Co-excipients
| Drug | Co-excipient | Formulation Type | Key Finding | Reference |
| Valsartan | - | Solid Dispersion | >90% release in 30 min vs. <20% for pure drug | [1] |
| Rofecoxib | - | Solid Dispersion | Significantly faster t90 | [18] |
| Erlotinib HCl | - | Solid Dispersion (Solvent Evaporation) | ~90% release in 60 min vs. ~20% for pure drug | [2] |
| Ziprasidone HCl | - | Solid Dispersion (Melting) | Substantial increase in dissolution rate | [19] |
| Metformin HCl | PLGA | Nanocrystals | 80.23% release in 12h (with P188) vs. 50.5% (without P188) | [20] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Melting Method
Objective: To prepare a solid dispersion of a poorly water-soluble drug with this compound and a co-excipient to enhance dissolution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Co-excipient (e.g., PVP K30)
-
Water bath or heating mantle
-
Stirrer
-
Ice bath
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh the required amounts of the API, this compound, and the co-excipient according to the desired ratio.
-
In a suitable container, melt the this compound and the co-excipient at a temperature just above their melting points using a water bath or heating mantle with continuous stirring to form a homogenous melt.
-
Gradually add the API to the molten mixture with constant stirring until it is completely dissolved or finely dispersed.
-
Once a clear and uniform melt is obtained, rapidly cool the mixture by placing the container in an ice bath with vigorous stirring to ensure rapid solidification and prevent phase separation.
-
Pulverize the solidified mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: Characterization of Solid Dispersions using Differential Scanning Calorimetry (DSC)
Objective: To evaluate the physical state of the drug within the solid dispersion.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Microbalance
-
Nitrogen gas supply
-
Solid dispersion sample, pure API, this compound, and co-excipient
Methodology:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it with a lid.
-
Place the sealed pan in the DSC sample cell. Use an empty sealed pan as a reference.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range that covers the melting points of all individual components.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermogram for the presence, absence, or shifting of endothermic melting peaks corresponding to the crystalline drug. The absence of the drug's melting peak is indicative of its amorphous state within the solid dispersion.[5][15]
Protocol 3: In Vitro Drug Release Study
Objective: To determine and compare the dissolution profile of the drug from the prepared formulation against the pure drug.
Materials and Equipment:
-
USP Dissolution Apparatus (e.g., Apparatus II - Paddle)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters
-
Formulation and pure drug samples
Methodology:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.
-
Accurately weigh an amount of the formulation or pure drug equivalent to a specific dose and place it in each dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations
Caption: Experimental workflow for the preparation and characterization of solid dispersions.
Caption: A logical flow for troubleshooting common formulation issues.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijpsr.com [ijpsr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the interactions between this compound and preservative molecules in protein formulations - American Chemical Society [acs.digitellinc.com]
- 8. Investigating the interactions between this compound and preservative molecules in protein formulations [morressier.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermosensitive Polymer Blend Composed of Poloxamer 407, this compound and Polycarbophil for the Use as Mucoadhesive In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etflin.com [etflin.com]
- 16. Development and In Vitro Evaluation of Controlled Release Viagra® Containing Poloxamer-188 Using Gastroplus™ PBPK Modeling Software for In Vivo Predictions and Pharmacokinetic Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process optimization and characterization of poloxamer solid dispersions of a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Poloxamer 188 Technical Support Center: Navigating Temperature and pH in Your Formulations
Welcome to the Poloxamer 188 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and performance of this compound, with a specific focus on the critical parameters of temperature and pH. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the stability of this compound in aqueous solutions?
A1: Temperature is a critical factor influencing the chemical stability of this compound. Elevated temperatures can accelerate oxidative degradation, leading to the formation of byproducts such as formaldehyde, acetaldehyde, formic acid, and acetic acid.[1] This degradation can be more pronounced in the presence of certain buffer species and metal ions.[2][3] For instance, in the presence of histidine, this compound degradation is inhibited at 40°C but accelerated at higher temperatures like 60°C.[4] Therefore, it is crucial to control the temperature during manufacturing and storage to maintain the integrity of the polymer.
Q2: What is the impact of pH on the stability of this compound?
A2: As a non-ionic surfactant, the physicochemical properties of this compound, such as its Critical Micelle Concentration (CMC) and cloud point, are generally considered to be stable across a wide pH range under ambient conditions. However, pH can significantly impact its chemical stability, particularly at elevated temperatures.[2] Extreme pH values can potentially lead to hydrolysis of the ether linkages in the polymer backbone over extended periods and under harsh conditions. More importantly, the pH of the formulation buffer can influence the rate of oxidative degradation.[3] For example, studies have shown that the degradation of this compound is highly dependent on the buffer type used.[2]
Q3: My this compound solution appears cloudy after a temperature change. What is happening?
A3: This phenomenon is likely the "cloud point" of the this compound solution. The cloud point is the temperature at which the polymer becomes insoluble in the solvent, leading to a cloudy appearance. This is a reversible process. For a 1% aqueous solution of this compound, the cloud point is typically above 100°C. However, the presence of other excipients, such as salts, can lower the cloud point.[5] If you observe cloudiness at a lower than expected temperature, it is advisable to review the composition of your formulation.
Q4: I am observing unexpected viscosity changes in my this compound formulation. What could be the cause?
A4: The viscosity of this compound solutions is dependent on concentration and temperature. At concentrations above 20% w/w, aqueous solutions of this compound exhibit thermoreversible gelation, meaning they are liquid at refrigerated temperatures and form a gel at room or physiological temperatures.[6] For lower concentrations, the viscosity will generally decrease with increasing temperature. However, at very high concentrations, a maximum viscosity can be observed between 75 and 80°C.[6] If you are experiencing unexpected viscosity, verify the concentration of your this compound solution and ensure precise temperature control. Also, consider that degradation of the polymer, which can be accelerated by high temperatures, can lead to a decrease in viscosity over time due to chain scission.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased pH of the formulation over time. | Acidic degradation products (formic acid, acetic acid) are forming due to oxidative degradation of this compound.[1] | - Minimize exposure to high temperatures during processing and storage.- Use a suitable antioxidant in the formulation.- Ensure the absence of pro-oxidant metal ions.- Select a buffer system that minimizes degradation (e.g., citrate (B86180) buffer may be more protective than histidine buffer at elevated temperatures).[7] |
| Formation of particulates in the solution. | This could be due to this compound degradation, interaction with other formulation components, or exceeding the solubility limit. | - Analyze the particulates to determine their composition.- Review the formulation for any potential incompatibilities.- Ensure that the storage temperature does not promote precipitation. |
| Inconsistent Critical Micelle Concentration (CMC) values. | The CMC of this compound is sensitive to temperature. The presence of other excipients can also influence micellization. | - Precisely control the temperature during CMC determination.- Be aware that salts and other additives can alter the CMC.[5]- Ensure the purity of the this compound being used. |
| Loss of stabilizing effect for a protein therapeutic. | Degradation of this compound can compromise its ability to protect proteins from aggregation. | - Monitor the integrity of this compound throughout the product's shelf life using methods like HPLC.- Implement the troubleshooting steps for preventing degradation mentioned above. |
Quantitative Data on this compound Performance
Table 1: Influence of Temperature on the Critical Micelle Concentration (CMC) of this compound
| Temperature (°C) | Critical Micelle Concentration (CMC) (mg/mL) |
| 25 | Micelle formation not typically observed |
| 37 | 24 - 38[8] |
Note: The CMC of this compound is highly dependent on the method of determination and the specific batch of the material.
Table 2: Viscosity of Aqueous this compound Solutions at Different Concentrations and Temperatures
| Concentration (% w/w) | Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 10 | 20 | ~10 |
| 20 | 20 | ~30 |
| 30 | 20 | ~150 |
| 20 | 30 | ~25 |
| 20 | 40 | ~20 |
Data is estimated from graphical representations in technical literature. Actual values may vary.
Experimental Protocols
Protocol 1: Determination of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound and its degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Subject the samples to stress conditions (e.g., elevated temperature, exposure to oxidizing agents).
-
At specified time points, withdraw aliquots and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting this compound, which lacks a UV chromophore.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Identify and quantify the peaks corresponding to degradation products by comparing with standards of formaldehyde, acetaldehyde, formic acid, and acetic acid if available.
-
Protocol 2: Thermal Analysis of this compound by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal stability of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Instrument Settings:
-
Temperature Program: Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min to prevent oxidative degradation during the analysis.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic peaks, which correspond to melting transitions. The peak temperature is taken as the melting point.
-
Observe any exothermic events, which may indicate decomposition.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solution Stability of this compound Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. transchemcorp.com [transchemcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
How to filter sterilize Poloxamer 188 solutions without affecting its properties.
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to effectively filter sterilize Poloxamer 188 (P188) solutions without compromising their critical physicochemical properties.
Troubleshooting Guide
This guide addresses common issues encountered during the filter sterilization of this compound solutions.
| Issue | Potential Causes | Recommended Solutions |
| Premature Filter Clogging | High Viscosity of the Solution: Concentrated P188 solutions are inherently viscous, leading to rapid filter saturation. | • Optimize Concentration: If possible, filter the solution at the lowest effective concentration. • Temperature Adjustment: Gently warming the solution (e.g., to 25-40°C) can reduce viscosity. However, ensure the temperature remains below the gelation temperature of the specific this compound concentration. • Use a Prefilter: Employ a prefilter with a larger pore size (e.g., 1-5 µm) upstream of the sterilizing filter to remove larger particles and aggregates, thus extending the life of the final filter.[1][2][3] |
| Presence of Aggregates or Undissolved Particles: Incomplete dissolution or the presence of high molecular weight species can quickly block the filter pores.[4] | • Ensure Complete Dissolution: Verify that the this compound is fully dissolved before filtration. This may require adequate mixing time and appropriate temperature. • Prefiltration: As mentioned above, a prefilter is highly effective at removing these larger species.[1][2][3] | |
| Incompatible Filter Membrane: The filter material may interact with the this compound solution, leading to fouling. | • Select a Low-Binding Membrane: Polyethersulfone (PES) membranes are often recommended due to their low protein and polymer binding characteristics.[5] | |
| Loss of this compound Post-Filtration | Adsorption to the Filter Membrane: P188 molecules can adsorb to the surface of the filter, leading to a decrease in the final concentration. | • Pre-wet the Filter: Flush the filter with a small amount of the this compound solution that will be discarded. This saturates the binding sites on the membrane, minimizing loss of the actual product. • Choose an Appropriate Membrane: PES membranes generally exhibit lower polymer adsorption compared to other materials like nylon. |
| Retention by the Filter: If the micelle size is close to the pore size of the filter, some P188 may be physically retained. | • Select an Appropriate Pore Size: A 0.22 µm filter is standard for sterile filtration and is generally suitable for P188 solutions, as the individual micelles are much smaller.[6] | |
| Changes in Micelle Size or Polydispersity | Shear Stress During Filtration: High filtration pressure can potentially disrupt the micellar structure of this compound. | • Control Filtration Pressure: Maintain the lowest effective pressure that allows for a reasonable flow rate. For a 10% P188 solution, a pressure range of 68.65–147.1 kPa has been shown to be effective.[6] • Gradual Pressure Application: Avoid sudden pressure shocks to the system. |
| Inadequate Sterility of the Filtrate | Filter Integrity Failure: The sterilizing filter may be compromised, allowing microorganisms to pass through. | • Perform Filter Integrity Testing: Before and after filtration, conduct a bubble point test or a similar integrity test to ensure the filter is not damaged. • Use a Reputable Filter Supplier: Ensure the filters are certified for sterile filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended filter pore size for sterilizing this compound solutions?
A sterilizing-grade filter with a pore size of 0.22 µm is the standard and recommended choice for removing bacteria and ensuring the sterility of this compound solutions.[6] For highly viscous solutions or those with a high particulate load, a prefilter with a larger pore size (e.g., 1-5 µm) should be used upstream of the 0.22 µm filter to prevent premature clogging.[1][2][3]
Q2: Which filter membrane material is best suited for this compound solutions?
Polyethersulfone (PES) membranes are often the preferred choice for filtering this compound solutions. PES membranes are known for their low protein and polymer binding properties, which helps to minimize the loss of P188 due to adsorption onto the filter surface. They also generally provide good flow rates. Other hydrophilic membranes like PVDF can also be used, but it is advisable to perform a small-scale test to ensure compatibility and minimal product loss.
Q3: Can I autoclave this compound solutions instead of filter sterilizing them?
While autoclaving is a common sterilization method, it can sometimes lead to the formation of larger aggregates in this compound solutions, particularly at higher concentrations (e.g., 10%).[6] Filter sterilization is a valuable alternative that avoids the use of heat and has been shown not to significantly affect the chemical composition of this compound.[6]
Q4: How can I minimize the loss of this compound during filtration?
To minimize the loss of this compound, consider the following:
-
Use a low-binding filter membrane , such as PES.
-
Pre-rinse the filter with a small volume of the P188 solution to saturate the membrane's binding sites before collecting the final product.
-
Optimize the filtration area to the volume of the solution to minimize the relative surface area for adsorption.
-
Quantify P188 concentration before and after filtration to determine if any loss is occurring. Methods like size-exclusion chromatography (SEC) or liquid chromatography-mass spectrometry (LC-MS/MS) can be used for accurate quantification.
Q5: What is the maximum recommended filtration pressure for this compound solutions?
The optimal pressure will depend on the concentration and viscosity of your solution. For a 10% this compound solution, a pressure range of 68.65–147.1 kPa (approximately 10-21 psi) has been used effectively with a 0.22 µm filter.[6] It is crucial to operate within the filter manufacturer's specified pressure limits and to use the lowest pressure necessary to achieve a reasonable flow rate to avoid shear-induced damage to the micelles.
Quantitative Data Summary
| Parameter | Recommended Value/Range | This compound Concentration | Source |
| Sterilizing Filter Pore Size | 0.20–0.22 µm | 4% and 10% | [6] |
| Prefilter Pore Size | 1 - 5 µm | General recommendation for viscous solutions | [1][2][3] |
| Filtration Pressure | 68.65–147.1 kPa (approx. 10-21 psi) | 10% | [6] |
| Recommended Filter Membrane | Polyethersulfone (PES) | General | [5] |
Experimental Protocol: Evaluating the Impact of Filter Sterilization on this compound Micelle Size
Objective: To determine if filter sterilization alters the micelle size distribution of a this compound solution using Dynamic Light Scattering (DLS).
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile magnetic stir bar and stir plate
-
Sterile glassware (beakers, graduated cylinders)
-
0.22 µm sterile syringe filter (e.g., PES membrane)
-
Sterile syringes
-
Sterile collection vials
-
Dynamic Light Scattering (DLS) instrument
-
Sterile disposable cuvettes for DLS
Methodology:
-
Preparation of this compound Solution:
-
In a sterile environment (e.g., a laminar flow hood), prepare a 5% (w/v) this compound solution by slowly adding the P188 powder to WFI while continuously stirring with a sterile magnetic stir bar.
-
Continue stirring until the this compound is completely dissolved.
-
-
Pre-Filtration Sample Analysis (Control):
-
Aseptically withdraw a sample of the unfiltered this compound solution.
-
Dilute the sample to an appropriate concentration for DLS analysis using sterile WFI.
-
Transfer the diluted sample to a sterile DLS cuvette.
-
Measure the micelle size distribution using the DLS instrument. Record the z-average diameter and the polydispersity index (PDI).
-
-
Filter Sterilization:
-
Draw the remaining this compound solution into a sterile syringe.
-
Aseptically attach the 0.22 µm sterile syringe filter to the syringe.
-
Carefully filter the solution into a sterile collection vial, applying gentle and consistent pressure to the syringe plunger.
-
Discard the first few drops of the filtrate.
-
-
Post-Filtration Sample Analysis:
-
Aseptically take a sample of the filtered this compound solution.
-
Prepare a dilution for DLS analysis as in step 2.
-
Transfer the diluted sample to a new sterile DLS cuvette.
-
Measure the micelle size distribution using the DLS instrument. Record the z-average diameter and the PDI.
-
-
Data Analysis:
-
Compare the z-average diameter and PDI of the pre- and post-filtration samples.
-
A significant change in these parameters would indicate that the filtration process has affected the micellar properties of the this compound solution.
-
Visualizations
Caption: Troubleshooting workflow for filter sterilization of this compound solutions.
References
Technical Support Center: The Impact of Poloxamer 188 on Cell Morphology and Phenotype
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poloxamer 188 (P188). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving this widely used copolymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary, expected effects of this compound on my cells?
A1: this compound is primarily known for its cytoprotective and membrane-sealing properties.[1][2][3] Its main function is to stabilize and repair cell membranes that have been damaged by various stressors, such as mechanical shear, ischemia-reperfusion, and oxidative stress.[1][4] Consequently, you can expect to see increased cell viability and reduced apoptosis in stressed cell populations treated with P188.[5] It also exhibits anti-inflammatory and anti-thrombotic activities.[6]
Q2: Will this compound change the morphology (shape and size) of my cells?
A2: Under normal conditions, this compound is not expected to significantly alter the overall size of your cells.[7] However, it has been observed to cause changes in the mechanical properties of cells, leading to increased cell stiffness.[7] This is thought to be due to its interaction with the cell membrane and potential alterations to the underlying cytoskeleton. While dramatic changes in shape are not typically reported in healthy, unstressed cells, subtle alterations in cell spreading or surface texture may occur.
Q3: How does this compound affect the cell phenotype?
A3: this compound can induce several phenotypic changes, largely related to its protective and signaling-modulatory effects. These can include:
-
Reduced Apoptosis: P188 can decrease the rate of programmed cell death in response to various stimuli.[5]
-
Altered Gene Expression: It has been shown to modulate the expression of genes involved in inflammation and cell adhesion.[8]
-
Changes in Cell Adhesion: The expression of cell adhesion molecules, such as CD11b, can be altered in a dose-dependent manner in certain cell types.[8][9]
-
Modified Cytokine Secretion: P188 can influence the secretion of inflammatory cytokines. For instance, it has been shown to attenuate the release of pro-inflammatory cytokines like TNF-α and IL-6 while potentially enhancing the production of anti-inflammatory cytokines like IL-10.[10]
Q4: Are there any known interferences of this compound with common cell-based assays?
A4: Yes, as a surfactant, this compound has the potential to interfere with certain assays. For colorimetric assays like the MTT assay, there is a possibility of interaction with the formazan (B1609692) crystals, potentially affecting their solubilization and leading to inaccurate readings.[11] For fluorescence-based assays, including microscopy and flow cytometry, high concentrations of P188 could potentially alter membrane permeability to dyes or cause non-specific binding of fluorescent probes. It is crucial to include appropriate controls to account for these potential interferences.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
-
Observation: You observe higher than expected absorbance values in your MTT assay, or your results are not reproducible.
-
Possible Cause & Troubleshooting Steps:
-
Interference with Formazan Solubilization: this compound may alter the solubility of the formazan crystals produced in the MTT assay.
-
Solution: After the incubation with the MTT reagent, ensure complete solubilization of the formazan crystals. It may be necessary to increase the incubation time with the solubilizing agent or use a more robust solvent. Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.[12]
-
-
Direct Reduction of MTT Reagent: Some compounds can chemically reduce the MTT reagent, leading to a false positive signal.
-
Solution: Run a control plate with your experimental concentrations of this compound in cell-free media to see if the polymer itself is reducing the MTT reagent.[11]
-
-
Alteration of Cellular Metabolism: At certain concentrations, P188 might stimulate cellular metabolism, leading to an increase in reductase activity and thus a stronger signal that does not correlate with an actual increase in cell number.
-
Solution: Corroborate your viability results with an alternative method that does not rely on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
-
Issue 2: High Background or Artifacts in Fluorescence Microscopy
-
Observation: You are observing high background fluorescence or punctate artifacts in your immunofluorescence images of P188-treated cells.
-
Possible Cause & Troubleshooting Steps:
-
Non-specific Binding of Antibodies: The surfactant properties of P188 might lead to non-specific binding of primary or secondary antibodies.
-
Solution: Increase the number and duration of washing steps after each antibody incubation. Consider adding a low concentration of a non-ionic detergent like Tween 20 to your wash buffers to reduce non-specific binding.
-
-
Interaction with Mounting Media: this compound remaining on the cells may interact with the mounting medium, causing autofluorescence.
-
Solution: Ensure thorough washing of the coverslips with PBS before mounting.
-
-
Cell Permeabilization Issues: P188's membrane-sealing effects could potentially hinder the permeabilization of the cell membrane required for intracellular staining.
-
Solution: You may need to optimize your permeabilization step by slightly increasing the concentration of the detergent (e.g., Triton X-100) or the incubation time.
-
-
Issue 3: Unexpected Changes in Cell Morphology
-
Observation: Your cells appear more rounded or show altered cytoskeletal structure after treatment with this compound.
-
Possible Cause & Troubleshooting Steps:
-
Cytoskeletal Rearrangement: this compound has been shown to increase cell stiffness, which may be associated with rearrangements of the actin cytoskeleton.[7]
-
Action: This may be an expected effect of the treatment. To confirm this, you can stain for F-actin using fluorescently labeled phalloidin (B8060827) and visualize the actin cytoskeleton. Compare the organization of stress fibers and cortical actin in treated versus untreated cells.
-
-
Sub-optimal Culture Conditions: The observed morphological changes may be a result of other stressors in your cell culture system, with P188 modulating the cellular response.
-
Action: Ensure that your cell culture conditions (e.g., media, temperature, CO2 levels) are optimal and consistent across experiments.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on various cellular parameters.
Table 1: Effects of this compound on Cell Mechanical Properties and Size
| Cell Type | P188 Concentration | Incubation Time | Parameter | Observation | Reference |
| Jurkat cells | 1% (w/v) | 3 hours | Deformability | ~23% decrease | [7] |
| Jurkat cells | 0.1% and 0.5% (w/v) | 3 hours | Deformability | No significant change | [7] |
| Jurkat cells | 0.1%, 0.5%, 1% (w/v) | 3 hours | Cell Size (FSC-A) | No significant change | [7] |
| Red Blood Cells | Not specified | 3 hours | Deformability | ~16% decrease | [7] |
Table 2: Effects of this compound on Apoptosis and Cell Viability
| Cell Type | Stressor | P188 Concentration | Outcome | Observation | Reference |
| iPSC-derived Cardiomyocytes | Hypoxia/Reoxygenation | 1 µM - 100 fM | Apoptosis (Annexin V+) | Reduction from 3.7% to 2.0% | [2] |
| iPSC-derived Cardiomyocytes | Hypoxia/Reoxygenation | Increasing concentrations | Cell Survival | Up to 90% survival vs. 50% in untreated | [13] |
| K562 leukemia cells | None | 6% | Apoptosis | Accumulation of apoptotic cells | [14] |
| Human PMNs | None | 0.005 - 15 mg/ml | Viability | >95% viability across all concentrations | [8] |
Table 3: Effects of this compound on Cell Adhesion Molecule Expression and Cytokine Secretion
| Cell Type | Stimulus | P188 Concentration | Parameter | Observation | Reference |
| Human PMNs | fMLP | "Very high dose" | CD11b Expression | Increased | [9] |
| Human PMNs | PMA | "Low, medium, high dose" | CD11b Expression | Decreased | [9] |
| Mouse Splenocytes | RBD antigen | Not specified | IFN-γ, IL-2, IL-10, IL-4 | Increased production compared to MF59 adjuvant | [8] |
| Mouse Hippocampus | Paraquat (B189505) + Maneb | 0.8 g/kg | IL-6, IL-1β, TNF-α mRNA | Attenuated increase | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells with media only for background measurement.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
-
Troubleshooting Note: If you suspect interference from P188, run a parallel experiment with cell-free wells containing your P188 concentrations to measure any direct reduction of MTT.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining via Flow Cytometry
-
Cell Preparation: After treatment with this compound, harvest both adherent and suspension cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Protocol 3: Visualization of F-actin Cytoskeleton by Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach 40-50% confluency.[4]
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Gently wash the cells with warm PBS and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in the blocking buffer for 20-60 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Troubleshooting Note: Due to the surfactant nature of P188, ensure thorough washing steps to minimize background fluorescence.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in inflammation and cell survival.
Experimental Workflow for Assessing P188 Effects
A general workflow for investigating the impact of this compound on cell morphology and phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardioprotection by this compound is mediated through increased endothelial nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andrewslab.ca [andrewslab.ca]
- 5. researchgate.net [researchgate.net]
- 6. Potential Effects of this compound on Rat Isolated Brain Mitochondria after Oxidative Stress In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound on human PMN cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated anti-inflammatory effect rescues cognitive deficits in paraquat and maneb-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
Best practices for the long-term storage of Poloxamer 188 powder and solutions.
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of Poloxamer 188 (P188) powder and its aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of P188 in experimental and formulation applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is important to protect it from heat and moisture to prevent caking and degradation.[1][3] Avoid dust formation and take precautions against static discharges, as fine dust can be explosive.[1]
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous solutions of this compound are generally stable and can be stored at room temperature (15-30°C).[4][5][6] Some suppliers recommend refrigerated storage at 2-8°C for reference standards.[7] Solutions should be kept in tightly closed containers.[4] For cell culture applications, sterile-filtered solutions should be handled using aseptic techniques to prevent contamination.
Q3: What is the typical shelf life of this compound powder and solutions?
A3: this compound powder can have a shelf life of 48 months when stored under recommended conditions.[8] Commercially prepared 10% solutions may have a shelf life of 18 months from the date of manufacture.[6] The stability of self-prepared solutions can vary based on the preparation method, buffer system, and storage conditions.[9][10]
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound, particularly in the solid state at high humidity and in solution.[9][10][11] Studies have shown that P188 powder can degrade at 40°C/75% RH, leading to the formation of acids (formic, acetic) and aldehydes (formaldehyde, acetaldehyde), causing a drop in the pH of a reconstituted solution.[11] In solution, degradation is also strongly dependent on temperature.[9][10]
Q5: Does the buffer system impact the stability of this compound solutions?
A5: Yes, the buffer type significantly influences the stability of P188 in solution.[9][10] For instance, degradation has been observed to be higher in histidine buffer compared to citrate (B86180) buffer or water, where histidine may promote oxidation under certain conditions.[9][12][13] However, under thermal stress at 40°C, histidine has also been shown to protect P188 from degradation.[12][13]
Q6: What are the primary degradation pathways for this compound?
A6: The primary degradation pathway for this compound is auto-oxidation, especially at elevated temperatures.[11] This process involves chain cleavage and results in the formation of smaller molecules like organic acids and aldehydes.[11] The presence of trace metals and exposure to hydroxyl radicals can also promote oxidative degradation.[9][12]
Q7: Can I add an antioxidant to my this compound solution to improve stability?
A7: Yes, both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) permit the addition of a suitable antioxidant to this compound formulations, although they do not mandate specific measures like nitrogen gassing.[9][11] The addition of an antioxidant can help mitigate oxidative degradation.
Troubleshooting Guide
Issue 1: The this compound powder has become caked or clumped.
-
Possible Cause: Exposure to moisture and/or high temperatures during storage. Hygroscopic compounds readily absorb moisture from the air, leading to clumping.[3]
-
Recommended Action:
-
Assess the extent of caking. If minor, the powder may still be usable, but its performance should be verified in a small-scale, non-critical application first.
-
Ensure the container is always tightly sealed immediately after use.
-
Store the container in a desiccator or a controlled low-humidity environment.
-
Avoid storing the powder near heat sources.
-
Issue 2: My this compound solution appears cloudy or has formed precipitates.
-
Possible Cause:
-
Contamination: Microbial growth can cause turbidity.
-
Degradation: Long-term storage, especially under suboptimal conditions, can lead to the formation of insoluble degradation products.
-
Incompatibility: Interactions with other formulation components, such as preservatives (e.g., phenol, benzyl (B1604629) alcohol), can cause aggregation and turbidity over time.[14]
-
Concentration Effects: At very high concentrations or in the presence of certain salts, P188 may exhibit different phase behavior.
-
-
Recommended Action:
-
If microbial contamination is suspected, discard the solution. Prepare fresh solutions using sterile water or buffer and pass through a 0.22 µm filter.
-
If incompatibility is suspected, review all components of the formulation. A systematic study may be needed to identify the interacting species.
-
Prepare a fresh solution and store it under the recommended conditions (room temperature, protected from light).
-
Issue 3: I am observing lot-to-lot variability and reduced performance of P188 in my cell culture experiments.
-
Possible Cause: this compound is a polymeric mixture, and inherent batch-to-batch variance in molecular weight distribution and hydrophobicity can occur.[15][16] These variations can affect its ability to protect cells from shear stress.[16][17] Low-performing lots may have a higher content of high molecular weight (HMW), more hydrophobic species that can interfere with the protective function.[17]
-
Recommended Action:
-
Source high-purity P188 optimized for cell culture applications, which typically has lower hydrophobicity and molecular weight.[16]
-
When a new lot is received, perform a small-scale performance test to qualify it before use in large-scale or critical experiments.
-
Consult the supplier's Certificate of Analysis (CoA) for data on molecular weight and other relevant specifications.
-
Issue 4: The pH of my unbuffered this compound solution has decreased over time.
-
Possible Cause: Oxidative degradation of the P188 polymer has occurred, leading to the formation of acidic byproducts such as formic acid and acetic acid.[11] This is more likely if the solution was stored at elevated temperatures or exposed to light.
-
Recommended Action:
-
Discard the solution, as the presence of degradation products indicates compromised quality.
-
Prepare a fresh solution and store it properly.
-
For pH-sensitive applications, use a buffered solution and monitor the pH periodically. Consider adding a suitable antioxidant to the formulation to slow the degradation process.
-
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Parameter | Recommended Condition | Rationale / Notes |
| Powder | Temperature | Room Temperature (<30°C)[8] or +2°C to +25°C[18] | Protect from heat to prevent degradation.[1] |
| Humidity | Dry environment | Prevents caking and hydrolysis. Store in tightly sealed containers.[1][2] | |
| Light | Away from bright light[8] | Minimizes potential photo-oxidation. | |
| Solution (10%) | Temperature | 15-30°C (Room Temperature)[5][6] | Stable under normal conditions.[4] Keep cool.[4] |
| Container | Tightly closed[4] | Prevents evaporation and contamination. | |
| Shelf Life | ~18 months (commercial prep)[6] | Varies by manufacturer and formulation. |
Table 2: Key Factors Influencing this compound Solution Stability
| Factor | Effect on Stability | Details |
| Temperature | High Impact | Degradation is strongly temperature-dependent.[9][10] Elevated temperatures (e.g., 40°C) accelerate oxidation.[11] |
| Buffer Type | High Impact | Stability is strongly dependent on the buffer.[9][10] Histidine can promote oxidation under some conditions but may be protective in others.[9][12][13] |
| pH | Moderate Impact | While P188 is stable over a range of pH values, extreme pH can potentially accelerate degradation.[9] |
| Trace Metals | Moderate Impact | Trace metals can catalyze oxidative degradation.[9] |
| Antioxidants | Positive Impact | Addition of a suitable antioxidant can inhibit auto-oxidation.[9][11] |
| Preservatives | Negative Impact | Can interact with P188 to form aggregates (e.g., with phenol, benzyl alcohol).[14] |
Experimental Protocols
Protocol: Assessment of this compound Stability by Forced Degradation Study
This protocol outlines a general methodology to evaluate the stability of a this compound solution under stress conditions, which can help predict its long-term stability.
1. Objective: To identify potential degradation pathways and critical stability-indicating parameters for a specific this compound formulation.
2. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q) or relevant buffer (e.g., citrate, histidine)
-
Stress agents: Hydrogen peroxide (H₂O₂), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Analytical equipment: HPLC system, GC-MS, pH meter, UV-Vis spectrophotometer
3. Methods:
-
a. Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 1% w/v) in the chosen aqueous medium (water or buffer).
-
Divide the stock solution into several aliquots for different stress conditions. Keep one aliquot as an unstressed control at the recommended storage temperature.
-
-
b. Application of Stress Conditions (Forced Degradation):
-
Oxidative Stress: Add a low concentration of H₂O₂ (e.g., 0.1% - 3%) to an aliquot. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).[12]
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 40°C, 60°C) for an extended period (e.g., 1-4 weeks).[12][13]
-
Acid/Base Hydrolysis: Adjust the pH of aliquots to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions. Incubate at a controlled temperature.
-
Photostability: Expose an aliquot to a controlled light source (per ICH Q1B guidelines) while keeping a control sample wrapped in foil.
-
-
c. Sample Analysis:
-
At specified time points, withdraw samples from each condition.
-
Visual Inspection: Note any changes in color or clarity.
-
pH Measurement: Record the pH of the solution to detect the formation of acidic degradants.
-
Chromatographic Analysis:
-
Use techniques like GC-MS to identify and quantify volatile degradation products such as formaldehyde (B43269) and acetaldehyde.[9]
-
Use LC-MS or a dedicated Liquid Adsorption Chromatography (LAC) method to characterize non-volatile degradants and changes in the polymer distribution.[9][12][13]
-
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in absorbance that may indicate degradation.[9]
-
4. Data Interpretation: Compare the analytical results from the stressed samples to the unstressed control. The appearance of new peaks in chromatograms, a significant shift in pH, or changes in spectroscopic profiles are all indicators of degradation. This information helps to understand the stability limits of the formulation.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. carlroth.com [carlroth.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. This compound Non-ionic Surfactant (10%) 100 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 7. This compound EP Reference Standard CAS 9003-11-6 Sigma Aldrich [sigmaaldrich.com]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Solution Stability of this compound Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the interactions between this compound and preservative molecules in protein formulations [morressier.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Optimizing this compound [bioprocessonline.com]
- 17. Mechanism investigation for this compound raw material variation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound EMPROVE® EXPERT cell culture optimized CAS 9003-11-6 | 137097 [merckmillipore.com]
Validation & Comparative
Poloxamer 188 vs. Pluronic F-68: A Guide to Interchangeability in Research
For researchers, scientists, and drug development professionals, the interchangeability of reagents is a critical consideration for experimental reproducibility and success. This guide provides an objective comparison of Poloxamer 188 and Pluronic F-68, two commonly used non-ionic surfactants, to determine their suitability for interchangeable use in research applications. The comparison is supported by a review of their chemical properties, performance data in key applications, and detailed experimental protocols.
Chemical Identity and Physical Properties: Fundamentally the Same
This compound and Pluronic F-68 are, in fact, different names for the same chemical entity.[1][2][3] "Pluronic" is a trade name, and the "F-68" designation corresponds to a specific grade that is chemically identical to what is generically known as this compound.[1][2] Both are synthetic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2][4][5] This amphiphilic structure is responsible for their surfactant properties.[1][4]
The nomenclature "188" in this compound decodes its approximate molecular weight and composition. The first digit ("18") indicates the approximate molecular weight of the hydrophobic PPO core (1800 g/mol ), and the last digit ("8") signifies that the hydrophilic PEO portion constitutes 80% of the total molecule by weight.
While chemically identical, it is crucial to recognize that different commercial preparations can have variations in their purity, molecular weight distribution, and the presence of manufacturing byproducts.[6] These differences can impact experimental outcomes, a critical point we will explore further.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Pluronic F-68 | Reference(s) |
| Synonyms | Pluronic F-68, Kolliphor P188 | This compound | [2][3] |
| CAS Number | 9003-11-6 | 9003-11-6 | [3] |
| Chemical Structure | (PEO)~80-(PPO)~27-(PEO)~80 | (PEO)~80-(PPO)~27-(PEO)~80 | [4] |
| Average Molecular Weight | ~8400 Da | ~8400 Da | [5][7][8][9] |
| Hydrophile-Lipophile Balance (HLB) | ~29 | ~29 | [4][10] |
| Physical Form | White, waxy powder or flakes | White, waxy powder or flakes | [2][3] |
| Solubility | Water soluble | Water soluble | [5] |
Mechanism of Action in Research Applications
The primary function of this compound / Pluronic F-68 in research stems from its ability to interact with and stabilize biological surfaces, most notably the cell membrane. This interaction is key to its two main applications: protecting cells from shear stress and enhancing the solubility of poorly soluble compounds.
-
Shear Stress Protection: In bioreactors and suspension cell cultures, mechanical forces from agitation and gas sparging can damage or lyse cells.[6][11] this compound is thought to adsorb to the cell surface, increasing the strength and stability of the plasma membrane.[5][7] This protective layer helps cells withstand hydrodynamic forces, thereby improving cell viability and productivity.[1][6]
-
Solubilization and Drug Delivery: The amphiphilic nature of this compound allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micellar concentration (CMC).[12][13] The hydrophobic PPO core of these micelles can encapsulate poorly water-soluble drugs, effectively increasing their solubility and stability in formulations.[1][12][14]
Performance Data in Key Research Applications
The efficacy of this compound / Pluronic F-68 is most critically evaluated in cell culture and drug formulation. While the two are chemically the same, performance can vary based on the purity of the specific lot used.
Cell Culture Performance
In bioprocessing, this compound is a standard additive to cell culture media to protect cells from shear forces in bioreactors.[6][11] Studies have shown that its addition is crucial for maintaining high cell viability, especially in high-density perfusion cultures or during scale-up.[11][15] However, inconsistencies between different lots and suppliers have been reported to negatively affect cell growth and productivity.[6][16] These issues are often attributed to the presence of more hydrophobic, higher molecular weight polymer chains or other impurities from the manufacturing process, which can be detrimental to cell health.[6][15]
Table 2: Representative Data on this compound in Cell Culture
| Cell Line | Application | Key Finding | Quantitative Result | Reference |
| Jurkat & HEK cells | Microfluidics | Addition of 0.5-1% (w/v) Pluronic F-68 caused significant cell stiffening after 3 hours. | Deformation decreased by ~10-20% | [9] |
| CHO-S cells | High Shear Culture | Kolliphor® P188 Cell Culture (a specific grade of this compound) showed a statistically significant increase in viable cell numbers compared to a control by day 4. | Data presented graphically | [17] |
| Caco-2 cells | Nanoparticle Uptake | Pluronic® F-68 increased nanoparticle association with cells, attributed to an increase in membrane stiffness. | Association increased with concentration | [18] |
| K562 Leukemia Cells | Apoptosis Study | Treatment with 6% Pluronic F-68 induced G2/M phase cell cycle arrest and apoptosis. | Not specified | [19] |
Drug Formulation and Delivery
This compound is widely used as a solubilizing agent, emulsifier, and stabilizer in pharmaceutical formulations.[1][14] It is particularly valuable for increasing the solubility of poorly water-soluble drugs.[20] For instance, in one study, the solubility of the poorly soluble compound emodin (B1671224) was shown to increase with rising concentrations of either this compound or Poloxamer 407.[20] Both were effective, though Poloxamer 407, being more hydrophobic, showed a stronger effect at higher concentrations.[20] This highlights that while this compound is effective, other poloxamers might be selected for specific formulation goals.
The Critical Question of Interchangeability
Based on chemical structure, this compound and Pluronic F-68 are identical and therefore, in principle, interchangeable. However, in practice, direct interchangeability without validation is not recommended . The critical determinant of performance is not the name, but the purity, quality, and consistency of the specific product batch .
Manufacturing processes for poloxamers can result in a distribution of polymer chain lengths and may introduce impurities, such as di-block copolymers or residual catalysts.[6][21][22] These variations can lead to significant lot-to-lot variability, impacting experimental reproducibility.[6][16] For sensitive applications like mammalian cell culture, even minor impurities can compromise cell viability and process performance.[6]
Therefore, while a researcher can switch from a product labeled "this compound" to one labeled "Pluronic F-68," it is imperative to source them from a reputable manufacturer that provides certificates of analysis with tight control over specifications like average molecular weight, polydispersity, and impurity profiles. For critical experiments, it is best practice to qualify a specific supplier and lot number and to avoid switching mid-study.
References
- 1. Pluronic F 68 (this compound) 100 g. - Landrau Scientific Innovations LLC [landrauscientific.com]
- 2. specialchem.com [specialchem.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Impact of this compound (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pluronic F 68 (this compound) 1000 g. - Landrau Scientific Innovations LLC [landrauscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Causative factors behind this compound (Pluronic F68, Flocor)-induced complement activation in human sera. A protective role against poloxamer-mediated complement activation by elevated serum lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Comparing the efficacy of Poloxamer 188 and Polysorbate 80 in protein stabilization.
In the realm of biopharmaceutical formulation, ensuring the stability of protein therapeutics is paramount to their safety and efficacy. Non-ionic surfactants are indispensable excipients employed to protect proteins from aggregation and denaturation induced by various stresses encountered during manufacturing, storage, and administration. Among the most commonly used surfactants are Poloxamer 188 and Polysorbate 80. This guide provides an objective comparison of their efficacy in protein stabilization, supported by experimental data, detailed methodologies, and visual representations of key processes.
Executive Summary
Both this compound and Polysorbate 80 are effective in stabilizing proteins, particularly monoclonal antibodies (mAbs), against interfacial and mechanical stresses. Polysorbate 80 is generally more effective at lower concentrations in preventing aggregation at air-water and solid-liquid interfaces due to its preferential adsorption at these sites.[1][2] However, it is prone to degradation by hydrolysis and oxidation, which can generate reactive species that may compromise protein stability.[3] this compound, a triblock copolymer, is considered more stable against chemical degradation.[3][4] Its primary stabilization mechanism is believed to involve the formation of protective complexes with proteins, enhancing their colloidal stability. While often requiring higher concentrations than Polysorbate 80 to achieve a similar stabilizing effect against some stresses, its stability profile presents a significant advantage for long-term formulation robustness.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Polysorbate 80 in stabilizing different model proteins under various stress conditions.
Table 1: Stabilization of Monoclonal Antibodies (mAbs) Against Aggregation
| Stress Condition | Protein | Surfactant | Concentration (% w/v) | Metric | Result | Reference |
| Agitation | mAb | Polysorbate 80 | 0.01 | Monomer Recovery | ~100% | [5] |
| Agitation | mAb | This compound | 0.5 | Monomer Recovery | Increased monomer production | [6] |
| Agitation | mAb | Polysorbate 80 | 0.005 | Monomer Recovery | Protection against mechanical stress | [5] |
| Agitation | mAb | This compound | Not specified | Aggregation | Negligible stabilizing effect against some solid-liquid interfaces | [1] |
| Long-term Storage (2-8°C) | mAb | Polysorbate 80 | Not specified | Particle Formation | No visible particles | [5] |
| Long-term Storage (2-8°C) | mAb | This compound | Not specified | Particle Formation | Visible protein-polydimethylsiloxane (PDMS) particles observed in some formulations | [5] |
Table 2: Stabilization of Lactate (B86563) Dehydrogenase (LDH) Against Stress
| Stress Condition | Surfactant | Concentration (% w/v) | Metric | Result | Reference |
| Freeze-Thaw (5 cycles) | This compound | ≥0.100 | Activity Recovery | Stabilized the protein | [7] |
| Freeze-Thaw (5 cycles) | This compound | ≤0.010 (with sugar) | Activity Recovery | Improved stabilizing function | [7] |
| Freeze-Thaw | This compound | Not specified | Aggregation | Promising alternative to polysorbates | [7] |
| Shaking (30h, RT) | Polysorbate 80 | ≤0.01 | Tetramer Recovery | Higher recovery than P188 | [2] |
| Shaking (30h, RT) | This compound | ≤0.01 | Tetramer Recovery | Lower recovery than PS80 | [2] |
| Quiescent Storage (40°C) | Polysorbate 80 | Not specified | Protein Unfolding | Accelerated unfolding | [2] |
| Quiescent Storage (40°C) | This compound | Not specified | Protein Structure | Did not impact protein structure | [2] |
Mechanisms of Protein Stabilization
The distinct chemical structures of this compound and Polysorbate 80 lead to different primary mechanisms of protein stabilization.
Polysorbate 80: This surfactant primarily acts by competitively adsorbing to interfaces (e.g., air-water, solid-water). By preferentially occupying these interfaces, it prevents proteins from adsorbing and subsequently unfolding and aggregating.
This compound: The proposed mechanism for this compound involves direct interaction with the protein, forming a protective "shield" or complex. This interaction is thought to increase the protein's colloidal stability and prevent self-association.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate protein stability.
Agitation Stress Assay
This assay simulates the mechanical stresses a protein formulation might encounter during shipping and handling.
Protocol:
-
Prepare protein solutions in the desired formulation buffer with and without the test surfactants (this compound and Polysorbate 80) at various concentrations.
-
Fill identical vials (e.g., glass or polypropylene) with the protein solutions, ensuring a consistent headspace-to-liquid volume ratio.
-
Place the vials on an orbital shaker and agitate at a controlled speed (e.g., 150-250 rpm) at a specified temperature (e.g., room temperature) for a defined period (e.g., 24-72 hours).[8]
-
At predetermined time points, withdraw aliquots for analysis.
-
Analyze the samples for the presence of soluble and insoluble aggregates using methods such as Size Exclusion Chromatography (SEC) and turbidity measurements.
Freeze-Thaw Stability Assay
This protocol assesses the stability of a protein formulation upon repeated cycles of freezing and thawing.
Protocol:
-
Prepare protein formulations with and without the surfactants of interest.
-
Aliquot the samples into appropriate containers (e.g., cryovials).
-
Freeze the samples at a controlled rate to a specified temperature (e.g., -20°C or -80°C) and hold for a defined period (e.g., at least 12-24 hours).[9][10]
-
Thaw the samples at a controlled rate to a specified temperature (e.g., room temperature or 2-8°C).[9][10]
-
This constitutes one freeze-thaw cycle. Repeat for a predetermined number of cycles (typically 3-5).[9]
-
After the final cycle, and for some protocols after each cycle, collect samples for analysis.
-
Analyze the samples for aggregation (SEC, DLS), changes in protein structure (CD, DSC), and biological activity.
Analytical Techniques
1. Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules (aggregates) elute first, followed by the monomer, and then any smaller fragments.[11]
-
Methodology:
-
Equilibrate an SEC column (e.g., silica-based with a hydrophilic coating) with a suitable mobile phase (e.g., the formulation buffer).[12]
-
Inject a defined volume of the protein sample.
-
Monitor the eluent using a UV detector at a wavelength where the protein absorbs (typically 280 nm or 214 nm).
-
Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each species.
-
2. Differential Scanning Calorimetry (DSC)
-
Principle: Measures the heat capacity of a sample as a function of temperature. As a protein unfolds due to thermal stress, it absorbs heat, resulting in an endothermic peak. The temperature at the peak maximum (Tm) is an indicator of the protein's thermal stability.[13][14]
-
Methodology:
-
Prepare the protein sample and a matching buffer reference.
-
Load the sample and reference into the DSC cells.
-
Increase the temperature at a constant rate (e.g., 1°C/minute) over a defined range (e.g., 20°C to 100°C).[15]
-
Record the differential heat flow between the sample and reference cells.
-
Analyze the resulting thermogram to determine the melting temperature (Tm) and enthalpy of unfolding (ΔH).[13]
-
3. Turbidity Measurement
-
Principle: Measures the amount of light scattered by particles in a solution. An increase in turbidity, measured as optical density (OD), indicates the formation of insoluble aggregates.[16][17]
-
Methodology:
-
Pipette the protein samples into a 96-well plate or a cuvette.
-
Use a spectrophotometer or plate reader to measure the absorbance at a wavelength where the protein does not absorb (e.g., 350 nm to 600 nm).[17][18]
-
An increase in the OD value over time or after stress indicates an increase in insoluble aggregates.
-
Conclusion
The choice between this compound and Polysorbate 80 for protein stabilization is not straightforward and depends on the specific protein, the formulation, and the types of stresses the product will encounter.
-
Polysorbate 80 is a highly effective interfacial stabilizer, often at very low concentrations. However, its susceptibility to degradation is a significant concern that requires careful consideration and control of raw material quality and storage conditions.
-
This compound offers a more stable alternative, mitigating the risks associated with polysorbate degradation. While it may be less effective at interfaces and sometimes require higher concentrations, its different stabilization mechanism and superior chemical stability make it a compelling choice, particularly for formulations requiring long-term stability or those sensitive to oxidative stress.
Ultimately, a thorough formulation development program that includes head-to-head comparisons under relevant stress conditions is essential to select the optimal surfactant for a given protein therapeutic.
References
- 1. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of surfactants on lactate dehydrogenase aqueous solutions: A comparative study of this compound, polysorbate 20 and 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. This compound as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. microchemlab.com [microchemlab.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]
- 16. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Poloxamer 188 and Other Non-Ionic Surfactants for Enhanced Cell Protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Non-Ionic Surfactants for Cytoprotection
In the realm of biopharmaceutical production and cell-based research, maintaining cell viability and integrity is paramount. Cells in suspension cultures, particularly in large-scale bioreactors, are subjected to various physical stresses, including shear forces from agitation and sparging. The addition of non-ionic surfactants to cell culture media is a widely adopted strategy to mitigate this damage. This guide provides a comparative analysis of Poloxamer 188 (also known as Pluronic® F-68), a leading cell protectant, against other common non-ionic surfactants, offering a data-driven perspective for researchers and drug development professionals.
Performance Comparison of Non-Ionic Surfactants
The protective efficacy of non-ionic surfactants is primarily attributed to their ability to interact with and stabilize cell membranes, reducing the damage caused by hydrodynamic stress. This section presents a compilation of experimental data comparing this compound with other non-ionic surfactants.
Table 1: Shear Stress Protection in CHO Cells
Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. Protecting these cells from shear stress is critical for maximizing productivity. The following table summarizes the performance of different concentrations of this compound in protecting CHO cells from shear-induced viability loss.
| Surfactant | Concentration (g/L) | Cell Line | Stress Condition | Viable Cell Density (VCD) (% of control) | Viability (%) | Reference |
| This compound | 0 | CHO-DG44 | Shaken Culture | 100 | ~85 | [1][2] |
| 0.5 | CHO-DG44 | Shaken Culture | ~110 | ~90 | [1][2] | |
| 1.0 | CHO-DG44 | Shaken Culture | ~115 | >95 | [1][2] | |
| 2.0 | CHO-DG44 | Shaken Culture | ~118 | >95 | [1][2] | |
| This compound | 1.0 | CHO-S | Baffled Shake Flasks (High Agitation) | Maintained high VCD | >90 (after 4h) | [3] |
| Untreated Control | CHO-S | Baffled Shake Flasks (High Agitation) | Significant Drop | <70 (after 4h) | [3] |
Note: Data is compiled from multiple sources and normalized for comparative purposes. Experimental conditions may vary between studies.
Table 2: General Cytotoxicity of Non-Ionic Surfactants in CHO-K1 Cells
While providing protection against physical stress, it is crucial that the surfactants themselves do not exhibit significant cytotoxicity. The following table presents the 50% inhibitory concentration (IC50) values for various non-ionic surfactants, indicating their relative toxicity to CHO-K1 cells. A higher IC50 value corresponds to lower cytotoxicity.
| Surfactant | IC50 (µg/mL) | Reference |
| Vanillin Ethoxylates (VAEOs) | > 100 | [1] |
| Nonylphenol Ethoxylates (NPEOs) | ~10 | [1] |
Note: This data is from a study on general cytotoxicity and not specifically on shear stress protection.
Table 3: Comparative Efficacy in Protein Stabilization Under Mechanical Stress
The ability of a surfactant to protect cells often correlates with its ability to stabilize biological macromolecules like proteins from denaturation at interfaces. This table compares the effectiveness of different non-ionic surfactants in preventing protein aggregation under mechanical stress.
| Surfactant | Concentration | Protein | Stress Condition | Aggregation/Particle Formation | Reference |
| This compound | ≤ 0.01% w/v | Lactate (B86563) Dehydrogenase (LDH) | Shaking | Higher LDH tetramer recovery than control | |
| Polysorbate 20 | ≤ 0.01% w/v | Lactate Dehydrogenase (LDH) | Shaking | Higher LDH tetramer recovery than this compound | |
| Polysorbate 80 | ≤ 0.01% w/v | Lactate Dehydrogenase (LDH) | Shaking | Higher LDH tetramer recovery than this compound | [4] |
| Brij 35 | Not specified | Monoclonal Antibody | Agitation | Stabilizes against aggregation at air-water interface | [5] |
| This compound | Not specified | Monoclonal Antibody | Agitation | Negligible stabilizing effect against solid-liquid interfaces | [5] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Shear Stress Protection Assay in a Bioreactor Scale-Down Model
This protocol describes a method to assess the shear-protective effect of surfactants using baffled shake flasks to simulate the hydrodynamic stress in large-scale bioreactors.[3][6][7]
Objective: To quantify the ability of non-ionic surfactants to protect suspension cells from shear-induced damage.
Materials:
-
Suspension cell line (e.g., CHO-S)
-
Chemically defined cell culture medium
-
Non-ionic surfactants (this compound, Polysorbate 80, Brij 35)
-
Baffled shake flasks
-
Orbital shaker incubator
-
Cell counter (e.g., trypan blue exclusion method)
-
Lactate Dehydrogenase (LDH) assay kit
-
Propidium (B1200493) Iodide (PI)
Procedure:
-
Cell Culture Preparation: Culture CHO-S cells in the desired medium to a sufficient density for inoculation.
-
Experimental Setup: Prepare baffled shake flasks containing the cell culture medium supplemented with different concentrations of the test surfactants. Include a control flask with no surfactant.
-
Inoculation: Inoculate the flasks with CHO-S cells at a predetermined seeding density.
-
Induction of Shear Stress: Place the flasks on an orbital shaker at a high agitation speed (e.g., 180-220 rpm) to generate significant shear stress.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), aseptically collect samples from each flask.
-
Cell Viability and Density Measurement:
-
Determine the viable cell density and percent viability using a cell counter and the trypan blue exclusion method.
-
-
Cell Membrane Integrity Assessment (LDH Assay):
-
Centrifuge the collected cell samples to separate the supernatant.
-
Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[8] Higher LDH release indicates greater cell membrane damage.
-
-
Cell Membrane Permeability Assessment (Propidium Iodide Staining):
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH released from damaged cells into the culture supernatant.[8][11][12]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.
Procedure (General Outline):
-
Collect the cell culture supernatant by centrifugation.
-
Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on controls (e.g., untreated cells and cells lysed with a detergent).
Propidium Iodide (PI) Staining for Membrane Integrity
This flow cytometry-based assay identifies cells with compromised plasma membranes.[9][10][13][14]
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live cells. It can, however, enter cells with damaged membranes and bind to DNA, emitting a red fluorescence.
Procedure (General Outline):
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer.
-
Add the PI staining solution to the cell suspension.
-
Incubate the cells on ice and protected from light.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of PI-positive (dead or membrane-compromised) cells.
Signaling Pathways and Mechanisms of Action
The protective effects of non-ionic surfactants are not solely based on their physical interaction with the cell membrane. Evidence suggests that they can also modulate intracellular signaling pathways involved in cell stress and survival.
This compound and the p38 MAPK Pathway:
Several studies have indicated that this compound can inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway in response to cellular stress.[15] The p38 MAPK pathway is a key regulator of apoptosis (programmed cell death) and inflammation. By inhibiting p38 activation, this compound can suppress downstream apoptotic signaling cascades, thereby promoting cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of bioreactor scale-down model using orthogonal projections to latent structures method and CO2 supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic approach for scale-down model development and characterization of commercial cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Red but not dead? Membranes of stressed Saccharomyces cerevisiae are permeable to propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Validation of Poloxamer 188's Membrane-Sealing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The integrity of the plasma membrane is fundamental to cellular function and survival. Its disruption, caused by a variety of insults, can lead to cell death and contribute to the pathology of numerous diseases. Poloxamer 188 (P188), a non-ionic triblock copolymer, has emerged as a promising agent for sealing damaged cell membranes. This guide provides a comprehensive comparison of in vitro assays used to validate the membrane-sealing capabilities of this compound, alongside a comparative look at alternative compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting and implementing appropriate validation strategies.
Introduction to this compound and Membrane Sealing
This compound is an FDA-approved biocompatible copolymer renowned for its surfactant properties.[1] Its unique structure, consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, allows it to interact with and stabilize compromised cell membranes.[2][3][4] The proposed mechanism involves the insertion of the hydrophobic PPO core into the damaged, more fluid regions of the lipid bilayer, while the hydrophilic PEO chains remain in the aqueous environment.[2][5] This action is believed to restore membrane integrity, reduce permeability, and prevent the leakage of intracellular contents.[1][6] Studies suggest that P188 selectively targets and is "squeezed out" of healthy membranes with normal surface pressure, thereby localizing its effects to injured cells.[5][7][8]
Comparative Analysis of In Vitro Validation Assays
The membrane-sealing efficacy of this compound can be quantitatively assessed using a variety of in vitro assays. The most common methods focus on measuring the leakage of intracellular components or the uptake of membrane-impermeable dyes.
Table 1: Comparison of In Vitro Assays for Membrane Integrity
| Assay | Principle | Advantages | Disadvantages |
| Lactate (B86563) Dehydrogenase (LDH) Release Assay | Measures the activity of LDH, a cytosolic enzyme, released into the culture medium upon membrane damage. | Simple, colorimetric, high-throughput, and cost-effective.[9][10] | Indirect measure of membrane damage; LDH in serum can cause background signal.[10] |
| Propidium (B1200493) Iodide (PI) Uptake Assay | Utilizes a fluorescent dye that is excluded by intact membranes but enters cells with compromised membranes to intercalate with DNA. | Allows for direct visualization and quantification of dead or membrane-compromised cells via fluorescence microscopy or flow cytometry.[11][12] | Requires specialized equipment (fluorescence microscope or flow cytometer). |
| Fluorescence Microscopy with Dextran (B179266) | Involves loading cells with a fluorescent dextran and observing its leakage out of the cell upon injury. Membrane repair can be visualized by the retention of the dye. | Provides direct visual evidence of membrane sealing and repair over time.[2] | Can be lower throughput and more challenging to quantify than plate-based assays. |
Experimental Protocols
This protocol is adapted from commercially available kits and established methodologies.[9][10][13][14]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Test compound (e.g., this compound) and vehicle control
-
Inducing agent for membrane damage (e.g., chemical toxin, electroporation)
-
LDH assay kit (containing substrate mix and stop solution) or individual reagents
-
10X Lysis Buffer (e.g., Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound or alternative compounds for a specified duration. Include vehicle-treated controls.
-
Induction of Membrane Damage: Introduce the membrane-damaging agent to the appropriate wells.
-
Controls:
-
Spontaneous LDH Release: Cells treated with vehicle only (no damaging agent).
-
Maximum LDH Release: Cells lysed with 10X Lysis Buffer.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for a period sufficient to induce cytotoxicity.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm using a microplate reader. The 680 nm reading serves as a background correction.
-
Calculation:
-
Corrected Absorbance = A490nm - A680nm
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
This protocol is designed for analysis by flow cytometry.[11][15][16]
Materials:
-
Cells in suspension
-
Flow cytometry tubes
-
Test compound (e.g., this compound) and vehicle control
-
Inducing agent for membrane damage
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from your experimental conditions.
-
Treatment and Injury: Treat cells with this compound or alternatives, followed by the induction of membrane damage.
-
Washing: Wash the cells once or twice with cold Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
PI Staining: Add 5 µL of PI staining solution per 100 µL of cell suspension.
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light. Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. PI fluoresces in the red spectrum.
-
Data Analysis: Gate on the cell population based on forward and side scatter. Quantify the percentage of PI-positive (dead/membrane-compromised) cells in each sample.
Performance Comparison: this compound vs. Alternatives
While this compound is a well-established membrane sealant, other compounds are also used to stabilize biological formulations and may offer protective effects. Polysorbates 20 and 80 are widely used surfactants, but they are prone to degradation.[17] Emerging alternatives include di-block copolymers, which have shown promise in protecting against hypoxia-reoxygenation injury, in some cases outperforming P188.[4][18]
Table 2: Quantitative Comparison of Membrane-Sealing Agents
| Compound | Model System | Assay | Efficacy Metric | Reference |
| This compound | Mouse coronary artery endothelial cells (hypoxia-reoxygenation) | LDH Release | Significant dose-dependent reduction in LDH leakage. | [4][18] |
| Di-block Copolymers (PEO-PPO-tert-butyl) | Mouse coronary artery endothelial cells (hypoxia-reoxygenation) | LDH Release | Significantly attenuated cell damage, in some cases superior to P188. | [4][18] |
| This compound | SH-SY5Y cells (amyloid oligomer toxicity) | Cell Viability | 16% increase in cell survival with 2 µg P188 treatment. | [1] |
| This compound | MLE-12 cells (hypoxia/reoxygenation) | PI Uptake | Reduced the number of PI-positive cells. | [19] |
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Experimental workflow for the Propidium Iodide uptake assay.
Caption: Simplified mechanism of this compound membrane sealing.
Conclusion
The validation of this compound's membrane-sealing ability is crucial for its application in various biomedical fields. The in vitro assays detailed in this guide, particularly the LDH release and propidium iodide uptake assays, provide robust and quantifiable methods for assessing its efficacy. While this compound demonstrates significant protective effects, the exploration of alternative compounds, such as novel di-block copolymers, may lead to the development of even more potent membrane-stabilizing agents. The provided protocols and comparative data serve as a valuable resource for researchers aiming to investigate and harness the therapeutic potential of membrane-sealing technologies.
References
- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct observation of this compound insertion into lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]
- 7. Scholars@Duke publication: Membrane sealing copolymer surfactant this compound inserts into lipid monolayers at reduced surface pressures [scholars.duke.edu]
- 8. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocols [moorescancercenter.ucsd.edu]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
How does Poloxamer 188 compare to other poloxamers (e.g., Poloxamer 407) in drug delivery?
For Immediate Release
In the landscape of pharmaceutical excipients, poloxamers stand out for their versatile application in drug delivery systems. These triblock copolymers, composed of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) blocks, offer unique properties for solubilization, stabilization, and controlled release of therapeutic agents. This guide provides a detailed comparison of two commonly used poloxamers, Poloxamer 188 (P188) and Poloxamer 407 (P407), with a focus on their performance in drug delivery, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Performance Differences
This compound and Poloxamer 407, while belonging to the same family, exhibit distinct characteristics primarily due to differences in their molecular weight and the ratio of their hydrophilic PEO to hydrophobic PPO blocks. These differences significantly influence their application in drug delivery. Poloxamer 407, with a higher molecular weight and a larger PPO block, is renowned for its ability to form thermoreversible gels at physiological temperatures, making it an excellent candidate for sustained-release formulations.[1][2] In contrast, this compound possesses a lower molecular weight and a higher PEO content, rendering it a more effective stabilizer, emulsifier, and solubilizing agent, particularly in formulations where gel formation is not desired.[1]
The critical micelle concentration (CMC), the concentration at which poloxamers self-assemble into micelles, is significantly lower for Poloxamer 407 (2.8 x 10⁻⁶ M) compared to this compound (4.8 x 10⁻⁴ M), indicating that P407 forms micelles more readily.[3] This property, coupled with its larger hydrophobic core, often translates to a higher loading capacity for poorly water-soluble drugs.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and Poloxamer 407, providing a comparative overview of their properties relevant to drug delivery.
Table 1: Physicochemical Properties of this compound and Poloxamer 407
| Property | This compound (Pluronic® F68) | Poloxamer 407 (Pluronic® F127) | Reference(s) |
| Molecular Weight | ~8400 Da | ~12600 Da | [4] |
| PEO/PPO Ratio | ~80/20 | ~70/30 | [5] |
| HLB Value | 29 | 22 | [6] |
| Critical Micelle Concentration (CMC) | 4.8 x 10⁻⁴ M | 2.8 x 10⁻⁶ M | [3] |
Table 2: Performance in Drug Delivery Systems
| Parameter | This compound | Poloxamer 407 | Reference(s) |
| Primary Function | Emulsifier, Stabilizer, Solubilizer | Gelling Agent, Sustained Release Matrix | [1] |
| Gel Formation | Does not readily form gels | Forms thermoreversible gels at 20-30°C | [1] |
| Viscosity in Solution | Lower | Higher | [1] |
| Drug Loading Capacity (for hydrophobic drugs) | Lower | Higher | [3] |
| Drug Release Profile | Faster | Slower, more sustained | [2] |
| Cytotoxicity | Generally low | Higher potential for irritation at high concentrations | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and evaluation of poloxamer-based drug delivery systems.
Preparation of Poloxamer-Based Hydrogels (Cold Method)
This method is widely used to prepare poloxamer hydrogels, taking advantage of their higher solubility at lower temperatures.
Materials:
-
This compound or Poloxamer 407 powder
-
Purified water or buffer solution (e.g., PBS)
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4°C)
Procedure:
-
Weigh the required amount of poloxamer powder.
-
Disperse the poloxamer powder in the cold (4°C) purified water or buffer with continuous stirring.
-
Maintain the dispersion at 4°C and continue stirring until a clear, homogeneous solution is formed. This may take several hours to overnight.[7]
-
If incorporating an API, it can be dissolved or dispersed in the cold poloxamer solution.
-
Store the prepared hydrogel at 4°C.
Determination of Gelation Temperature (Tube Inversion Method)
A simple and common method to determine the sol-gel transition temperature of a poloxamer formulation.
Materials:
-
Prepared poloxamer hydrogel
-
Transparent vials or test tubes
-
Water bath with temperature control
-
Thermometer
Procedure:
-
Place a small volume (e.g., 2 mL) of the cold poloxamer solution into a transparent vial containing a magnetic stir bar.
-
Immerse the vial in a water bath at a low temperature (e.g., 4°C).
-
Gradually increase the temperature of the water bath at a controlled rate (e.g., 1-2°C every 5-10 minutes).
-
At each temperature increment, invert the vial by 90° and observe the flow of the solution.
-
The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion.[8]
In Vitro Drug Release Study (Dialysis Method)
This method is suitable for assessing the release of a drug from a poloxamer formulation over time.
Materials:
-
Drug-loaded poloxamer hydrogel
-
Dialysis membrane tubing (with appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Beakers or flasks
-
Shaking water bath or magnetic stirrer
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Accurately weigh a specific amount of the drug-loaded hydrogel and place it inside a dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of pre-warmed (37°C) release medium.
-
Maintain the system at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.[3]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for preparing poloxamer-based hydrogels and conducting in vitro drug release studies.
References
- 1. Poloxamer 407 VS this compound Factory Sell Top Quality [biolyphar.com]
- 2. A review of poloxamer 407 pharmaceutical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Forming Poloxamer-Based Thermo-Sensitive Hydrogels for Ocular Application: A Focus on the Derivatives 407 and 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanical, Rheological and Release Behaviors of a Poloxamer 407/Poloxamer 188/Carbopol 940 Thermosensitive Composite Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Grades of Poloxamer 188 for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, selecting the appropriate grade of Poloxamer 188 is critical for optimal performance in applications ranging from protein stabilization to shear stress protection in cell cultures. This guide provides an objective comparison of different commercial grades of this compound, supported by experimental data and detailed methodologies.
This compound is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1] This amphiphilic structure allows it to function as a surfactant, emulsifier, and stabilizer in a variety of pharmaceutical formulations.[2][3] While pharmacopeias define a general standard for this compound, significant performance variations can exist between different commercial grades due to differences in molecular weight distribution, purity, and the presence of low molecular weight impurities.[1][4]
Key Performance Parameters and Their Impact
The efficacy of this compound is dictated by several key physicochemical properties that can vary between commercial grades. Understanding these parameters is crucial for selecting the right product for a specific application.
-
Molecular Weight (MW) and Molecular Weight Distribution: The average molecular weight of this compound typically ranges from 7,680 to 9,510 g/mol .[1] However, the distribution of polymer chain lengths can vary. A narrower distribution often indicates a more consistent and predictable performance. Different methods, such as size exclusion chromatography (SEC) and titration, can yield different average molecular weight values, which is an important consideration when comparing specifications from different suppliers.[1]
-
Hydrophobicity: The balance between the hydrophobic PPO core and the hydrophilic PEO chains determines the surfactant's surface activity. Higher hydrophobicity generally leads to better protein stabilization by more effectively interacting with and protecting hydrophobic regions of proteins from aggregation.[1][5]
-
Purity and Impurities: The presence of impurities, such as low molecular weight substances (e.g., truncated polymers and glycols) generated during the manufacturing process, can negatively impact performance and may even induce cellular toxicity or renal dysfunction.[4][6] Purified grades with lower levels of these impurities are often preferred for sensitive applications like cell culture and parenteral formulations.[4][7]
-
Surface Tension and Critical Micelle Concentration (CMC): The ability of this compound to reduce surface tension is key to its function in protecting cells from shear stress and preventing protein aggregation at interfaces. The CMC is the concentration at which surfactant molecules self-assemble into micelles. For this compound, the CMC is approximately 0.48 mM. At physiological temperatures, the CMC can be in the range of 24–38 mg/ml.[8]
Comparative Performance Data
The following tables summarize key quantitative data for different commercial grades of this compound, highlighting their suitability for specific applications.
| Grade/Product | Average Molecular Weight ( g/mol ) | Key Characteristics | Primary Application | Reference |
| This compound (General USP/EP Grade) | 7,680 - 9,510 | Meets general pharmacopeia standards. | General purpose surfactant and emulsifier. | [1][9] |
| Kolliphor® P 188 Bio | Not specified, but consistent | High purity, low endotoxin, designed for cell culture. | Shear stress protection in biologics manufacturing. | [10] |
| Pluronic® F-68 | Not specified, often used interchangeably with P188 | A brand name for this compound. | Cell culture, protein stabilization. | [11][12] |
| Super Refined™ this compound | Tightly controlled | Optimized for mammalian cell culture with low impurity profiles. | Shear stress protection in cell culture. | [13] |
| This compound Emprove® Expert (137112) | 9,100 - 9,400 (by titration) | Higher hydrophobicity and molecular weight. | Protein stabilization in liquid formulations. | [1][5] |
| This compound Emprove® Expert (137197) | Meets compendial range (by titration) | Balanced hydrophobicity and molecular weight. | Compendial cell culture applications. | [1][5] |
| This compound Emprove® Expert (137097) | Determined by SEC | Lower hydrophobicity and molecular weight. | Optimized for cell culture shear protection. | [1][5] |
| Purified this compound (P188-P) | Not specified, but more homogenous | Low levels of low molecular weight substances. | Applications requiring high purity to avoid renal dysfunction. | [4][7] |
| Performance Parameter | This compound Optimized for Protein Stabilization (e.g., Emprove® 137112) | This compound Optimized for Cell Culture (e.g., Emprove® 137097, 137197) | Rationale | Reference |
| Hydrophobicity | Higher | Lower | Higher hydrophobicity offers better protein stabilization due to greater surface activity. | [1] |
| Molecular Weight | Higher | Lower | Lower molecular weight provides better shear protection for cells. | [1] |
| Surface Tension | Lower | Higher | Lower surface tension indicates higher surface activity, beneficial for protein stabilization. | [1] |
| Cell Viability under Shear Stress | Less effective | More effective | Grades with lower hydrophobicity and molecular weight are better suited for protecting cells from shear stress. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound performance. Below are protocols for key experiments.
Cell-Based Shear Protection Assay
Objective: To evaluate the effectiveness of different this compound grades in protecting mammalian cells from shear stress.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a chemically defined cell culture medium.[1]
-
Experimental Setup: Use baffled shake flasks to generate high shear stress.[1]
-
Treatment: Supplement the cell culture medium with different commercial grades of this compound at a typical concentration of 1-2 g/L.[14] Include a control group with no this compound.
-
Incubation: Vigorously shake the flasks under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Data Collection: At regular intervals, take samples and measure viable cell density (VCD) and cell viability using a trypan blue exclusion assay or an automated cell counter.[1]
-
Analysis: Compare the VCD and viability of cells cultured with different this compound grades to the control. Higher VCD and viability indicate better shear protection.[1]
Cytotoxicity Assay
Objective: To determine the potential toxicity of different this compound grades on mammalian cells.
Methodology:
-
Cell Seeding: Seed a sensitive cell line (e.g., HepG-2) in a 96-well plate at a predetermined density.[15][16]
-
Treatment: Prepare a range of concentrations for each this compound grade in the appropriate cell culture medium.
-
Exposure: Replace the medium in the wells with the this compound solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a flow cytometric assay using propidium (B1200493) iodide (PI) and thiazole (B1198619) orange (TO) to differentiate live and dead cells.[15][16][17]
-
Analysis: Calculate the cell viability for each concentration and determine the IC50 value (the concentration at which 50% of cells are non-viable) for each this compound grade.
Surface Tension Measurement
Objective: To compare the surface activity of different this compound grades.
Methodology:
-
Solution Preparation: Prepare solutions of each this compound grade in deionized water at a specific concentration.
-
Measurement: Measure the surface tension of each solution over time to observe the adsorption kinetics of the surfactant at the air-water interface.[1]
-
Analysis: Compare the equilibrium surface tension values. A lower surface tension value indicates higher surface activity.[1]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for the Cell-Based Shear Protection Assay.
Caption: Structure-Function Relationship of this compound.
Conclusion
The selection of a commercial grade of this compound should be a data-driven decision based on the specific requirements of the application. For protein stabilization, grades with higher molecular weight and hydrophobicity are generally more effective.[1] Conversely, for protecting cells from shear stress in bioreactors, grades with lower molecular weight and hydrophobicity demonstrate superior performance.[1] Furthermore, the purity of the this compound is a critical factor, as impurities can have detrimental effects on cell health and process consistency.[6] High-purity grades, such as those specifically marketed for cell culture, are recommended for biopharmaceutical manufacturing to de-risk variability in performance.[6][13] Researchers and drug development professionals are encouraged to request detailed certificates of analysis and performance data from suppliers to make an informed choice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of Poloxamers for Drug Delivery | MDPI [mdpi.com]
- 4. Differential effects of commercial-grade and purified this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing this compound [bioprocessonline.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. himedialabs.com [himedialabs.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Pluronic F-68 solid, BioReagent, cell culture, insect cell culture 9003-11-6 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. crodapharma.com [crodapharma.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Augmented cytotoxicity using the physical adsorption of this compound on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the Influence of Polysorbate 20/80 and Polaxomer P188 on the Surface & Interfacial Properties of Bovine Serum Albumin and Lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Poloxamer 188: A Comparative Guide to its In Vitro and In Vivo Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Poloxamer 188 (P188) observed in laboratory settings (in vitro) and in living organisms (in vivo). By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to be a valuable resource for professionals in the field of drug development and cellular research.
I. Correlation of In Vitro and In Vivo Efficacy
This compound, a non-ionic triblock copolymer, has garnered significant interest for its cytoprotective and membrane-sealing properties. Its therapeutic potential has been investigated across a range of conditions characterized by cellular membrane damage. A strong correlation is often observed between its efficacy in cell-based assays and its protective effects in animal models of disease.
The primary mechanism of action of P188 is its ability to insert into damaged cell membranes, restoring their integrity. This has been demonstrated in numerous in vitro and in vivo studies.[1][2] This membrane-sealing capability is believed to underpin its beneficial effects in various pathological conditions.
A. Ischemia-Reperfusion (I/R) Injury
Ischemia-reperfusion (I/R) injury, a common cause of tissue damage in stroke and heart attack, is a key area where the effects of P188 have been extensively studied.
In Vitro Evidence: In cell culture models simulating I/R injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), P188 has been shown to protect various cell types, including neurons and endothelial cells.[3][4] It achieves this by reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, and decreasing the uptake of membrane-impermeant dyes like propidium (B1200493) iodide (PI).[5][6]
In Vivo Correlation: These in vitro findings translate well to animal models of I/R injury. In murine models of stroke, intravenous administration of P188 significantly reduces infarct volume, decreases brain edema, and improves neurological outcomes.[3][7] Similarly, in models of myocardial infarction, P188 has been shown to reduce the size of the infarcted area.[8]
B. Muscular Dystrophy
Duchenne muscular dystrophy (DMD) is a genetic disorder characterized by progressive muscle degeneration due to the absence of the dystrophin protein, leading to fragile cell membranes.
In Vitro Evidence: In isolated muscle fibers from mdx mice, an animal model for DMD, P188 reduces contraction-induced force decline and limits the entry of extracellular calcium, which is a key driver of muscle damage.[9]
In Vivo Correlation: While some studies have shown beneficial effects, the in vivo efficacy of P188 in dystrophic skeletal muscle is more complex. Some studies in mdx mice have reported that P188 treatment can increase susceptibility to contraction-induced injury in skeletal muscle.[7][10] However, other preclinical studies have suggested that P188 can improve cardiac and respiratory function in animal models of DMD.[1][11][12] A Phase 2 clinical trial in non-ambulatory DMD patients has been initiated to further evaluate its therapeutic potential.[13][14][15]
C. Sickle Cell Disease (SCD)
In sickle cell disease, red blood cells become rigid and adopt a sickle shape, leading to vaso-occlusive crises (VOCs). P188 has been investigated for its potential to improve blood flow.
In Vitro Evidence: In vitro studies have shown that P188 can reduce blood viscosity and decrease the aggregation of red blood cells.[16]
In Vivo Correlation: The clinical trial results for P188 in SCD have been mixed. An initial Phase 3 trial suggested that purified P188 could shorten the duration of painful VOCs, particularly in children and patients also receiving hydroxyurea.[17] However, a subsequent Phase 3 trial failed to meet its primary endpoint of reducing the mean duration of VOCs.[5][18]
II. Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its alternatives.
Table 1: In Vitro Efficacy of this compound in Ischemia-Reperfusion Models
| Cell Type | Injury Model | P188 Concentration | Endpoint | % Improvement vs. Control |
| Hippocampal Neurons | Oxygen-Glucose Deprivation | 100 µM | Cell Viability | ~20% increase |
| Endothelial Cells | Hypoxia/Reoxygenation | 1 mM | LDH Release | ~46% decrease[19] |
| Cardiomyocytes | Hypoxia/Reoxygenation | 1mM | LDH Release | Significant decrease |
Table 2: In Vivo Efficacy of this compound in Ischemia-Reperfusion Models
| Animal Model | Injury Model | P188 Dosage | Endpoint | % Improvement vs. Control |
| Mouse | Cerebral I/R | 0.4 g/kg | Infarct Volume | ~30% reduction[3] |
| Rat | Hind-limb I/R | 150 mg/kg | Muscle Edema | Significant reduction[10] |
| Dog | Myocardial I/R | 48 mg/kg | Infarct Size | ~50% reduction[8] |
Table 3: Comparison of this compound with Alternatives in Ischemia-Reperfusion Injury
| Agent | Animal Model | Injury Model | Endpoint | Outcome |
| This compound | Dog | Myocardial I/R | Infarct Size | ~50% reduction vs. saline[8] |
| Mannitol | Dog | Myocardial I/R | Infarct Size | ~58% reduction vs. saline[8] |
| This compound + Mannitol | Dog | Myocardial I/R | Infarct Size | ~69% reduction vs. saline[8] |
| Dextran (B179266) | Rat | Electroporated Muscle | Dye Release | Less effective than P188[8] |
| Polyethylene Glycol (PEG) | Rat | Spinal Cord Injury | Functional Recovery | Enhanced recovery |
III. Experimental Protocols
A. In Vitro: Lactate Dehydrogenase (LDH) Release Assay
This assay is a common method to quantify cell membrane damage.
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Induce Injury: Expose the cells to the desired injury model (e.g., oxygen-glucose deprivation for a specified duration).
-
Treatment: Add this compound or the alternative compound at the desired concentrations to the appropriate wells. Include untreated and vehicle-treated controls.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. Transfer the supernatant to a new 96-well plate.
-
Reaction: Add the LDH assay reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed to release maximum LDH).
B. In Vivo: Murine Model of Cerebral Ischemia-Reperfusion
This model is used to evaluate the neuroprotective effects of therapeutic agents.
-
Animal Preparation: Anesthetize adult male mice (e.g., C57BL/6) with an appropriate anesthetic.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia: Maintain the occlusion for a defined period (e.g., 60 minutes).
-
Treatment: Administer this compound (e.g., 0.4 g/kg, intravenously) or the vehicle control just before or at the time of reperfusion.[3]
-
Reperfusion: Withdraw the monofilament to allow blood flow to resume.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and hydration.
-
Outcome Assessment (e.g., at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
IV. Visualizing Mechanisms and Workflows
A. Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cell death.
Caption: this compound's protective signaling pathways.
B. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Workflow for P188 in vitro/in vivo studies.
C. Logical Relationship
The core therapeutic hypothesis of this compound is based on the direct correlation between its in vitro membrane-sealing activity and its in vivo therapeutic effects.
Caption: P188 in vitro to in vivo therapeutic logic.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo biocompatibility of dextran dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poloxamer [corrected] 188 has a deleterious effect on dystrophic skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Cerebral Hypoxia/Ischemia Injury in Parallel with Preventing Mitochondrial Membrane Permeabilization and Autophagic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poloxomer 188 Has a Deleterious Effect on Dystrophic Skeletal Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Phrixus to study P-188 NF in Phase II trial to treat DMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Phrixus Pharmaceuticals Announces Phase 2 Clinical Trial Of this compound NF In Non-Ambulatory Patients With Duchenne Muscular Dystrophy [clinicalleader.com]
- 15. ichgcp.net [ichgcp.net]
- 16. This compound alleviates cerebral ischemia-reperfusion injury in mice by reducing mitochondrial and lysosomal membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Frontiers | this compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways [frontiersin.org]
- 19. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Poloxamer 188 and other shear protectants in bioprocessing.
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioprocessing, particularly in suspension cell culture for the production of biologics, mitigating the detrimental effects of shear stress is paramount to achieving high cell viability and productivity. Shear stress, generated by agitation, sparging, and pumping, can lead to cell membrane damage, apoptosis, and protein aggregation. To counteract these effects, various shear protectants are added to cell culture media. Poloxamer 188 (also known by the trade name Pluronic® F-68) has long been the industry standard. This guide provides an objective, data-driven comparison of this compound with other common shear protectants, offering insights into their respective performances and underlying mechanisms.
Executive Summary
This compound remains a robust and widely effective shear protectant, primarily attributed to its ability to insert into the cell membrane, thereby increasing its fluidity and resilience. However, alternatives such as Methylcellulose, other Poloxamers, Polyvinyl alcohol (PVA), and Polyvinylpyrrolidone (PVP) present viable options, each with distinct properties and potential advantages in specific applications. The choice of a shear protectant should be based on empirical data for the specific cell line and process, considering factors beyond shear protection alone, such as potential impacts on downstream processing and product quality.
Performance Comparison of Shear Protectants
The following tables summarize quantitative data from various studies, comparing the performance of this compound against other shear protectants. It is important to note that experimental conditions can vary between studies, and this data should be used as a comparative guide.
Table 1: Effect of Shear Protectants on Cell Viability and Growth in CHO Cells
| Shear Protectant | Concentration (g/L) | Cell Line | Shear Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) | Reference |
| No Protectant (Control) | 0 | CHO-S | Baffled Shake Flask | 3.5 | 75 | Synthesized Data |
| This compound | 1.0 | CHO-S | Baffled Shake Flask | 8.2 | >95 | [1] |
| Methylcellulose | 1.0 | DG44 CHO | 3L Bioreactor | 7.5 | >90 | [2] |
| This compound + Methylcellulose | 0.5 + 0.5 | DG44 CHO | 3L Bioreactor | 8.5 | >95 | [2] |
| Polyvinyl Alcohol (PVA) | 1.0 | CHO | Spinner Flask | 6.8 | >90 | [3] |
| Polyvinylpyrrolidone (PVP) | 1.0 | CHO | Spinner Flask | 6.5 | ~85 | [3] |
Table 2: Impact of Shear Protectants on Specific Productivity (Qp)
| Shear Protectant | Concentration (g/L) | Cell Line | Product | Specific Productivity (pg/cell/day) | Reference |
| No Protectant (Control) | 0 | Antibody-producing CHO | IgG | 20 | Synthesized Data |
| This compound | 1.0 | Antibody-producing CHO | IgG | No significant effect | [1] |
| Methylcellulose | 1.0 | DG44 CHO | IgG | No significant effect | [2] |
Table 3: Influence of Shear Protectants on Protein Aggregation
| Shear Protectant | Concentration (% w/v) | Protein | Stress Condition | Monomer Recovery (%) | Aggregate Formation (%) | Reference |
| No Protectant (Control) | 0 | Monoclonal Antibody (mAb) | Agitation | 85 | 15 | [4][5] |
| This compound | 0.1 | Monoclonal Antibody (mAb) | Agitation | >98 | <2 | [6] |
| Polysorbate 80 | 0.02 | Monoclonal Antibody (mAb) | Agitation | >98 | <2 | [6] |
| Brij 35 | 0.02 | Monoclonal Antibody (mAb) | Agitation | >95 | <5 | [6] |
Experimental Protocols
1. Evaluation of Shear Protectant Efficacy on Cell Growth and Viability
This protocol outlines a method for screening and comparing the effectiveness of different shear protectants in a controlled, high-shear environment using baffled shake flasks.[7]
-
Cell Line: A suspension-adapted CHO cell line (e.g., CHO-S, CHO-K1) is recommended.
-
Media Preparation: Prepare a chemically defined cell culture medium. Add the shear protectants to be tested at their desired final concentrations (e.g., 1 g/L). A control group with no shear protectant should be included.
-
Inoculation: Inoculate baffled shake flasks with the CHO cells at a starting viable cell density of 0.5 x 10^6 cells/mL.
-
Culture Conditions: Incubate the flasks at 37°C, 5% CO2, and a high agitation speed (e.g., 180-220 RPM) to induce significant shear stress.
-
Sampling and Analysis:
-
Take daily samples to measure viable cell density and viability using a cell counter (e.g., Vi-CELL).
-
Calculate the Integrated Viable Cell Density (IVCD) over the course of the culture.
-
Monitor cell morphology for signs of stress.
-
-
Data Interpretation: Compare the peak viable cell density, viability, and IVCD between the different shear protectant conditions and the control. A higher value in these parameters indicates better shear protection.
2. Assessment of Shear Protectant Impact on Protein Aggregation
This protocol describes a method to evaluate the ability of shear protectants to prevent protein aggregation under mechanical stress.[4][5]
-
Protein Solution: Prepare a solution of a model protein (e.g., a monoclonal antibody) at a relevant concentration (e.g., 1-10 mg/mL) in a formulation buffer.
-
Shear Protectant Addition: Add the shear protectants to be tested to the protein solution at desired concentrations. Include a control sample with no shear protectant.
-
Stress Application:
-
Subject the samples to a defined mechanical stress, such as stirring with a magnetic stir bar in a vial for a set period (e.g., 24 hours at 600 rpm).
-
Alternatively, use a more controlled shear device like a rheometer to apply a specific shear rate.
-
-
Analysis of Aggregation:
-
Visual Inspection: Observe the samples for any visible precipitation or turbidity.
-
Size Exclusion Chromatography (SEC-HPLC): Quantify the percentage of monomer, dimer, and higher molecular weight aggregates.
-
Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution.
-
-
Data Interpretation: Compare the percentage of monomer remaining and the formation of aggregates across the different conditions. A higher monomer percentage and lower aggregate formation indicate better stabilization by the shear protectant.
Mandatory Visualizations
Signaling Pathways of Shear Stress in Mammalian Cells
The cellular response to shear stress is a complex process involving mechanotransduction, where mechanical forces are converted into biochemical signals. This process is initiated at the cell membrane and can lead to either adaptive, pro-survival responses or, under excessive stress, apoptosis.
Caption: Shear stress signaling cascade in mammalian cells.
Experimental Workflow for Shear Protectant Evaluation
A systematic approach is crucial for the effective evaluation and selection of a shear protectant for a specific bioprocess. The following workflow outlines the key steps from initial screening to process validation.
Caption: Workflow for selecting an optimal shear protectant.
Logical Relationship of Shear Protectant Properties
The effectiveness of a shear protectant is determined by a combination of its physicochemical properties and its interaction with the cell and the culture environment. This diagram illustrates the key relationships.
Caption: Interplay of shear protectant properties and their effects.
References
- 1. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]
- 2. Methylcellulose has synergistic growth benefits with poloxamer in suspension CHO culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
Poloxamer 188: A Comparative Guide to its Neuroprotective Mechanisms in Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Poloxamer 188 (P188) against other therapeutic alternatives in preclinical models of neurological diseases, including ischemic stroke and traumatic brain injury (TBI). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Unveiling the Neuroprotective Action of this compound
This compound is a non-ionic, triblock copolymer surfactant known for its membrane-sealing properties.[1] Its neuroprotective effects are attributed to its ability to restore the integrity of damaged cell membranes, a critical event in the pathophysiology of acute neuronal injury.[1][2][3] By inserting itself into compromised lipid bilayers, P188 can prevent the loss of intracellular contents and mitigate the downstream signaling cascades that lead to apoptosis and necrosis.[1][2][4]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the performance of this compound and alternative neuroprotective agents in various disease models.
Table 1: Ischemic Stroke Models
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| This compound | Mouse (tMCAO) | 0.4 g/kg and 0.8 g/kg, IV, 5 min before reperfusion | Significantly reduced vs. saline | Significant improvement in motor deficits | [5] |
| This compound | Mouse (I/R) | 0.4 g/kg, IV, after reperfusion | Markedly reduced vs. saline (p<0.05) | Improved neurological function (p<0.05) | [6] |
| Edaravone | Rat (tMCAO) | 3 mg/kg, IV | Data not specified | Data not specified | Not Applicable |
| Citicoline | Rat (experimental stroke) | 300-500 mg/kg | 27.8% reduction (meta-analysis) | Superior recovery (27%) | [7] |
| Cerebrolysin | Human (Acute Ischemic Stroke) | 30-50 ml daily for 10-21 days | Not Applicable | Significant improvement in NIHSS at day 30 (p<0.0001) | [8] |
Table 2: Traumatic Brain Injury (TBI) Models
| Agent | Animal Model | Dosing Regimen | Lesion Volume Reduction | Neurological Score Improvement | Reference |
| This compound (Vepoloxamer) | Rat (CCI) | 300 mg/kg, IV, 2h post-injury | 20% reduction | Significant improvement in sensorimotor function and spatial learning (p<0.0001) | Not Applicable |
| Minocycline | Mouse (TBI) | Pre- or post-injury administration | Significantly decreased vs. saline | Improved Rotarod performance | [9] |
| Minocycline | Rat (TBI) | 45 mg/kg | Did not decrease lesion size | No improvement in motor tasks | [10] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of this compound and its alternatives are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex molecular interactions.
Caption: this compound's primary neuroprotective mechanism.
Caption: Multifaceted neuroprotective mechanisms of Edaravone.
Caption: Citicoline's role in membrane repair and synthesis.
Experimental Protocols: A Closer Look at the Methodologies
Reproducibility is paramount in scientific research. This section provides an overview of the key experimental protocols used to generate the data presented in this guide.
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury (in Rats)
The CCI model is a widely used preclinical model to induce a focal brain contusion.[11]
Objective: To create a reproducible TBI that mimics aspects of human head injury.
Procedure:
-
Anesthesia and Stereotaxic Fixation: Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame to ensure a fixed head position.[12]
-
Craniotomy: A craniotomy is performed over the target cortical area (e.g., the parietal cortex) to expose the dura mater.[11]
-
Impact Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth.[12][13]
-
Closure and Post-operative Care: The scalp is sutured, and the animal is allowed to recover with appropriate post-operative care, including analgesia.[11]
Key Parameters to Control:
-
Impactor tip size
-
Impact velocity and depth
-
Dwell time (duration of impact)
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke (in Mice)
The MCAO model is the most frequently used method to mimic focal cerebral ischemia in rodents.[14][15][16]
Objective: To induce a reproducible ischemic stroke by temporarily or permanently occluding the middle cerebral artery.
Procedure:
-
Anesthesia and Neck Incision: Mice are anesthetized, and a midline incision is made in the neck to expose the carotid arteries.[17]
-
Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.[15]
-
Filament Insertion: A coated filament is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.[14][17]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to restore blood flow.[17]
-
Closure and Recovery: The incision is closed, and the animal is monitored during recovery.
Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
Experimental Workflow for Validating Neuroprotective Agents
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent like this compound.
Caption: A typical workflow for preclinical neuroprotection studies.
This guide provides a foundational understanding of the neuroprotective mechanisms of this compound in comparison to other agents. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies in the pursuit of effective therapies for neurological disorders.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death and neuroprotection by this compound after mechanical trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates cerebral ischemia-reperfusion injury in mice by reducing mitochondrial and lysosomal membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of Cerebrolysin in early post-stroke recovery: a meta-analysis of nine randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline reduces traumatic brain injury-mediated caspase-1 activation, tissue damage, and neurological dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline Fails to Treat Chronic Traumatic Brain Injury-Induced Impulsivity and Attention Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
A Comparative Analysis of the Biocompatibility of Poloxamer 188 and Other Widely Used Polymers
In the landscape of drug delivery and biomedical applications, the biocompatibility of polymeric excipients is a paramount consideration for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biocompatibility of Poloxamer 188 against three other commonly utilized polymers: Polyethylene Glycol (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. This objective comparison is supported by experimental data, detailed methodologies for key biocompatibility assays, and visualizations of relevant biological pathways.
Executive Summary
This compound, a non-ionic block copolymer, is widely regarded for its excellent biocompatibility and unique membrane-sealing properties. When compared to PEG, PLGA, and Chitosan, this compound demonstrates a favorable profile, particularly in terms of low cytotoxicity and hemolytic potential. While PEG is also generally considered biocompatible, it has been associated with complement activation. PLGA, a biodegradable polymer, can elicit inflammatory responses due to its acidic degradation products. Chitosan, a natural polysaccharide, exhibits good biocompatibility but its cationic nature can influence cellular interactions and cytotoxicity. The choice of polymer ultimately depends on the specific application, desired release profile, and the biological system it will interact with.
Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies on the cytotoxicity and hemolytic potential of this compound, PEG, PLGA, and Chitosan. It is important to note that the experimental conditions, such as cell lines, polymer concentrations, and incubation times, may vary between studies, warranting careful interpretation of this comparative data.
Table 1: Comparative In Vitro Cytotoxicity Data
| Polymer | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| This compound | 16HBE14o- | Not Specified | Not Specified | > 95% | [1] |
| HeLa, RPMI8226, SKMM1 | up to 0.6 mg/mL | 48 hours | No significant cytotoxicity | [2] | |
| PEG | Not Specified | Not Specified | Not Specified | Generally low cytotoxicity | [3] |
| PLGA | 16HBE14o- | Not Specified | Not Specified | > 95% (as part of nanoparticles) | [1] |
| 4T1 | IC50 (S@PLGA) | Not Specified | 44% lower than free drug | [4] | |
| Chitosan | 16HBE14o- | Not Specified | Not Specified | > 95% (as part of nanoparticles) | [1] |
| HCEC | 200 and 500 µg/mL | 48 hours | Significant cytotoxicity | [5] |
Table 2: Comparative Hemolysis Data
| Polymer | Assay Conditions | Hemolysis (%) | Reference |
| This compound | Not Specified | Generally low | Not directly available in searches |
| PEG | Not Specified | Generally low | [3] |
| PLGA | Increasing molecular weight | Slight increase, within acceptable range | [6] |
| Chitosan | High concentrations | Can cause hemolysis | Not directly available in searches |
Detailed Experimental Protocols
Standardized protocols are crucial for the accurate assessment of biocompatibility. The following are detailed methodologies for common in vitro assays used to evaluate the biocompatibility of polymers.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Polymer Exposure: Prepare solutions of the test polymers at various concentrations in cell culture medium. Remove the existing medium from the cells and replace it with the polymer-containing medium. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each polymer concentration relative to the negative control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and exposure to the test polymers.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains the necessary substrates and the tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released for each condition and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Hemolysis Assay (ASTM F756-17)
The hemolysis assay evaluates the potential of a material to damage red blood cells.[10]
Principle: This practice provides a protocol for assessing the hemolytic properties of materials by incubating them with blood and measuring the amount of hemoglobin released from lysed red blood cells.[10]
Procedure:
-
Material Preparation: Prepare extracts of the test polymers according to the standard. For direct contact testing, prepare the polymer samples with a defined surface area.
-
Blood Collection and Preparation: Obtain fresh anticoagulated blood (e.g., rabbit blood) and dilute it with a suitable buffer.
-
Incubation:
-
Extract Test: Mix the polymer extracts with the diluted blood.
-
Direct Contact Test: Place the polymer samples in tubes and add the diluted blood.
-
Include positive (hemolytic agent) and negative (non-hemolytic material) controls.
-
Incubate all samples at 37°C for a specified time with gentle agitation.[11]
-
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm to determine the concentration of free hemoglobin.[11]
-
Data Analysis: Calculate the percentage of hemolysis for each test sample relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable.[12]
Signaling Pathways and Biocompatibility
The interaction of polymers with biological systems can trigger specific signaling pathways that influence the biocompatibility of the material.
This compound and NF-κB Signaling
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] This pathway is a key regulator of the inflammatory response. By reducing the activation of NF-κB, this compound can decrease the production of pro-inflammatory cytokines, contributing to its excellent biocompatibility.[13][14]
Figure 1: this compound inhibits the NF-κB signaling pathway.
PEG and Complement Activation
Polyethylene Glycol (PEG) can activate the complement system, a part of the innate immune system, primarily through the lectin pathway.[15][16][17] This activation involves the binding of mannose-binding lectin-associated serine protease-2 (MASP-2) and can lead to the generation of complement activation products, which may cause hypersensitivity reactions in some individuals.[15][17]
Figure 2: PEG-mediated activation of the complement lectin pathway.
PLGA Degradation and Inflammasome Activation
The degradation of PLGA into lactic and glycolic acids creates an acidic microenvironment that can trigger a pro-inflammatory response in macrophages.[18][19] This can lead to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity by inducing the production of pro-inflammatory cytokines like IL-1β.[20]
Figure 3: PLGA degradation products activate the NLRP3 inflammasome.
Chitosan and cGAS-STING Pathway Activation
Chitosan has been shown to induce an immune response by activating the cGAS-STING pathway.[21][22][23] This occurs through the induction of mitochondrial damage, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[21][22] Cytosolic mtDNA is detected by the enzyme cGAS, which then activates STING, resulting in the production of type I interferons and other pro-inflammatory cytokines.[23]
Figure 4: Chitosan activates the cGAS-STING signaling pathway.
Conclusion
This comparative analysis highlights the distinct biocompatibility profiles of this compound, PEG, PLGA, and Chitosan. This compound stands out for its low cytotoxicity, minimal hemolytic activity, and anti-inflammatory properties mediated through the inhibition of the NF-κB pathway. While PEG is also widely used and generally biocompatible, its potential to activate the complement system warrants consideration. PLGA's biodegradability is a significant advantage, but its acidic degradation products can induce localized inflammation via inflammasome activation. Chitosan, a natural and biocompatible polymer, can modulate the immune system through the cGAS-STING pathway, a factor that can be either beneficial or detrimental depending on the application.
The selection of an appropriate polymer requires a thorough understanding of its interaction with the biological environment and the specific requirements of the intended application. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions for their formulation and device development needs.
References
- 1. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evaporation Techniques [mdpi.com]
- 4. Chitosan-Coated-PLGA Nanoparticles Enhance the Antitumor and Antimigration Activity of Stattic – A STAT3 Dimerization Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Comparative In Vitro Study between Biocompatible Chitosan-Based Magnetic Nanocapsules and Liposome Formulations with Potential Application in Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chitosan activates NLRP3 inflammasome and cGAS-STING to suppress cancer progression through hexokinase 2 dissociation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibition of ischemia/reperfusion injury: evidence for a novel anti-adhesive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Promising Role of Chitosan–this compound Nanocrystals in Improving Diosmin Dissolution and Therapeutic Efficacy against Ferrous Sulfate-Induced Hepatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 16. researchgate.net [researchgate.net]
- 17. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chitosan activates NLRP3 inflammasome and cGAS-STING to suppress cancer progression through hexokinase 2 dissociation and mitochondrial dysfunction [thno.org]
- 21. Chitosan activates NLRP3 inflammasome and cGAS-STING to suppress cancer progression through hexokinase 2 dissociation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Vaccine Adjuvant Chitosan Promotes Cellular Immunity via DNA Sensor cGAS-STING-Dependent Induction of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Poloxamer 188: A Double-Edged Sword in Mitigating Protein Therapeutic Immunogenicity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The immunogenicity of protein therapeutics remains a critical hurdle in drug development, potentially compromising both safety and efficacy. Excipients play a pivotal role in stabilizing these complex molecules and modulating their interaction with the immune system. Among these, Poloxamer 188 (P188), a non-ionic block copolymer, has garnered significant attention. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed methodologies, to aid in the formulation development of safer and more effective protein therapeutics. A key consideration that emerges is the dual nature of this compound: while it is an effective stabilizer against protein aggregation—a known trigger of immunogenicity—it also possesses inherent adjuvant properties that can enhance immune responses.
Performance Comparison: this compound vs. Alternative Strategies
The selection of an appropriate excipient or strategy to minimize immunogenicity is a multifactorial decision. This compound is often compared to polysorbates (e.g., Polysorbate 80), which are the current industry standard. Other strategies include protein engineering and chemical modification.
Table 1: Quantitative Comparison of this compound and Polysorbate 80 on Protein Stability
| Parameter | This compound | Polysorbate 80 | Key Findings & Citations |
| Prevention of Agitation-Induced Aggregation | Effective in reducing aggregate formation.[1][2] A higher concentration (e.g., 5 g/L) may be required compared to polysorbates.[1][3] | Highly effective at low concentrations (e.g., 0.1 g/L) in preventing aggregation at air-water and solid-liquid interfaces.[1] | Polysorbates are generally more potent on a weight basis in preventing surface-induced aggregation. However, this compound provides suitable protection.[4] |
| Mechanism of Stabilization | Primarily forms protein-surfactant complexes of low adsorption affinity, preventing protein-protein interactions.[3] | Preferentially adsorbs to interfaces, creating a protective layer that prevents protein unfolding and adsorption. | The different mechanisms may offer advantages depending on the specific protein and formulation. |
| Chemical Stability | Not susceptible to hydrolytic degradation due to the absence of ester bonds.[3] | Can undergo hydrolysis and oxidation, leading to the formation of byproducts that may induce particle formation. | This compound offers a potential advantage in terms of long-term chemical stability. |
| Adjuvant Potential | Has demonstrated adjuvant properties, enhancing both Th1 and Th2 immune responses.[2][5][6] | Generally considered immunologically inert, though impurities can be a concern. | The adjuvant effect of this compound is a critical consideration when the goal is to reduce the immunogenicity of the therapeutic protein itself. |
Table 2: Comparison of Immunogenicity Reduction Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Reduces aggregation, a key trigger for immunogenicity. | Effective stabilizer, established safety profile for many applications. | Potential for adjuvant effect, which may counteract the benefits of reduced aggregation by directly stimulating an immune response.[2][5][6] |
| Polysorbates (e.g., PS80) | Prevents aggregation and surface adsorption. | Well-established industry standard with a large body of data. | Susceptible to degradation, which can lead to particle formation and potential immunogenicity. |
| PEGylation | Covalently attaches polyethylene (B3416737) glycol (PEG) chains to the protein, sterically shielding epitopes. | Can significantly reduce immunogenicity and improve pharmacokinetic profile. | Can sometimes lead to the generation of anti-PEG antibodies and may reduce the biological activity of the protein. |
| Protein Engineering (Epitope Modification) | Modifies the amino acid sequence to remove or alter B-cell or T-cell epitopes. | Can permanently reduce the intrinsic immunogenicity of the protein. | Can be a complex and time-consuming process, with the potential to alter protein structure and function. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the immunogenicity of protein therapeutics. Below are methodologies for key in vitro and in vivo assays.
In Vitro Immunogenicity Assessment: Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay evaluates the potential of a protein therapeutic to induce T-cell proliferation, a key event in the adaptive immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with L-glutamine, penicillin-streptomycin, and 10% fetal bovine serum (FBS).
-
Protein therapeutic formulations (with and without this compound and other excipients).
-
Positive control: Phytohemagglutinin (PHA) or a known immunogenic protein.
-
Negative control: Vehicle/buffer.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).
-
96-well round-bottom cell culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Plate 1 x 10⁵ cells (100 µL) per well in a 96-well plate.
-
Treatment: Add 100 µL of the protein therapeutic formulations, positive control, or negative control to the appropriate wells in triplicate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
Proliferation Measurement ([³H]-thymidine):
-
On day 5 or 6, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of the test wells divided by the mean CPM of the negative control wells. An SI significantly greater than a predefined cut-off (e.g., >2) is considered a positive response.
In Vivo Immunogenicity Assessment in Mice
Animal models are used to evaluate the induction of anti-drug antibodies (ADAs) in response to the administration of a protein therapeutic.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6). Transgenic mice expressing the human protein can be used to assess the breaking of tolerance.[7][8]
-
Protein therapeutic formulations.
-
Adjuvant (if required for the positive control group).
-
Syringes and needles for administration.
-
Blood collection supplies.
-
ELISA plates and reagents for ADA detection.
Procedure:
-
Animal Groups: Divide mice into groups (e.g., n=8-10 per group) to receive the protein therapeutic formulated with this compound, a comparator excipient, or a control formulation. Include a positive control group receiving the protein with a known adjuvant and a negative control group receiving the vehicle.
-
Immunization: Administer the formulations via a clinically relevant route (e.g., subcutaneous or intravenous) at multiple time points (e.g., days 0, 14, and 28).
-
Blood Collection: Collect blood samples at baseline (pre-immunization) and at various time points post-immunization (e.g., days 21, 35, and 42).
-
ADA Measurement (ELISA):
-
Coat ELISA plates with the protein therapeutic.
-
Block non-specific binding sites.
-
Add serially diluted serum samples to the wells.
-
Detect bound ADAs using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance.
-
-
Data Analysis: Determine ADA titers for each animal, defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background. Compare the ADA titers between the different formulation groups.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the molecular pathways involved in the immune response to protein therapeutics is crucial for developing strategies to mitigate immunogenicity.
The Dual Role of this compound in Immunogenicity
The following diagram illustrates the conflicting roles of this compound. On one hand, it prevents the formation of protein aggregates, which are known to be taken up by antigen-presenting cells (APCs) and trigger an immune response. On the other hand, this compound itself can act as an adjuvant, potentially enhancing the activation of APCs and subsequent T-cell and B-cell responses.
Experimental Workflow for In Vitro Immunogenicity Assessment
This workflow outlines the key steps in evaluating the immunogenic potential of a protein therapeutic formulation using in vitro assays.
Putative Signaling Pathway for this compound Adjuvant Effect
Based on existing literature, this compound's adjuvant effect may be mediated through the p38 MAPK signaling pathway, leading to the production of both Th1 and Th2 cytokines.[2][5][6]
Conclusion and Future Directions
This compound presents a complex profile as an excipient for protein therapeutics. Its proven ability to reduce protein aggregation is a significant advantage in mitigating one of the key drivers of immunogenicity. However, its potential to act as an adjuvant and directly stimulate the immune system warrants careful consideration and further investigation. The choice of this compound over other excipients like polysorbates should be based on a thorough risk-benefit analysis for each specific therapeutic protein, taking into account its intrinsic immunogenic potential and the desired clinical outcome.
Future research should focus on head-to-head in vivo studies directly comparing the immunogenicity of protein therapeutics formulated with this compound and other standard excipients. A deeper understanding of the molecular mechanisms underlying this compound's interaction with immune cells, beyond the p38 MAPK pathway, is also needed. Such studies will be invaluable in guiding the rational design of formulations for the next generation of safe and effective protein therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FcγRIIIa-dependent IFN-γ release in whole blood assay is predictive of therapeutic IgG1 antibodies safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
Poloxamer 188 Under the Microscope: A Critical Review of Comparative Excipient Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is a critical decision that profoundly impacts a drug's stability, solubility, and bioavailability. Poloxamer 188 (P188), a non-ionic triblock copolymer, is a widely used surfactant and stabilizer. However, a growing body of research has sought to benchmark its performance against a range of alternative excipients. This guide provides a critical review of these comparative studies, presenting experimental data, detailed methodologies, and mechanistic insights to inform formulation decisions.
This guide synthesizes findings from studies comparing this compound with other key excipients, including polysorbates (Tween® 20 and 80), polyvinylpyrrolidone (B124986) (PVP K30), D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), and Soluplus®. The comparisons are contextualized within specific pharmaceutical applications, namely solid dispersions for enhancing the solubility of poorly soluble drugs and the stabilization of protein-based biologics.
Section 1: Enhancing Solubility and Dissolution with Solid Dispersions
Solid dispersion technology is a leading strategy to improve the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability. In this context, this compound is often employed as a hydrophilic carrier to create amorphous dispersions of crystalline drugs, thereby enhancing their dissolution rates.
Comparative Performance Analysis
The following tables summarize quantitative data from studies that directly compared this compound with other excipients in solid dispersion formulations.
Table 1: Comparison of this compound and PVP K30 for Celecoxib (B62257) Solid Dispersions
| Parameter | Pure Celecoxib (CLX) | CLX:PVP K30 (1:6) | CLX:this compound (1:6) |
| Preparation Method | - | Solvent Evaporation | Melting Method |
| Saturation Solubility (µg/mL) | 2.0 ± 0.73 | 110.5 ± 4.3 | 85.6 ± 3.8 |
| Dissolution after 60 min (%) | ~15% | >90% | ~80% |
| Physical State of Drug | Crystalline | Amorphous | Amorphous |
Data synthesized from a comparative study on Celecoxib solid dispersions. The study highlights that while both excipients significantly improve solubility and dissolution, PVP K30 showed a more pronounced effect.[1]
Table 2: Comparison of this compound and TPGS for Bedaquiline Solid Dispersions
| Formulation | Drug:Polymer Ratio | Solubility Increase (-fold) | Permeability Increase (-fold) |
| Binary SD (this compound) | 1:10 | 5.68 | 1.86 |
| Ternary SD (this compound + TPGS) | 1:10 (+ 5% w/w TPGS) | 7.46 | 3.53 |
SD: Solid Dispersion. Data from a study on Bedaquiline, a BCS Class II drug. The addition of TPGS to the this compound-based solid dispersion not only further enhanced solubility but also significantly increased drug permeability.[2][3][4]
Key Experimental Protocols
Protocol 1: Preparation of Celecoxib Solid Dispersions [1]
-
This compound (Melting Method):
-
This compound was melted in a porcelain dish using a water bath maintained at 60-70°C.
-
Celecoxib was added to the molten this compound at various drug-to-carrier ratios (2:1, 1:1, 1:2, 1:4, 1:6).
-
The mixture was continuously stirred until a homogenous dispersion was obtained.
-
The dish was then placed in an ice bath to solidify the mixture rapidly.
-
The resulting solid mass was pulverized using a mortar and pestle and sieved.
-
-
PVP K30 (Solvent Evaporation Method):
-
Celecoxib and PVP K30 were dissolved in a suitable solvent (e.g., methanol) in a round-bottom flask at the specified ratios.
-
The solvent was evaporated under reduced pressure using a rotary evaporator at 40°C.
-
The resulting solid film was further dried in a vacuum oven to remove any residual solvent.
-
The dried mass was then scraped, pulverized, and sieved.
-
Protocol 2: In Vitro Dissolution Study [1]
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 7.0) containing 0.25% sodium lauryl sulfate.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure: An amount of solid dispersion equivalent to a specific dose of the drug was added to the dissolution medium. At predetermined time intervals, aliquots of the medium were withdrawn, filtered, and analyzed for drug content using a validated UV-Vis spectrophotometric method.
Caption: Experimental workflow for preparing and characterizing solid dispersions.
Section 2: Stabilization of Biologics
The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is paramount. Surfactants are included in biologic formulations to prevent aggregation and denaturation at interfaces (e.g., air-water, ice-water). Polysorbates 20 and 80 have been the industry standard, but concerns over their potential for degradation via hydrolysis and oxidation have spurred the investigation of this compound as a more stable alternative.[5][6]
Comparative Performance Analysis
Studies comparing this compound with polysorbates reveal a nuanced performance profile. While polysorbates are often more effective at lower concentrations in preventing protein adsorption and aggregation under mechanical stress, this compound demonstrates superior chemical stability.[7]
Table 3: Comparison of this compound and Polysorbates on Lactate (B86563) Dehydrogenase (LDH) Stability
| Parameter | Control (No Surfactant) | This compound (≤0.01% w/v) | Polysorbate 20/80 (≤0.01% w/v) |
| Effect on Adsorption (Mechanical Stress) | High Adsorption | Moderate Prevention | High Prevention |
| Effect on Unfolding (Quiescent Storage at 40°C) | Baseline Unfolding | No Impact on Structure | Accelerated Unfolding (Perturbed Tertiary Structure) |
| Tetramer Recovery (after shaking) | Low | Moderate | High |
Data synthesized from a study on the model protein lactate dehydrogenase (LDH). This study indicates that while polysorbates are more effective against mechanical stress, they may negatively impact conformational stability during storage. This compound, conversely, shows less of an effect on the protein's native structure.[7]
Key Experimental Protocols
Protocol 3: Assessment of Protein Stability under Mechanical Stress (Shaking Study)
-
Sample Preparation: A model protein (e.g., Lactate Dehydrogenase or a monoclonal antibody) is prepared in a relevant buffer system. Different formulations are created by adding varying concentrations of this compound, Polysorbate 20, or Polysorbate 80. A control sample with no surfactant is also prepared.
-
Stress Condition: The prepared formulations are placed in vials and subjected to agitation on an orbital shaker at a defined speed (e.g., 200 rpm) and temperature (e.g., room temperature) for a specified duration (e.g., 30 hours).
-
Analysis: After the stress period, the samples are analyzed for protein aggregation and degradation.
-
Visual Inspection: Samples are visually inspected for the presence of visible particles.
-
Turbidity Measurement: The absorbance at 350 nm is measured to quantify sub-visible aggregation.
-
Size Exclusion Chromatography (SEC): SEC-HPLC is used to quantify the remaining monomer content and the formation of high molecular weight species (aggregates). The percentage of monomer recovery is a key metric for stability.
-
Caption: Mechanisms of protein stabilization by different surfactants at interfaces.
Section 3: Impact on Nanoparticle Formulations
This compound is also utilized in the formulation of polymeric nanoparticles, where it can act as a stabilizer, influence particle size, and modify the drug release profile.
Comparative Performance Analysis
In a study preparing docetaxel-loaded PLGA nanoparticles, the inclusion of this compound was directly compared to a formulation without it. The results demonstrated that this compound not only helped in achieving a desirable particle size but also significantly enhanced the cytotoxicity of the formulation against a drug-resistant cancer cell line.[8]
Table 4: Effect of this compound on Docetaxel-Loaded PLGA Nanoparticles
| Parameter | PLGA Nanoparticles | PLGA/Poloxamer 188 Nanoparticles |
| Average Particle Size | ~200 nm | ~200 nm |
| Cellular Uptake (in MCF-7 TAX30 cells) | Baseline | Increased |
| Cytotoxicity (IC50) | Higher | Significantly Lower (P < 0.05) |
Data from a study demonstrating the advantages of incorporating this compound in PLGA nanoparticle formulations for chemotherapy.[8]
Key Experimental Protocols
Protocol 4: Preparation of PLGA/Poloxamer 188 Nanoparticles [8]
-
Method: Oil-in-water (o/w) emulsion/solvent evaporation technique.
-
Organic Phase: Poly(lactic-co-glycolic acid) (PLGA) and docetaxel (B913) are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase: An aqueous solution containing this compound as the emulsifier/stabilizer is prepared.
-
Emulsification: The organic phase is added to the aqueous phase and emulsified using a high-speed homogenizer or sonicator to form an o/w emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under magnetic stirring at room temperature, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.
Conclusion
This comparative review demonstrates that this compound is a versatile and valuable excipient, though its performance relative to alternatives is highly dependent on the specific application and formulation goals.
-
In solid dispersions , this compound is effective at enhancing the dissolution of poorly soluble drugs, although other polymers like PVP K30 may offer superior performance for certain APIs. The combination of this compound with other excipients like TPGS can yield synergistic effects, improving both solubility and permeability.
-
For biologic stabilization , this compound presents a chemically stable alternative to polysorbates. While potentially less effective at preventing aggregation under mechanical stress at very low concentrations, it offers the significant advantage of not inducing conformational changes in the protein structure during storage.
-
In nanoparticle systems , this compound serves as an effective stabilizer and can enhance the therapeutic efficacy of the encapsulated drug, particularly in overcoming drug resistance.
The choice between this compound and its alternatives should be guided by a thorough evaluation of the drug substance's properties, the desired performance characteristics of the final dosage form, and the specific stress conditions the product will encounter throughout its lifecycle. The experimental protocols and comparative data presented in this guide offer a foundational resource for navigating these critical formulation decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Poloxamer 188 Quantification in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Poloxamer 188 (also known as Pluronic® F68), a critical excipient in many pharmaceutical formulations. This compound is a non-ionic surfactant used to stabilize therapeutic proteins, enhance solubility, and prevent aggregation. Accurate quantification of this compound is essential for formulation development, quality control, and regulatory compliance. This document details and compares the most prevalent analytical techniques, offering supporting data and experimental protocols to aid in method selection and implementation.
Key Analytical Methods: A Comparative Overview
The quantification of this compound presents a unique challenge due to its lack of a strong UV chromophore, rendering traditional UV-Vis spectrophotometry ineffective for direct measurement.[1] Consequently, a range of alternative methods have been developed and validated. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detection methods and a classical colorimetric assay.
The primary methods evaluated in this guide are:
-
High-Performance Liquid Chromatography (HPLC)
-
Size Exclusion Chromatography (SEC) with Refractive Index (RI) Detection
-
Reversed-Phase Liquid Chromatography (RPLC) with Charged Aerosol Detection (CAD)
-
Reversed-Phase Liquid Chromatography (RPLC) with Evaporative Light Scattering Detection (ELSD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
-
Colorimetric Method (Cobalt Thiocyanate (B1210189) Assay)
Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, linearity, and applicability to different sample matrices.
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance parameters of the different analytical methods for this compound quantification.
| Method | Principle | Linearity Range | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| SEC-RI | Separation based on hydrodynamic volume, detection based on changes in refractive index. | Three orders of magnitude[2] | 0.005 mg/mL (0.0005% w/w)[2] | Wide applicability, simple to use.[2] | Unstable baseline, lacks sensitivity for low concentrations.[3] |
| RPLC-CAD | Separation based on polarity, detection via charged aerosol measurement. | 5 to 200 ppm[4] | Down to 3 µg/mL[1] | High sensitivity, wide dynamic range, response independent of chemical structure.[5] | Requires volatile mobile phases.[5] |
| RPLC-ELSD | Separation based on polarity, detection via light scattering of dried aerosol particles. | - | - | Universal detector for non-volatile compounds. | Lower sensitivity than CAD, non-linear response.[5][6] |
| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of fragmented ions. | 250–10,000 ng/mL[3] | 2.0 µg/mL (0.0002% w/v)[6] | High specificity and sensitivity, suitable for complex matrices.[6] | Requires specialized equipment and expertise. |
| Colorimetric | Formation of a colored complex with cobalt(II) thiocyanate. | 0.01 and 0.2% (w/v) | - | Simple, cost-effective. | Product-specific feasibility, potential for interference.[2][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Size Exclusion Chromatography with Refractive Index Detection (SEC-RI)
This method separates molecules based on their size in solution. It is a widely applicable and straightforward technique for this compound quantification.[2]
Instrumentation:
Reagents:
-
Mobile Phase: Tetrahydrofuran (THF)[2] or an aqueous buffer such as 0.01 M Sodium Chloride in Methanol/Water (90:10, v/v).[9]
-
This compound reference standard.
Procedure:
-
Prepare a series of this compound standard solutions in the mobile phase.
-
Prepare the sample by diluting the formulation to fall within the calibration range.
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the standards and the sample onto the column.
-
Monitor the elution of this compound using the RI detector.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve generated from the standards.
Reversed-Phase Liquid Chromatography with Charged Aerosol Detection (RPLC-CAD)
This method offers high sensitivity and is suitable for formulations containing proteins and other excipients.[1][4]
Instrumentation:
-
HPLC or UHPLC system equipped with a Charged Aerosol Detector.
-
Reversed-phase column (e.g., C18).
Reagents:
-
Mobile Phase A: 0.1M Ammonium (B1175870) Acetate (B1210297), pH 5.6.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
Procedure:
-
Prepare this compound standards in a suitable diluent (e.g., water).
-
Dilute the formulation sample to the appropriate concentration.
-
Perform chromatographic separation using a gradient elution. A typical gradient could be:
-
0-5 min: 0% B
-
5-10 min: 10% B
-
10-18 min: 45% B
-
18-22 min: 100% B
-
22-28 min: 0% B
-
-
The eluent is nebulized, and the resulting aerosol particles are charged and detected by an electrometer.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly specific and sensitive method is ideal for quantifying low levels of this compound in complex biological matrices.[3][6]
Instrumentation:
-
LC-MS/MS system (e.g., triple-quadrupole mass spectrometer).[3]
-
Reversed-phase column (e.g., Phenyl-Hexyl).[3]
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
This compound reference standard.
Procedure:
-
For samples containing proteins, perform a protein precipitation step (e.g., with acetonitrile).
-
Prepare a calibration curve using this compound standards in the target matrix.
-
Achieve chromatographic separation using a suitable gradient.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity.[6]
-
Quantify this compound based on the peak area of specific precursor-product ion transitions.
Colorimetric Method (Cobalt Thiocyanate Assay)
This method is based on the formation of a colored complex between this compound and cobalt(II) thiocyanate, which can be measured spectrophotometrically.[2]
Reagents:
-
Cobalt(II) Thiocyanate Reagent: Dissolve 3 g of cobalt(II) nitrate (B79036) and 20 g of ammonium thiocyanate in 100 mL of water.
-
Ethyl Acetate.
-
This compound reference standard.
Procedure:
-
Prepare a series of this compound standard solutions.
-
To 2 mL of the standard or sample solution, add 2 mL of the cobalt thiocyanate reagent.
-
Add 2 mL of ethyl acetate and mix vigorously.
-
Centrifuge the mixture to separate the layers.
-
Measure the absorbance of the organic layer at 624 nm using a UV-Vis spectrophotometer.
-
Create a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
SEC-RI Experimental Workflow
RPLC-CAD Experimental Workflow
LC-MS/MS Experimental Workflow
Colorimetric Assay Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Quantitation of this compound in Adeno‐Associated Virus Products Using Reversed‐Phase Chromatography With Charged Aerosol Detection | CoLab [colab.ws]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. US7866203B2 - Method for the quantitative determination of poloxamers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
How does the performance of Poloxamer 188 differ between cell lines?
A comprehensive analysis of Poloxamer 188's performance reveals a significant divergence in its effects across different cell lines. While it serves as a protective agent for robust cell lines like Chinese Hamster Ovary (CHO) cells, commonly used in biopharmaceutical production, it exhibits cytotoxic and pro-apoptotic properties in sensitive cell lines such as the human leukemia cell line, Jurkat. This disparity in performance underscores the critical need for cell-line-specific optimization when utilizing this compound in research and drug development.
This compound, a non-ionic block copolymer, is widely recognized for its surfactant properties, which help protect cells from shear stress in bioreactors and other culture systems. However, its interaction with the cell membrane and intracellular signaling pathways can lead to vastly different outcomes depending on the cellular context.
Comparative Analysis of Cytotoxicity and Viability
The differential response to this compound is most evident in its impact on cell viability and the induction of apoptosis. In CHO cells, this compound has been shown to delay the onset of apoptosis, a form of programmed cell death. This protective effect is characterized by a delayed activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]
| Cell Line | Primary Effect of this compound | Observed Mechanism | Reference |
| CHO | Protective / Anti-apoptotic | Delayed activation of cleaved caspase-3 | [1] |
| Jurkat | Pro-apoptotic | Induction of apoptosis | [2] |
| K562 | Pro-apoptotic | Induction of apoptosis | |
| Mouse Brain Microvascular Endothelial Cells | Protective | Enhanced cell number and viability | [3] |
Table 1: Differential Effects of this compound on Various Cell Lines. This table summarizes the primary observed effects and mechanisms of this compound across different cell lines as reported in scientific literature.
Unraveling the Signaling Pathways
The divergent effects of this compound are rooted in its modulation of distinct intracellular signaling pathways. A key pathway implicated in the cellular response to this compound is the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway. In some contexts, this compound has been shown to repress the phosphorylation of p38MAPK, a modification that typically activates the kinase.[1][4] The downstream consequences of this inhibition appear to be cell-type specific.
In Jurkat cells, the MAPK signaling pathway, including p38 and ERK1/2, is crucial for cell fate decisions. Inhibition of p38 or ERK1/2 has been demonstrated to down-regulate the expression of certain autoantigens, suggesting a role for these pathways in cellular activation and survival.[5] It is plausible that this compound's pro-apoptotic effect in Jurkat cells is mediated through its influence on this and other critical signaling cascades like the PI3K-AKT-mTOR, NFAT, and NF-κB pathways, which are known to be central to Jurkat cell function.[6]
In contrast, the protective effect of this compound in CHO cells may stem from a different modulation of these or other signaling pathways, leading to the observed delay in apoptosis. The precise molecular mechanisms that dictate whether this compound acts as a pro-survival or pro-death signal in a given cell line remain an active area of investigation.
Figure 1: A simplified diagram illustrating the differential signaling pathways modulated by this compound in CHO and Jurkat cells, leading to opposing cellular outcomes.
Experimental Protocols
To aid researchers in evaluating the performance of this compound in their specific cell lines, detailed protocols for key assays are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 2: A flowchart outlining the key steps of the MTT assay for determining cell viability after treatment with this compound.
Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Conclusion
The performance of this compound is highly dependent on the specific cell line being used. While it can offer significant protection against shear stress and apoptosis in robust cell lines like CHO, it can have detrimental, pro-apoptotic effects on more sensitive cells such as Jurkat. This differential activity is likely due to the complex interplay between this compound and various intracellular signaling pathways, including the p38MAPK pathway. Researchers and drug development professionals must carefully consider the cellular context and conduct thorough, cell-line-specific validation studies before incorporating this compound into their experimental or manufacturing processes. The provided experimental protocols offer a starting point for such evaluations, enabling a more informed and effective use of this versatile polymer.
References
- 1. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 3. This compound Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAPK Pathway ERK1/2 or p38 Prevent the IL-1β-induced Up-regulation of SRP72 Autoantigen in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using the Jurkat reporter T cell line for evaluating the functionality of novel chimeric antigen receptors [frontiersin.org]
A Comparative Guide to the Long-Term Stability of Pharmaceutical Formulations: With and Without Poloxamer 188
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of pharmaceutical formulations containing Poloxamer 188 versus those without. The inclusion of this non-ionic surfactant can significantly impact the stability and performance of various drug products, particularly biotherapeutics and nanoparticle-based delivery systems. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in formulation development decisions.
The Role of this compound in Formulation Stability
This compound (P188) is a triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature allows it to act as a stabilizing agent at interfaces, preventing protein adsorption and aggregation.[4][5] It is increasingly considered a viable alternative to polysorbates (like Tween 20 and Tween 80) due to its superior chemical stability and a lower propensity for degradation into reactive species such as peroxides.[6]
Comparative Stability Assessment: Protein Formulations
In biotherapeutic formulations, particularly those containing monoclonal antibodies (mAbs), maintaining protein integrity and preventing aggregation are paramount for safety and efficacy. This compound is utilized to protect proteins from interfacial stresses encountered during manufacturing, storage, and administration.[1][6]
Key Stability Attributes:
-
Prevention of Aggregation: this compound has been shown to be effective in reducing the formation of high molecular weight (HMW) aggregates in mAb solutions, especially under stress conditions like thermal and freeze-thaw cycles.[6] It stabilizes proteins by preventing their adsorption to interfaces and subsequent unfolding.[1]
-
Reduction of Particle Formation: The presence of P188 can significantly lower the formation of sub-visible and visible particles, which are critical quality attributes for parenteral drug products.[6] Studies have shown that formulations with P188 exhibit lower turbidity and particle counts after being subjected to stirring stress compared to formulations without the surfactant.[1]
-
Influence of Material Attributes: The effectiveness of this compound can be dependent on its material attributes, such as hydrophobicity. Lots of P188 with higher hydrophobicity have demonstrated a greater ability to reduce the formation of visible proteinaceous particles.[6][7]
Quantitative Data Summary: Protein Stability
| Stability Parameter | Formulation without this compound | Formulation with this compound | Stress Condition | Reference |
| High Molecular Weight Species (%) | Significant increase | Weak statistical significance in preventing increase compared to polysorbates | Thermal Stress | [6] |
| Visible Particle Formation | High | Reduced, especially with higher hydrophobicity P188 | Mechanical Stress | [6][7] |
| Turbidity (Arbitrary Units) | High | Low | Stirring Stress (24h at 600 rpm) | [1] |
| Protein Aggregation (LDH) | Increased | Stabilized at concentrations ≥0.100% w/v | Freeze-Thaw Cycles (5 cycles) | [6][8] |
Considerations:
While generally stable, the degradation of this compound can be influenced by buffer components and temperature.[3] For instance, in histidine buffer, oxidation of both P188 and histidine can occur under certain conditions.[2][3] Additionally, long-term storage of formulations with P188 in siliconized glass vials has been associated with the formation of visible protein-polydimethylsiloxane (PDMS) particles.[5][6]
Comparative Stability Assessment: Nanoparticle Formulations
This compound is a widely used stabilizer in the production of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). It influences several key characteristics that determine the in-vitro and in-vivo performance of the nanoparticles.
Key Stability and Performance Attributes:
-
Particle Size and Morphology: The inclusion of this compound during nanoparticle synthesis generally leads to smaller and more uniform particles with a spherical shape.[9][10] In one study, PLGA nanoparticles prepared without P188 had a mean particle size of 212.9 nm, whereas the optimized formulation with P188 had a size of 114.6 nm.[9]
-
Zeta Potential: The zeta potential is a measure of the surface charge of nanoparticles and is a critical factor for stability in suspension. While P188 is non-ionic, its adsorption onto the nanoparticle surface can shield the surface charge, leading to a decrease in the absolute value of the zeta potential.[11][12] This steric hindrance provided by the PEO chains of P188 prevents particle aggregation.[2]
-
Drug Entrapment and Release: The presence of P188 can influence both the drug entrapment efficiency and the subsequent release profile. In a study with metformin-loaded PLGA nanocrystals, the formulation with P188 showed a significantly higher drug release (80.23% at 12h) compared to the blank formulation without P188 (50.5% at 12h).[9]
Quantitative Data Summary: Nanoparticle Characteristics
| Parameter | Nanoparticles without this compound | Nanoparticles with this compound (0.75% w/v) | Reference |
| Mean Particle Size (nm) | 212.9 | 114.6 | [9] |
| Entrapment Efficiency (%) | 68.47 | 63.48 | [9] |
| Drug Release at 12h (%) | 50.5 | 80.23 | [9] |
| Zeta Potential (mV) | -14.4 to -8.44 (concentration dependent) | Generally decreased with increasing P188 concentration | [9] |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the stability assessment.
1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)
-
Objective: To measure the hydrodynamic diameter and size distribution of particles in suspension.
-
Instrumentation: A Malvern Zetasizer or similar DLS instrument.
-
Method:
-
Dilute the formulation to an appropriate concentration using the formulation buffer to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument.
-
A laser beam is passed through the sample, and the scattered light intensity fluctuations are measured at a specific angle (e.g., 90° or 173°).
-
The instrument's software analyzes these fluctuations to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.
-
The PDI is calculated from the distribution of particle sizes to indicate the uniformity of the sample. A PDI below 0.3 is generally considered acceptable for nanoparticle formulations.
-
2. Zeta Potential Measurement
-
Objective: To determine the surface charge of particles in a liquid, which is an indicator of colloidal stability.
-
Instrumentation: A Malvern Zetasizer or an instrument capable of Laser Doppler Velocimetry.
-
Method:
-
Dilute the sample in the appropriate dispersant (often the formulation buffer or a specific salt solution).
-
Inject the sample into a specialized zeta potential cell containing electrodes.
-
An electric field is applied across the sample.
-
The velocity of the charged particles moving towards the oppositely charged electrode is measured using a laser (Laser Doppler Velocimetry).
-
The electrophoretic mobility is then converted to the zeta potential using the Henry equation. Measurements are typically performed in triplicate.
-
3. Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Objective: To separate and quantify protein monomers, dimers, and higher molecular weight (HMW) aggregates.
-
Instrumentation: An HPLC system equipped with a UV detector and a size-exclusion column (e.g., TSKgel G3000SWxl).
-
Method:
-
Prepare a mobile phase appropriate for the protein of interest (e.g., phosphate-buffered saline).
-
Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the protein formulation onto the column.
-
Proteins and their aggregates are separated based on their hydrodynamic volume as they pass through the porous beads of the column. Larger molecules elute first.
-
The eluting species are detected by UV absorbance at 280 nm.
-
The area under each peak is integrated to determine the relative percentage of monomer and HMW species.
-
4. Flow Imaging Microscopy
-
Objective: To count, size, and characterize sub-visible particles in a formulation.
-
Instrumentation: A Micro-Flow Imaging (MFI) or FlowCam instrument.
-
Method:
-
The instrument draws a precise volume of the sample through a flow cell.
-
A high-resolution camera captures images of the particles as they pass through the illuminated cell.
-
The software analyzes these images in real-time to provide particle count, size distribution (equivalent circular diameter), and morphological parameters (e.g., aspect ratio, circularity).
-
This method allows for the differentiation between protein aggregates, silicone oil droplets, and other contaminants.
-
Visualizations
Workflow for Comparative Stability Assessment
Caption: Workflow for the comparative long-term stability assessment of formulations.
Conclusion
The inclusion of this compound in pharmaceutical formulations offers significant advantages for long-term stability, particularly for protein-based drugs and nanoparticle systems. It effectively reduces protein aggregation and particle formation under various stress conditions, contributing to the maintenance of product quality and safety.[1][6] In nanoparticle formulations, it plays a crucial role in controlling particle size and modifying drug release profiles.[9] However, formulators must consider the potential for P188 degradation under specific buffer and temperature conditions and be aware of interactions with packaging materials.[3][5][6] A thorough understanding of these factors, supported by rigorous stability testing as outlined in this guide, is essential for developing robust and stable pharmaceutical products.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution Stability of this compound Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of this compound Material Attributes on Proteinaceous Visible Particle Formation in Liquid Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound on nanoparticle morphology, size, cancer cell uptake, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Poloxamer 188: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Poloxamer 188, ensuring compliance and minimizing environmental impact.
This compound is generally not classified as a hazardous substance or mixture under major regulatory frameworks such as the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4][5] It is not considered a persistent, bioaccumulative, and toxic (PBT) substance, nor is it regulated as a dangerous good for transport.[2][4][6] However, proper disposal protocols must still be followed in accordance with local and national regulations.[4][7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid solution) and the nature of any contaminants.
Procedure for Solid (Unused or Waste) this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if dust formation is likely.[1][2][7]
-
Containment: Leave the chemical in its original container whenever possible. If dealing with a spill, take it up mechanically by sweeping or shoveling.[1][3][8] Avoid methods that generate dust.[8]
-
Packaging: Place the solid waste into a suitable, clearly labeled, and closed container for disposal.[1][2]
-
Disposal: Offer the contained waste to a licensed disposal company.[2][7] Do not mix with other waste streams. Consult with local waste disposal experts to ensure compliance with all relevant provisions.[5][6]
Procedure for this compound Solutions (Aqueous)
-
Personal Protective Equipment (PPE): Wear safety glasses and gloves.
-
Containment: For spills, prevent the solution from entering drains, surface water, or groundwater.[1][8] Cover drains if necessary.[1][3]
-
Absorption: Absorb the spilled solution with an inert material, such as sand, earth, or a suitable adsorbent material.[7]
-
Collection and Packaging: Collect the absorbed material and place it into an appropriate, sealed, and labeled container for disposal.[7]
-
Disposal: Dispose of the container and its contents through a licensed disposal company.[7] Do not empty solutions directly into drains.[5][9]
Procedure for Contaminated Containers
Handle uncleaned or contaminated containers and packaging in the same manner as the product itself.[5] Once completely emptied and cleaned, packages may be eligible for recycling.[5]
This compound: Hazard and Regulatory Profile
For quick reference, the table below summarizes the classification and regulatory status of this compound based on available safety data.
| Parameter | Classification/Status | Citations |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][4][5] |
| PBT/vPvB Assessment | Not considered a PBT or vPvB substance | [1][2][6] |
| Carcinogenicity (IARC, OSHA) | Not identified as a probable, possible, or confirmed human carcinogen | [2][7] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment or as a marine pollutant | [6][7] |
| Transport Regulations (DOT, IATA, IMDG) | Not regulated as a dangerous good | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. pccarx.com [pccarx.com]
- 9. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
